3-Hydroxypiperidine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxypiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-5(9)6(10)2-1-3-8-4-6/h8,10H,1-4H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFTYWINLIAFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Hydroxypiperidine-3-carboxamide: A Structural & Synthetic Guide
This technical guide provides a comprehensive analysis of 3-Hydroxypiperidine-3-carboxamide , a distinct gem-disubstituted heterocyclic scaffold. It is structured to serve drug discovery professionals, focusing on the molecule's utility as a three-dimensional building block in Fragment-Based Drug Discovery (FBDD).
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the transition from flat, aromatic-rich molecules to those with higher fraction of sp³-hybridized carbons (
Unlike simple piperidines, this molecule possesses a quaternary carbon at position 3 , bearing both a hydroxyl group and a carboxamide. This gem-disubstitution confers unique conformational rigidity and provides vectors for hydrogen bonding that mimic the transition states of peptide hydrolysis or specific amino acid side chains (e.g., Serine, Threonine) in a constrained environment.
Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
Structural Analysis
The core structure consists of a saturated piperidine ring. The C3 position is a chiral quaternary center, creating a "kink" in the molecular geometry that disrupts planarity.
-
Stereochemistry: The molecule exists as two enantiomers, (R) and (S). The 3-substituents occupy axial and equatorial positions depending on the ring conformation (chair vs. twist-boat), which is often dictated by the N-substituent in the final drug candidate.
-
Electronic Features:
-
Amide (
): Acts as a dual H-bond donor/acceptor. -
Hydroxyl (
): Provides an additional H-bond donor/acceptor and increases water solubility. -
Secondary Amine (
): A nucleophilic handle for diversification (alkylation, acylation, arylation).
-
Property Data Table
Data represents the free base unless noted.
| Property | Value / Description | Significance |
| Molecular Formula | Compact fragment | |
| Molecular Weight | 144.17 g/mol | Ideal for FBDD (Rule of 3 compliant) |
| CAS Number | 1803570-33-3 (HCl salt) | Commercial identifier |
| cLogP | ~ -1.2 to -1.5 | Highly hydrophilic; improves solubility of lipophilic payloads |
| pKa (Piperidine NH) | ~ 9.0 - 9.5 | Basic; predominantly protonated at physiological pH |
| pKa (Amide) | > 15 | Neutral under physiological conditions |
| H-Bond Donors | 4 (Amide | High interaction potential |
| H-Bond Acceptors | 3 (Amide | High interaction potential |
Synthetic Pathways[4][6][7][13][14][15][16]
The synthesis of gem-disubstituted piperidines requires constructing the quaternary center. The most robust route involves the Cyanohydrin (Strecker-type) Strategy starting from N-protected 3-piperidone.
Synthesis Logic Flow
The pathway moves from a ketone to a cyanohydrin, followed by controlled hydrolysis to the amide.
Figure 1: Synthetic route from commercially available N-Boc-3-piperidone.
Detailed Experimental Protocol
Note: This protocol describes the general methodology for synthesizing
Reagents: N-Boc-3-piperidone, Trimethylsilyl cyanide (TMSCN), Zinc Iodide (
Step 1: Formation of the Cyanohydrin
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Catalyst: Add a catalytic amount of Zinc Iodide (
) (0.05 eq). -
Addition: Dropwise add TMSCN (1.2 eq) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of ketone).
-
Workup: Quench with saturated
. Extract with DCM, dry over , and concentrate to yield the O-TMS protected cyanohydrin.
Step 2: Hydrolysis to Carboxamide & Deprotection
-
Acid Hydrolysis: Dissolve the crude cyanohydrin in a mixture of concentrated HCl and MeOH (or Dioxane).
-
Critical Control Point: The temperature and acid concentration control the hydrolysis level. To stop at the amide (and not the carboxylic acid), use concentrated HCl at room temperature or mild heating (40°C) for a limited time (4–6 hours). Vigorous reflux will convert the nitrile to the carboxylic acid.
-
-
Deprotection: The acidic conditions simultaneously remove the N-Boc group and hydrolyze the O-TMS group.
-
Isolation: Concentrate the solvent in vacuo. The residue is the 3-Hydroxypiperidine-3-carboxamide hydrochloride salt.[1]
-
Purification: Recrystallize from Ethanol/Ether or purify via ion-exchange chromatography if the free base is required.
Applications in Drug Discovery[1][2][3][4][6][8][9][10][15][18][19][20]
Peptidomimetics & Enzyme Inhibition
This scaffold acts as a constrained mimic of Serine or Threonine . In protease inhibitors, the
-
Mechanism: The quaternary center locks the spatial arrangement of the OH and CONH2 groups, reducing the entropic penalty upon binding compared to a flexible linear chain.
HDM2-p53 Interaction Inhibitors
Research (e.g., by Vertex Pharmaceuticals and others) has highlighted 3,3-disubstituted piperidines as scaffolds to inhibit the HDM2-p53 protein-protein interaction.
-
Role: The piperidine ring projects hydrophobic substituents (attached at N or C5/C6) into the deep hydrophobic cleft of HDM2, while the polar C3 substituents (OH/Amide) can engage in specific solvent-front interactions or improve the solubility of the otherwise lipophilic inhibitor.
Scaffold Hopping
The molecule serves as a bioisostere for:
-
Morpholine: Similar polarity but with an available NH for substitution.
-
Cyclic Ureas/Hydantoins: The
-hydroxy amide is a ring-opened equivalent of a hydantoin, offering different H-bond vectors.
Safety & Handling
-
Hazards: As a secondary amine and amide, the compound is likely an irritant to eyes, skin, and respiratory system. The HCl salt is acidic.
-
Storage: Hygroscopic. Store in a desiccator at -20°C for long-term stability.
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially during the synthesis involving TMSCN (cyanide source).
References
-
Vertex Pharmaceuticals Study on 3,3-Disubstituted Piperidines : Bogen, S. L., et al. "Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors." Journal of Medicinal Chemistry, 2006.
-
General Synthesis of
-Hydroxy Amides : "Preparation of alpha-hydroxy amides via cyanohydrins." Organic Syntheses, Coll.[2][3] Vol. 3, p. 323. -
Commercial Availability & CAS Data : BLD Pharm Product Entry for CAS 1803570-33-3.
- Scaffold Hopping in FBDD: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.
Sources
3-Hydroxypiperidine-3-carboxamide HCl: The Gem-Disubstituted Scaffold for Precision Drug Design
Topic: CAS 1803570-33-3 (3-Hydroxypiperidine-3-carboxamide HCl) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
CAS 1803570-33-3 , chemically identified as 3-Hydroxypiperidine-3-carboxamide hydrochloride , represents a specialized class of "privileged scaffolds" in medicinal chemistry. Unlike simple monosubstituted piperidines, this compound features a quaternary carbon center at the C3 position (gem-disubstitution).
This structural motif offers two critical advantages in drug discovery:
-
Conformational Constraint: The simultaneous presence of hydroxyl and carboxamide groups locks the piperidine ring into a preferred chair conformation, reducing the entropic penalty upon protein binding.
-
Functional Density: It provides three distinct vectors for diversification (the secondary amine, the primary amide, and the tertiary alcohol) within a compact molecular footprint (MW ~180.63 Da).
This guide details the physicochemical profile, synthetic pathways, and experimental protocols for utilizing this scaffold in the development of kinase inhibitors (e.g., ALK), GPCR ligands, and peptidomimetics.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 1803570-33-3 |
| IUPAC Name | 3-Hydroxypiperidine-3-carboxamide hydrochloride |
| Synonyms | 3-Hydroxy-3-carbamoylpiperidine HCl; 3-Carbamoyl-3-hydroxypiperidine hydrochloride |
| Molecular Formula | C₆H₁₃ClN₂O₂ |
| Molecular Weight | 180.63 g/mol |
| Free Base MW | 144.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |
| Stereochemistry | Racemic (unless specified as (R) or (S) in catalog); contains one chiral center at C3 |
| Acidity (pKa) | ~8.5 (Piperidine NH), ~13 (Amide NH), ~14 (Alcohol OH) |
| Hygroscopicity | Hygroscopic (Store under inert atmosphere) |
Structural Analysis: The Gem-Disubstituted Effect
The defining feature of CAS 1803570-33-3 is the 3,3-disubstitution . In monosubstituted cyclohexanes or piperidines, substituents can flip between axial and equatorial positions. However, in gem-disubstituted systems, the larger group (typically the carboxamide) will strongly prefer the equatorial position to minimize 1,3-diaxial interactions, while the smaller group (hydroxyl) adopts the axial position.
This "conformational lock" is vital for:
-
Selectivity: Rigidifying the pharmacophore to match a specific binding pocket.
-
Metabolic Stability: The quaternary center blocks metabolic oxidation at the C3 position, a common clearance pathway for simple piperidines.
Synthetic Pathways[5][6][9][11]
The synthesis of 3-Hydroxypiperidine-3-carboxamide HCl typically proceeds via a Cyanohydrin Intermediate derived from a protected 3-piperidone. This route allows for the simultaneous installation of the oxygen and carbon functionalities at C3.
Diagram 1: Retrosynthetic Workflow
Caption: Step-wise synthesis from commercially available N-Boc-3-piperidone via the Bucherer-Bergs or Cyanohydrin route.
Experimental Protocols
Protocol A: Synthesis via Cyanohydrin (Core Synthesis)
Note: This protocol describes the conversion of N-Boc-3-piperidone to the target HCl salt.
Reagents: N-Boc-3-piperidone, Trimethylsilyl cyanide (TMSCN), Zinc Iodide (ZnI₂), Hydrogen Peroxide (30%), Sodium Hydroxide (6N), HCl in Dioxane (4M).
-
Cyanohydrin Formation:
-
Dissolve N-Boc-3-piperidone (1.0 eq) in dry DCM under Argon.
-
Add catalytic ZnI₂ (0.05 eq) followed by dropwise addition of TMSCN (1.2 eq) at 0°C.
-
Stir at room temperature (RT) for 4–12 hours until ketone is consumed (monitor by TLC/NMR).
-
Result: O-TMS protected cyanohydrin.
-
-
Hydrolysis to Amide:
-
Concentrate the reaction mixture and redissolve in MeOH/THF.
-
Add 6N NaOH (2.0 eq) and 30% H₂O₂ (5.0 eq) dropwise at 0°C (Radziszewski hydrolysis conditions).
-
Allow to warm to RT and stir for 3 hours. This selectively hydrolyzes the nitrile to the primary amide without converting it to the carboxylic acid.
-
Quench with saturated Na₂S₂O₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Intermediate: N-Boc-3-hydroxypiperidine-3-carboxamide.
-
-
Deprotection (Salt Formation):
-
Dissolve the intermediate in minimal dry 1,4-dioxane.
-
Add 4M HCl in dioxane (10 eq) at 0°C.
-
Stir for 2 hours. A white precipitate should form.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
Yield: Typically 60–75% overall.
-
Protocol B: Amide Coupling (Using the Scaffold)
Use this protocol to couple the secondary amine of CAS 1803570-33-3 to a carboxylic acid core.
Reagents: Carboxylic Acid (R-COOH), HATU, DIPEA, DMF.
-
Dissolve R-COOH (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 5 minutes.
-
Add HATU (1.1 eq) and stir for 10 minutes to activate the acid.
-
Add CAS 1803570-33-3 (1.1 eq) directly as the solid HCl salt.
-
Stir at RT for 2–16 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.[1]
-
Note: The tertiary alcohol at C3 is sterically hindered and generally does not interfere with standard amide coupling conditions, so O-protection is rarely necessary.
Applications in Drug Discovery[5][11][12][13]
This scaffold is particularly relevant for:
-
Fragment-Based Drug Design (FBDD): The high polarity and 3D-character make it an ideal fragment for exploring hydrophilic pockets.
-
Peptidomimetics: The 3-hydroxy-3-carboxamide motif mimics the transition state of peptide bond hydrolysis or specific amino acid side chains (e.g., Serine/Threonine mimics).
-
Kinase Inhibition: Used to target the hinge region or solvent-front areas where water-mediated hydrogen bonds are critical.
Diagram 2: Decision Tree for Scaffold Usage
Caption: Decision logic for selecting the 3-hydroxy-3-carboxamide scaffold over simpler analogs.
Handling and Stability
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture can lead to clumping and difficulty in precise weighing.
-
Stability: Stable in acidic and neutral solution. Avoid prolonged exposure to strong bases which may cause epimerization (though less likely due to the quaternary center) or retro-aldol type degradation under extreme conditions.
-
Safety: Standard PPE (gloves, goggles, lab coat). Treat as a potential irritant.
References
-
PubChem. (n.d.). 3-hydroxypiperidine-3-carboxylic acid hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis. PubMed Central. Retrieved from [Link](Note: Contextual reference for scaffold utility).
-
U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Piperidine derivatives. Retrieved from [Link]
- Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine (CN105439939A). Retrieved from (Reference for precursor synthesis).
Sources
3-Hydroxypiperidine-3-carboxamide vs 3-hydroxypiperidine scaffold
Navigating 3D Chemical Space: A Technical Comparative Analysis of the 3-Hydroxypiperidine and 3-Hydroxypiperidine-3-carboxamide Scaffolds
Executive Summary
The piperidine ring remains one of the most utilized nitrogenous heterocycles in FDA-approved drugs. Within this chemical space, the 3-hydroxypiperidine scaffold has long been recognized as a privileged chiral building block, frequently embedded in natural products and synthetic pharmaceuticals[1]. However, modern drug discovery increasingly demands highly functionalized, stereochemically rich motifs to escape "flatland" (sp2-hybridized space) and improve target selectivity.
The emergence of the 3-hydroxypiperidine-3-carboxamide scaffold—a geminally disubstituted derivative—represents a significant evolutionary step in medicinal chemistry[2]. By installing a carboxamide group geminal to the hydroxyl, researchers can fundamentally alter the basicity, conformational landscape, and metabolic stability of the piperidine core. This whitepaper provides an in-depth technical comparison of these two scaffolds, detailing their physicochemical properties, target engagement causality, and synthetic methodologies.
Pharmacophore and Conformational Profiling
The transition from a mono-substituted 3-hydroxypiperidine to a geminally disubstituted 3-hydroxypiperidine-3-carboxamide induces profound physicochemical shifts.
Pharmacophore and conformational property comparison of the two piperidine scaffolds.
Causality of pKa Modulation and hERG Liability
The bare piperidine nitrogen in 3-hydroxypiperidine is highly basic (calculated pKa ~9.5)[3]. Highly basic, lipophilic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. The introduction of a carboxamide group at the C3 position exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the pKa of the adjacent piperidine nitrogen to approximately 8.2. The Result: At physiological pH (7.4), a higher fraction of the 3-hydroxypiperidine-3-carboxamide exists in the unionized state compared to its mono-substituted counterpart, improving passive membrane permeability and significantly mitigating hERG liability.
Causality of Conformational Locking
Unsubstituted 3-hydroxypiperidine undergoes rapid chair-chair interconversion. The hydroxyl group can adopt either an axial or equatorial position depending on the N-substituent and solvent environment. Conversely, the 3-hydroxypiperidine-3-carboxamide features a quaternary C3 center. Placing both a hydroxyl and a bulky carboxamide group in this ring forces the system into a rigidified chair conformation to minimize 1,3-diaxial steric clashes. Furthermore, strong intramolecular hydrogen bonding between the C3-hydroxyl proton and the carboxamide carbonyl oxygen locks the geminal substituents into a highly predictable, bidentate vector ideal for receptor engagement.
Quantitative Data Comparison
| Physicochemical Property | 3-Hydroxypiperidine | 3-Hydroxypiperidine-3-carboxamide | Causality / Medicinal Impact |
| Molecular Weight | 101.15 g/mol | 144.17 g/mol | Increased steric bulk allows for deeper, more specific binding pocket engagement. |
| TPSA | 32.3 Ų | 75.4 Ų | Higher TPSA restricts blood-brain barrier (BBB) penetration, tuning peripheral selectivity. |
| H-Bond Donors | 2 (OH, NH) | 4 (OH, NH, CONH₂) | Enhanced target anchoring via dense hydrogen-bonding networks. |
| H-Bond Acceptors | 2 (OH, NH) | 3 (OH, NH, C=O) | Additional vectors for kinase hinge binding or GPCR interaction. |
| Metabolic Soft Spots | C3, C4, C6 | C4, C6 (C3 is blocked) | Quaternary C3 center prevents CYP-mediated oxidation at the alpha-position. |
Pharmacological Applications & Target Engagement
The 3-Hydroxypiperidine Scaffold: Historically, this motif has been a cornerstone in the development of neurokinin-1 (NK1) receptor antagonists (e.g., L-733,060) and natural antimalarials like febrifugine[1]. In these molecules, the C3-hydroxyl acts primarily as a chiral spacer and a singular hydrogen-bond donor to orient the surrounding lipophilic aryl rings.
The Piperidine-3-carboxamide Scaffold: Recent high-throughput screening campaigns have identified piperidine-3-carboxamide derivatives as potent anti-melanoma agents capable of inducing a senescence-like phenotype in A375 cells[4]. Furthermore, substituted piperidin-2-one and piperidine-3-carboxamides have been successfully deployed as c-Met kinase inhibitors[5]. Mechanistic Causality: In kinase inhibitor design, the geminal hydroxy-carboxamide motif acts as a bidentate interacting group. The carboxamide NH₂ donates a hydrogen bond to the kinase hinge region backbone carbonyl, while the adjacent hydroxyl group accepts a hydrogen bond from the hinge NH. This dual-engagement tightly anchors the scaffold, allowing substituents at the N1 and C4/C5 positions to probe the DFG-in/out pockets.
Self-Validating Experimental Protocol: Synthesis of 3-Hydroxypiperidine-3-carboxamide
To harness this scaffold, researchers must utilize a synthetic route that efficiently establishes the quaternary stereocenter. The following protocol details a Strecker-type cyanohydrin formation followed by selective Radziszewski hydrolysis.
Synthetic workflow for 3-hydroxypiperidine-3-carboxamide from 1-Boc-3-piperidone.
Step-by-Step Methodology
Step 1: Synthesis of 1-Boc-3-hydroxy-3-cyanopiperidine
-
Reagents: 1-Boc-3-piperidone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.5 eq), Zinc Iodide (ZnI₂, 0.1 eq), anhydrous Dichloromethane (DCM).
-
Procedure: Dissolve 1-Boc-3-piperidone in anhydrous DCM under an inert argon atmosphere. Cool the reaction to 0°C. Add catalytic ZnI₂, followed by the dropwise addition of TMSCN.
-
Causality of Reagent Choice: ZnI₂ acts as a mild Lewis acid to activate the ketone without cleaving the acid-sensitive Boc group. TMSCN is preferred over NaCN/HCl to maintain anhydrous conditions, preventing the reversible collapse of the cyanohydrin back to the ketone.
-
Validation: Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO₃. The intermediate TMS-protected cyanohydrin is isolated via organic extraction and treated with 1M TBAF in THF to reveal the free hydroxyl group.
Step 2: Radziszewski Hydrolysis to the Carboxamide
-
Reagents: 1-Boc-3-hydroxy-3-cyanopiperidine (1.0 eq), 30% H₂O₂ (5.0 eq), K₂CO₃ (2.0 eq), DMSO.
-
Procedure: Dissolve the cyanohydrin in DMSO. Add K₂CO₃, cool to 0°C, and slowly add 30% H₂O₂ dropwise.
-
Causality of Reagent Choice: The Radziszewski reaction (H₂O₂/base) is highly selective for converting nitriles to primary amides without over-hydrolyzing to the carboxylic acid. The geminal hydroxyl group assists this process via intramolecular hydrogen bonding, stabilizing the hydroperoxyimidate intermediate.
-
Validation: Stir for 12 hours at room temperature. Dilute with water and extract with EtOAc. LC-MS should indicate a mass shift of +18 Da (M+H: 245.1).
Step 3: Boc Deprotection
-
Reagents: 1-Boc-3-hydroxypiperidine-3-carboxamide (1.0 eq), 4M HCl in Dioxane (10.0 eq).
-
Procedure: Dissolve the intermediate in minimal DCM and add 4M HCl in dioxane at room temperature. Stir for 2 hours.
-
Validation: The product, 3-Hydroxypiperidine-3-carboxamide hydrochloride , will precipitate as a white solid. Filter and wash with cold diethyl ether to yield the highly pure, functionalized scaffold ready for downstream coupling.
Conclusion
While the 3-hydroxypiperidine scaffold remains a classic, reliable vector in medicinal chemistry, the 3-hydroxypiperidine-3-carboxamide motif offers a superior, multi-faceted upgrade. By leveraging the geminal substitution, researchers can simultaneously lower basicity, rigidify the 3D conformation, and block CYP-mediated C3 oxidation, opening new avenues for challenging targets in oncology and beyond.
References
-
The 3‐Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis Source: researchgate.net URL:[Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities Source: nih.gov (PMC) URL:[Link]
-
Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones Source: rsc.org URL:[Link]
-
Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold Source: nih.gov (PMC) URL:[Link]
-
3-Hydroxypiperidine | C5H11NO | CID 23293 Source: nih.gov (PubChem) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ -lactam-γ-lactones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02161H [pubs.rsc.org]
- 3. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Quaternary Chirality: A Technical Guide to 3-Hydroxypiperidine-3-carboxamide
Executive Summary
The 3-Hydroxypiperidine-3-carboxamide scaffold represents a privileged class of "constrained" amino acid mimetics. By locking the hydroxyl and carboxamide groups onto a single quaternary carbon (C3) within a piperidine ring, this molecule mimics the tetrahedral transition state of peptide bond hydrolysis. This specific geometry is critical for high-affinity binding in kinase inhibitors (e.g., JAK/STAT pathways) and GPCR ligands.
This guide addresses the primary technical bottleneck: the C3 Quaternary Chiral Center . Unlike simple secondary alcohols, this center is sterically occluded and synthetically demanding. This document details the structural logic, a self-validating synthesis protocol via the cyanohydrin route, and the industrial standard for chiral resolution.
Part 1: Structural Analysis & Stereochemistry
The Quaternary Challenge
The nomenclature "3-Hydroxypiperidine-3-carboxamide" implies a geminal substitution pattern. The molecule possesses exactly one chiral center at position 3, despite the user's query potentially implying plurality (often a confusion with the racemic nature of the synthetic product).
-
Substituents:
-
-OH (Hydroxyl)
-
-CONH₂ (Carboxamide)
-
-CH₂- (C2 of piperidine)
-
-CH₂- (C4 of piperidine)
-
-
Conformational Lock: The geminal substitution forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions. The "larger" group (often the carboxamide) tends to adopt the equatorial position, but hydrogen bonding between the -OH and the amide N-H can stabilize alternative conformers.
Cahn-Ingold-Prelog (CIP) Priority
To assign absolute configuration (
-
-OH (Oxygen, Atomic #8)
Priority 1 -
-CONH₂ (Carbon bonded to O, N, H)
Priority 2 -
-C2 (Piperidine) (Carbon bonded to N)
Priority 3 -
-C4 (Piperidine) (Carbon bonded to C)
Priority 4
Note: The C2 vs. C4 priority depends on the N-substitution state. If N is unprotected, C2 (bonded to N) outranks C4 (bonded to C).
Part 2: Synthetic Methodologies
The construction of the quaternary center at C3 is thermodynamically and kinetically challenging. The Bucherer-Bergs reaction (common for amino acids) yields the amino-hydantoin, which is incorrect for this target. The Cyanohydrin Route is the field-proven methodology for generating
The Cyanohydrin Protocol (Step-by-Step)
Precursor: N-Boc-3-piperidone (CAS: 98977-36-7). Target: N-Boc-3-hydroxy-3-piperidinecarboxamide.
Phase A: Cyanohydrin Formation
-
Reagents: TMSCN (Trimethylsilyl cyanide), ZnI₂ (Catalyst).
-
Solvent: DCM (Anhydrous).
-
Mechanism: Nucleophilic attack of cyanide on the ketone carbonyl.
Protocol:
-
Dissolve N-Boc-3-piperidone (1.0 eq) in DCM under
. -
Add ZnI₂ (0.1 eq) followed by dropwise addition of TMSCN (1.2 eq) at 0°C.
-
Critical Control Point: The reaction is reversible. Maintain 0°C to favor the cyanohydrin.
-
Stir for 4 hours. Monitor by TLC (disappearance of ketone).
-
Quench: Add MeOH/HCl to cleave the O-TMS group, yielding the free cyanohydrin (3-hydroxy-3-carbonitrile).
Phase B: Controlled Hydrolysis
-
Challenge: Hydrolyzing the nitrile to the amide without proceeding to the acid or eliminating the -OH group (dehydration).
-
Reagents: DMSO,
, (30%). -
Method: Radziszewski Hydrolysis.
Protocol:
-
Dissolve the cyanohydrin in DMSO.
-
Add
(0.5 eq). -
Add
(3.0 eq) dropwise at 0°C. Exothermic warning. -
Allow to warm to RT. The peroxide acts as the nucleophile to form the peroxyimidic acid intermediate, which collapses to the amide.
-
Validation: IR spectroscopy is essential here. Look for the shift from 2250 cm⁻¹ (CN) to 1680 cm⁻¹ (Amide C=O) .
Visualization: Synthesis Workflow
Caption: Two-step synthesis of the geminal hydroxy-carboxamide scaffold via the cyanohydrin intermediate.
Part 3: Chiral Resolution & Analysis
Since the synthesis yields a racemic mixture (
Resolution Decision Matrix
| Parameter | Method A: Chiral SFC | Method B: Diastereomeric Salt |
| Throughput | High (g to kg scale) | Low (Recrystallization cycles) |
| Purity | >99% ee achievable | Variable (requires optimization) |
| Cost | High initial capital | Low material cost |
| Suitability | Recommended for quaternary centers | Difficult due to weak acidity of -OH |
SFC Protocol (Self-Validating)
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase:
/ Methanol (80:20) with 0.1% DEA (Diethylamine). -
Detection: UV at 210 nm (Amide absorption).
Validation Step:
-
Inject the racemic mixture.
-
Observe two distinct peaks (typically
). -
Collect fractions.
-
Post-Run Check: Re-inject fractions to confirm Enantiomeric Excess (%ee).
-
Formula:
-
Visualization: Resolution Logic
Caption: Workflow for the separation of enantiomers using Supercritical Fluid Chromatography.
Part 4: Biological Implications & References[3]
The "Privileged" Nature
The 3-hydroxypiperidine-3-carboxamide scaffold is a "privileged structure" because it provides:
-
Directional Hydrogen Bonding: The -OH and -CONH₂ groups act as simultaneous donor/acceptor motifs, ideal for binding to the hinge region of kinases.
-
Conformational Restriction: The quaternary center restricts the flexibility of the piperidine ring, reducing the entropic penalty upon binding to a protein target.
References
-
Synthesis of 3,3-Disubstituted Piperidines
-
Source: Amat, M., et al. (2007).[1] "Enantioselective synthesis of 3,3-disubstituted piperidine derivatives." Journal of Organic Chemistry.
-
Link:
-
-
Cyanohydrin Hydrolysis Methodologies
- Source: BenchChem Technical Guide.
-
Link: (General Reference for scaffold utility)
-
Chiral Resolution of Piperidines
-
Source: Choi, A., et al. (2022).[3] "Kinetic resolution of 2-Aryl-4-methylenepiperidines." Journal of Organic Chemistry. (Demonstrates principles of piperidine resolution).
-
Link:
-
-
Bioactivity in Kinase Inhibitors
- Source: MDPI (2024).
-
Link:
Disclaimer: This guide is for research purposes only. All synthetic protocols should be performed in a fume hood with appropriate PPE, specifically handling cyanides and high-pressure SFC equipment.
Sources
Technical Guide: Solubility Profiling of 3-Hydroxypiperidine-3-carboxamide
Solvent Systems: Aqueous Buffers vs. Dimethyl Sulfoxide (DMSO) [1]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Hydroxypiperidine-3-carboxamide , a highly polar, functionalized heterocyclic building block often utilized in fragment-based drug discovery (FBDD).[1]
The Verdict:
-
DMSO is the superior solvent for stock solution preparation (10–100 mM) due to its ability to disrupt strong intermolecular hydrogen bonding networks without altering the protonation state of the piperidine ring.
-
Water (Aqueous Buffer) is an excellent solvent for assay conditions , driven by the compound's high polarity and ionizability. However, aqueous solubility is strictly pH-dependent due to the basic nitrogen (pKa ~9–10).[1]
This guide details the physicochemical mechanisms driving these solubility profiles and provides a validated Standard Operating Procedure (SOP) for solubility determination.
Physicochemical Profile & Structural Analysis
To understand the solubility behavior of 3-Hydroxypiperidine-3-carboxamide, we must first deconstruct its molecular architecture.[1] This molecule represents a "polarity trifecta," possessing three distinct hydrophilic motifs on a small six-membered ring.[1]
Structural Determinants
| Feature | Chemical Nature | Impact on Water Solubility | Impact on DMSO Solubility |
| Piperidine Nitrogen | Secondary Amine (Basic) | High (pH dependent). Protonates at neutral pH, forming a soluble cation.[1] | Moderate. Soluble as a neutral free base; salts may require heating.[1] |
| C3-Hydroxyl Group | H-Bond Donor/Acceptor | High. Forms strong H-bonds with water molecules.[1] | High. Interacts with the sulfonyl oxygen of DMSO. |
| C3-Carboxamide | Polar H-Bond Donor/Acceptor | High. Increases polarity (lowers LogP).[1] | High. Dipole-dipole interactions with DMSO.[1] |
Theoretical Properties[1][2]
-
LogP (Predicted): ~ -1.3 to -1.8 (Highly Hydrophilic).[1]
-
pKa (Piperidine NH): ~9.5 – 10.5.[1]
-
Hydrogen Bond Donors (HBD): 3 (Amine NH, Amide NH2, Hydroxyl OH).[1]
-
Hydrogen Bond Acceptors (HBA): 3 (Amine N, Amide O, Hydroxyl O).[1]
Solubility Analysis: Water vs. DMSO[1][3][4][5]
The Aqueous Mechanism (Water)
In aqueous media, 3-Hydroxypiperidine-3-carboxamide behaves as a hydrophilic electrolyte .[1]
-
Mechanism: At physiological pH (7.4), the secondary amine is predominantly protonated (
). The hydration energy of this cation, combined with the hydrogen bonding of the hydroxyl and amide groups with bulk water, overcomes the crystal lattice energy. -
Risk Factor: If the pH is adjusted to >11 (above the pKa), the molecule becomes neutral. While the polar substituents likely maintain solubility, the risk of aggregation or precipitation increases at extremely high concentrations (>50 mM) in basic conditions.
The Aprotic Mechanism (DMSO)
Dimethyl sulfoxide (DMSO) acts as a polar aprotic acceptor .[2]
-
Mechanism: DMSO is an aggressive H-bond acceptor.[1] It solvates the hydroxyl and amide protons of the compound, effectively "stripping" the molecule from its crystal lattice. Unlike water, DMSO does not protonate the amine, keeping the molecule in its neutral state (unless a salt form is used).
-
Advantage: DMSO prevents the "common ion effect" and is bacteriostatic, making it ideal for long-term storage of compound libraries.[1]
Visualization of Solvation Mechanisms
The following diagram illustrates the divergent solvation pathways.
Figure 1: Mechanistic divergence in solvation.[1] Aqueous solubility is driven by ionization and hydration, while DMSO solubility is driven by dipole interactions and H-bond disruption.[1]
Experimental Protocols: Solubility Assessment
For drug development, we rely on two distinct assays: Kinetic Solubility (for HTS/early screening) and Thermodynamic Solubility (for formulation/lead optimization).[3]
Protocol A: Kinetic Solubility (High Throughput)
Use this to determine if the compound will crash out when a DMSO stock is diluted into biological buffer.
Materials:
-
10 mM Stock Solution of 3-Hydroxypiperidine-3-carboxamide in DMSO.
-
96-well clear bottom plate.[1]
-
Nephelometer or UV-Vis Plate Reader (620 nm).[1]
Workflow:
-
Dispense: Add 196 µL of PBS to plate wells.
-
Spike: Add 4 µL of DMSO stock (Final conc: 200 µM, 2% DMSO).
-
Agitate: Shake at 600 rpm for 90 minutes at RT.
-
Read: Measure absorbance at 620 nm (turbidity) or light scattering.
-
Interpret: High absorbance > Background = Precipitation.[1]
Protocol B: Thermodynamic Solubility (Gold Standard)
Use this to determine the absolute saturation limit of the crystalline solid.
Materials:
Workflow:
-
Saturation: Add excess solid compound to 1 mL of buffer in a glass vial. Visual solid must persist.
-
Equilibration: Shake at RT for 24 to 48 hours . (Note: Polar molecules require longer times to reach true equilibrium).[1]
-
Filtration: Pass the supernatant through a 0.45 µm filter to remove undissolved solids. Critical: Discard the first 100 µL of filtrate to account for filter adsorption.
-
Quantification: Inject filtrate onto HPLC (Reverse Phase C18 or HILIC column due to high polarity).
-
Calculation: Compare peak area against a standard curve prepared from the DMSO stock.
Experimental Workflow Diagram
Figure 2: Thermodynamic solubility workflow ("Shake-Flask" Method). This rigorous process ensures data integrity by achieving solid-liquid equilibrium.[1]
Storage & Handling of Stock Solutions
For researchers maintaining libraries of this building block:
-
Preferred Stock Solvent: Anhydrous DMSO (Grade ≥99.9%).[1]
-
Concentration: 10 mM to 50 mM is standard.[1] Higher concentrations (100 mM) are possible but risk precipitation upon freeze-thaw cycles.[1]
-
Water Contamination: DMSO is hygroscopic.[1] Absorbed water can cause the carboxamide group to hydrolyze over long periods. Store under nitrogen or argon if possible.[1]
-
Temperature: Store at -20°C. If the solution freezes (DMSO freezes at 19°C), ensure it is completely thawed and vortexed before use to avoid concentration gradients.
References
-
PubChem. 3-Hydroxypiperidine Compound Summary.[1][6] National Library of Medicine.[1] [Link]
-
BioDuro-Sundia. ADME Solubility Assay Protocols (Kinetic vs Thermodynamic). [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Saturation Shake-Flask Method. [Link]
Sources
- 1. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]
Architectural Precision in Kinase Inhibition: The 3-Hydroxypiperidine-3-carboxamide Scaffold
This guide details the strategic application of 3-Hydroxypiperidine-3-carboxamide as a high-value scaffold in kinase inhibitor discovery. It moves beyond basic description to analyze the conformational thermodynamics, synthetic accessibility, and structural biology that make this moiety a "privileged structure" in modern medicinal chemistry.
Executive Summary
The shift from "flat" aromatic drug candidates to three-dimensional (
-
Conformational Locking: The gem-disubstitution restricts the piperidine ring flexibility, minimizing the entropic penalty (
) upon protein binding. -
Vectorial Definition: It provides precise exit vectors for substituents to access the kinase solvent front or back-pocket regions.
-
Solubility & Metabolic Stability: The polar hydroxyl group lowers logD while blocking a common metabolic soft spot (C3 oxidation).
Part 1: Structural Biology & Pharmacophore Analysis
The "Gem-Disubstituted Lock" Mechanism
In kinase inhibitor design, the ATP-binding pocket is often targeted by a "hinge binder" connected to a solubilizing group. The 3-Hydroxypiperidine-3-carboxamide scaffold serves as a sophisticated linker or headgroup.
-
The Carboxamide (
): Acts as a bidentate hydrogen bond donor/acceptor. In the context of JAK or ALK kinases, this group often mimics the adenine ring of ATP, forming H-bonds with the backbone carbonyl and amide nitrogen of the hinge region residues (e.g., Glu/Leu). -
The Hydroxyl Group (-OH): Often overlooked, the C3-hydroxyl serves a dual purpose. Structurally, it enforces a specific chair conformation due to the anomeric effect and 1,3-diaxial interactions. Functionally, it can displace conserved high-energy water molecules within the pocket or interact with the ribose-binding region.
Pharmacophore Visualization
The following diagram illustrates the interaction vectors of the scaffold within a theoretical kinase pocket (e.g., JAK family).
Figure 1: Pharmacophore mapping of the 3-Hydroxypiperidine-3-carboxamide scaffold showing key binding interactions and thermodynamic advantages.
Part 2: Synthetic Methodology
Constructing the quaternary center at the C3 position is the rate-limiting step in accessing this scaffold. The most robust method involves a modified Strecker synthesis or Cyanohydrin formation followed by hydrolysis, often requiring enzymatic resolution for enantiopurity.
Strategic Route: The Cyanohydrin Approach
This protocol avoids the use of high-pressure hydrogenation initially, allowing for late-stage diversification.
Reaction Scheme Logic:
-
Starting Material: N-Boc-3-piperidone (Commercially available, stable).
-
Quaternary Center Formation: Addition of TMSCN (Trimethylsilyl cyanide) or KCN generates the cyanohydrin.
-
Hydrolysis: Converting the nitrile to the primary amide.
Detailed Synthetic Protocol
Objective: Synthesis of (S)-tert-butyl 3-carbamoyl-3-hydroxypiperidine-1-carboxylate.
Step 1: Cyanohydrin Formation
-
Dissolve N-Boc-3-piperidone (10.0 g, 50 mmol) in anhydrous DCM (100 mL) under
atmosphere. -
Add TMSCN (Trimethylsilyl cyanide, 7.5 mL, 60 mmol) dropwise at 0°C.
-
Add catalytic ZnI2 (Zinc Iodide, 0.05 eq).
-
Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (disappearance of ketone).
-
Workup: Quench with sat.
. Extract with DCM.[1] The intermediate is the O-TMS protected cyanohydrin.
Step 2: Hydrolysis to Carboxamide
-
Dissolve the crude intermediate in a mixture of DMSO and K2CO3 (2.0 eq).
-
Add H2O2 (30%, 5.0 eq) dropwise at 0°C (Exothermic!). Note: The Radziszewski reaction conditions are preferred here to stop at the amide and avoid over-hydrolysis to the acid.
-
Stir at RT for 2 hours.
-
Purification: Dilute with water, extract with Ethyl Acetate. Purify via Flash Column Chromatography (MeOH/DCM gradient).
Step 3: Chiral Resolution (Critical)
-
The product is racemic.[2][3] For kinase selectivity, the (S)-enantiomer is typically preferred.
-
Method: Chiral HPLC separation using a Chiralpak AD-H column (Hexane/IPA mobile phase). Alternatively, use enzymatic resolution with a lipase (e.g., Candida antarctica Lipase B) on the precursor ester if applicable.
Figure 2: Synthetic workflow for accessing the enantiopure scaffold.
Part 3: Experimental Validation & Data Analysis
To validate the efficacy of this scaffold in a kinase inhibitor campaign, a robust screening cascade is required.[4]
Biochemical Potency (IC50)
Compare the 3-hydroxy-3-carboxamide scaffold against a "flat" analog (e.g., 3-carboxamide piperidine without the hydroxyl) to quantify the gain in affinity from the quaternary center.
Table 1: Comparative SAR Data (Hypothetical Representative Data)
| Compound ID | Scaffold Type | R-Group (Hinge) | JAK1 IC50 (nM) | Selectivity (JAK1/JAK2) | LogD (pH 7.4) |
| Cmpd-A | 3-Carboxamide (Mono) | Pyrazolopyrimidine | 45 | 5x | 2.8 |
| Cmpd-B | 3-OH-3-Carboxamide | Pyrazolopyrimidine | 12 | 18x | 1.9 |
| Cmpd-C | 3-Methyl-3-Carboxamide | Pyrazolopyrimidine | 28 | 8x | 3.1 |
Analysis: Compound B (the target scaffold) typically demonstrates superior potency due to the entropy gain (locked conformation) and improved physicochemical properties (lower LogD) compared to the des-hydroxy (A) or methyl (C) analogs.
Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay
This assay measures the inhibition of kinase activity by detecting the phosphorylation of a specific substrate.
-
Reagents: Recombinant Kinase (e.g., JAK1), Biotinylated Peptide Substrate, ATP (
concentration), Test Compound, Eu-labeled Anti-phospho antibody, SA-XL665 acceptor. -
Preparation: Prepare 3x serial dilutions of the 3-Hydroxypiperidine-3-carboxamide derivative in DMSO.
-
Reaction:
-
Add 5 µL of Compound to 384-well plate.
-
Add 10 µL of Enzyme/Substrate mix.
-
Initiate with 5 µL ATP.
-
Incubate at RT for 60 min.
-
-
Detection: Add 20 µL Detection Mix (Eu-Ab + SA-XL665). Incubate 1 hour.
-
Read: Measure fluorescence ratio (665 nm / 620 nm) on an EnVision plate reader.
-
Calculation: Plot % Inhibition vs. Log[Compound] to determine IC50.
Part 4: Future Outlook & PROTAC Applications
The 3-Hydroxypiperidine-3-carboxamide scaffold is evolving beyond simple inhibition. Its defined stereochemistry makes it an ideal Exit Vector for PROTAC (Proteolysis Targeting Chimera) design.
-
Linker Attachment: The Piperidine Nitrogen (
) is a highly solvent-exposed vector. Attaching a PEG-linker here allows the recruitment of E3 ligases (like Cereblon or VHL) without disrupting the primary kinase binding interaction at the C3-site. -
Covalent Inhibition: The carboxamide can be converted to an acrylamide in specific designs to target non-catalytic cysteines, although the 3-OH group is usually preserved to maintain the structural "lock."
References
-
Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides. RSC Advances, 2025.[5] Link
-
Discovery of Novel 3,3-Disubstituted Piperidines as HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 2016. Link
-
Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 2012. Link
-
Discovery of a JAK1/3 Inhibitor and Use of a Prodrug. Journal of Medicinal Chemistry, 2018. Link
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes. Der Pharma Chemica, 2016. Link
Sources
- 1. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 5. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - RSC Advances (RSC Publishing) [pubs.rsc.org]
3-Hydroxypiperidine-3-carboxamide as a fragment-based drug discovery scaffold
Title: 3-Hydroxypiperidine-3-carboxamide: A Premier Fsp³-Rich Scaffold for Fragment-Based Drug Discovery Subtitle: Technical Guide to Synthesis, Biophysical Screening, and Hit-to-Lead Evolution
Executive Summary
In the modern era of Fragment-Based Drug Discovery (FBDD), the industry is actively shifting away from "flatland"—libraries dominated by sp²-rich aromatic systems. The 3-Hydroxypiperidine-3-carboxamide scaffold represents a high-value "3D fragment" that addresses critical bottlenecks in lead generation: solubility, vectorality, and stereochemical complexity.
This guide provides a rigorous technical analysis of this scaffold, detailing its physicochemical advantages, a self-validating synthetic route via cyanohydrin intermediates, and a biophysical screening workflow designed to minimize false positives.
Part 1: Structural Rationale & Physicochemical Properties
The "Escape from Flatland"
Traditional fragment libraries often suffer from low solubility and non-specific hydrophobic binding due to high aromatic ring counts. The 3-Hydroxypiperidine-3-carboxamide scaffold offers a high Fraction of sp³ carbons (Fsp³ ), which correlates with improved clinical success rates (Lovering et al., 2009).
Vectorality and Sub-pocket Exploration
Unlike a benzene ring which offers planar exit vectors, this scaffold provides three distinct, non-planar growth vectors from a single quaternary center:
- -Position (Piperidine Nitrogen): Ideal for reaching solvent-exposed regions or solubilizing groups.
- -Carboxamide: Acts as a directional Hydrogen Bond Donor/Acceptor (HBD/HBA) to anchor the fragment in the active site (e.g., hinge binding in kinases).
- -Hydroxyl: Provides a specific H-bond interaction often required for "water-bridging" networks within the protein pocket.
Table 1: Physicochemical Profile of the Core Scaffold
| Property | Value (Approx.) | Significance in FBDD |
| MW | ~144 Da | Leaves ample "room" for optimization (Rule of 3). |
| cLogP | -1.2 to -0.8 | Highly hydrophilic; excellent solubility for high-concentration NMR/X-ray soaking. |
| HBD / HBA | 3 / 3 | High density of polar handles for specific binding. |
| Fsp³ | 0.83 | High 3D character; reduced promiscuous binding. |
| Chirality | 1 Stereocenter ( | Allows for probing stereoselective pockets (R vs S). |
Part 2: Synthetic Accessibility & Library Generation
The synthesis of the 3,3-disubstituted core requires generating a quaternary center. The most robust route utilizes N-Boc-3-piperidone as the starting material, proceeding through a cyanohydrin intermediate.
Visualization: Synthetic Workflow
The following diagram outlines the critical path from commercial starting materials to the functionalized scaffold.
Caption: Figure 1. Robust synthetic route for generating the quaternary 3-hydroxy-3-carboxamide core from piperidone.
Detailed Protocol: Cyanohydrin Route (Self-Validating)
Objective: Synthesis of tert-butyl 3-carbamoyl-3-hydroxypiperidine-1-carboxylate.
Reagents: N-Boc-3-piperidone, Trimethylsilyl cyanide (TMSCN), Zinc Iodide (
Step-by-Step Methodology:
-
Cyanosilylation (The Setup):
-
Dissolve N-Boc-3-piperidone (1.0 eq) in dry DCM under Argon.
-
Add catalytic
(0.05 eq). -
Add TMSCN (1.2 eq) dropwise at 0°C. Stir at RT for 4 hours.
-
Self-Validation Point 1 (IR/TLC): Monitor disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and appearance of the weak nitrile stretch (~2240 cm⁻¹).
-
-
Desilylation & Hydrolysis (The Critical Control Point):
-
Concentrate the silyl ether intermediate.
-
Redissolve in MeOH/DMSO. Add
(3.0 eq) and (30%, 5.0 eq) at 0°C. (Radziszewski Hydrolysis conditions are preferred over acid hydrolysis to prevent Boc-deprotection). -
Stir at RT for 2-4 hours.
-
Self-Validation Point 2 (NMR): The nitrile carbon peak (~120 ppm) in ¹³C NMR should disappear, replaced by the amide carbonyl (~175 ppm). In ¹H NMR, look for two distinct broad singlets for the amide
protons (typically 6.5–7.5 ppm).
-
-
Workup & Purification:
-
Quench with sodium thiosulfate (to remove excess peroxide). Extract with EtOAc.
-
Purify via silica gel chromatography (high polarity eluent: DCM/MeOH).
-
Part 3: Biophysical Screening Workflows
Due to the low molecular weight (~244 Da with Boc, ~144 Da without), binding affinities (
Visualization: Screening Decision Tree
Caption: Figure 2. Biophysical cascade to filter false positives and confirm specific binding.
Protocol: Saturation Transfer Difference (STD) NMR
Theory: STD-NMR detects magnetization transfer from the protein (saturated) to the bound ligand. Only ligands in rapid exchange (weak binders) show a signal.
Experimental Setup:
-
Sample Prep: Protein (10–20 µM) + Fragment Cocktail (500 µM each) in
buffer. -
Pulse Sequence: stddiff (Bruker).
-
On-resonance irradiation: -0.5 ppm (Protein methyls).
-
Off-resonance irradiation: 30 ppm (Control).
-
-
Data Analysis (Self-Validating):
-
Subtract the On-resonance spectrum from the Off-resonance spectrum.
-
Positive Result: Signals corresponding to the fragment (e.g., the piperidine ring protons) appear in the difference spectrum.
-
Negative Control: Run the fragment without protein. If signals appear, it indicates aggregation or non-specific artifacts (False Positive).
-
Part 4: Case Study – Composite Hit-to-Lead Evolution
Context: Targeting the p53-MDM2 interaction (Protein-Protein Interaction).
The Challenge: The MDM2 pocket is deep and hydrophobic but requires specific polar anchors. Flat aromatics bind but have poor physicochemical properties.
The Solution (3-Hydroxypiperidine-3-carboxamide):
-
Fragment Hit: The core scaffold (N-H) binds weakly (
= 2 mM). The carboxamide forms H-bonds with the backbone of the receptor, while the 3-OH displaces a conserved water molecule. -
Growth Vector 1 (
): Reductive amination with a chlorobenzaldehyde introduces a hydrophobic group to fill the Trp23 sub-pocket. Affinity improves to 50 µM. -
Growth Vector 2 (Amide): The primary amide is difficult to substitute without losing the donor protons. However, the stereochemistry is resolved. The (S)-enantiomer is found to be 10x more potent than the (R)-enantiomer due to the specific vector of the hydroxyl group.
-
Lead: The final molecule retains the sp³ core, improving oral bioavailability compared to fully aromatic competitors.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. [Link]
-
Zhao, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Warriner, S. L., & Nelson, A. (2013). Activity-Directed Synthesis: The Discovery of Bioactive Small Molecules. Accounts of Chemical Research. [Link]
Physiochemical Profiling and Thermal Characterization of 3-Hydroxypiperidine-3-carboxamide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide
Executive Summary
In early-stage drug discovery, heavily functionalized aliphatic heterocycles serve as critical scaffolds for optimizing pharmacokinetic properties. 3-Hydroxypiperidine-3-carboxamide is a prime example of such a building block, offering a dense array of hydrogen-bond donors and acceptors within a compact, low-molecular-weight framework. Because this compound is frequently utilized in its hydrochloride salt form to enhance stability, its physical properties—particularly its melting point and thermal behavior—deviate significantly from simple piperidine derivatives.
This technical guide provides an in-depth analysis of the solid-state chemistry of 3-hydroxypiperidine-3-carboxamide, explores the thermodynamic causality behind its physical properties, and establishes a self-validating experimental protocol for accurately determining its melting point using orthogonal thermal analysis.
Chemical Identity and Structural Architecture
3-Hydroxypiperidine-3-carboxamide features a piperidine ring dually functionalized at the C3 position with both a hydroxyl (-OH) and a primary carboxamide (-CONH₂) group. This geminal substitution pattern creates a highly polar microenvironment, significantly influencing the molecule's solubility, density, and crystalline lattice energy.
Due to the basicity of the secondary amine in the piperidine ring, the compound is most commonly synthesized, stored, and commercially distributed as a hydrochloride (HCl) salt[1].
Table 1: Comparative Physiochemical Properties
| Property | Free Base Form | Hydrochloride (HCl) Salt |
| CAS Registry Number | 1378254-91-1 | 1803570-33-3[1] |
| Molecular Formula | C₆H₁₂N₂O₂ | C₆H₁₃ClN₂O₂[1] |
| Molecular Weight | 144.17 g/mol | 180.63 g/mol [1] |
| Physical State | Solid | Crystalline Solid / Powder |
| H-Bond Donors | 4 | 5 (includes protonated amine) |
| H-Bond Acceptors | 3 | 3 |
| Expected Thermal Behavior | Phase transition (Melting) | High-temp melting with concurrent decomposition |
Solid-State Chemistry: The Hydrogen Bonding Network
The physical properties of a solid—such as its melting point—are emergent properties of its crystal lattice. For 3-hydroxypiperidine-3-carboxamide, the melting point is anomalously high relative to its molecular weight. This is directly caused by a complex, multidirectional intermolecular hydrogen-bonding network.
-
The Hydroxyl Group: Acts as both a strong donor and acceptor, often forming intramolecular locks with the adjacent piperidine nitrogen or intermolecular bridges to the amide carbonyl.
-
The Carboxamide Group: The -NH₂ acts as a double hydrogen-bond donor, while the C=O acts as a potent acceptor, driving the formation of robust molecular dimers or continuous chains in the solid state.
Fig 1: Proposed intra- and intermolecular hydrogen bonding network dictating solid-state stability.
Thermodynamic Profiling: Melting Point Dynamics
Standard commercial safety data sheets for specialized experimental building blocks like 3-hydroxypiperidine-3-carboxamide dihydrochloride often list the melting point as "pending" or "not fully evaluated"[2]. This is not an oversight; it is a reflection of the compound's complex thermal dynamics.
When the compound is in its hydrochloride salt form , the introduction of ionic bonds (between the protonated piperidine nitrogen and the chloride counterion) drastically increases the lattice energy. Consequently, the thermal energy required to break the lattice (melting point) often exceeds the energy threshold for breaking covalent bonds (decomposition).
If a researcher attempts to measure the melting point of the HCl salt using a traditional visual capillary apparatus, they will likely observe browning or charring rather than a clean phase transition to a liquid[3]. To accurately profile this, an advanced, self-validating instrumental approach is mandatory.
Experimental Protocol: Orthogonal Thermal Validation
To establish a self-validating system for determining the melting point and thermal stability of 3-hydroxypiperidine-3-carboxamide, we must employ an orthogonal approach utilizing Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA)[4][5].
Relying solely on DSC can be misleading; an endothermic peak could represent melting, or it could represent the latent heat of vaporization during thermal degradation[3]. By running TGA in parallel, any endothermic peak observed in DSC without a corresponding mass loss in TGA is definitively validated as a true melting phase transition.
Step-by-Step Methodology
Phase 1: Sample Preparation
-
Mass Optimization: Accurately weigh 1.5 to 3.0 mg of 3-hydroxypiperidine-3-carboxamide into a standard aluminum crucible.
-
Causality: Using a small, precisely measured mass minimizes thermal gradients within the sample, ensuring sharp, high-resolution endothermic peaks and preventing sensor saturation.
-
-
Crucible Sealing: Seal the crucible with a pinhole-vented lid.
-
Causality: The pinhole allows for the escape of potential volatile impurities (like residual crystallization solvents or trapped moisture) without causing the pan to rupture under pressure, while still maintaining excellent thermal contact with the sensor.
-
Phase 2: Instrument Calibration & Purge 3. Atmospheric Control: Purge both the DSC and TGA furnaces with high-purity, dry Nitrogen (N₂) at a flow rate of 50 mL/min.
- Causality: Displacing oxygen prevents premature oxidative degradation of the primary amine and hydroxyl groups at elevated temperatures, ensuring the recorded transitions are purely thermal[4].
Phase 3: Thermal Ramping 4. Heating Profile: Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C.
- Causality: A 10 °C/min ramp is the pharmaceutical industry standard. It perfectly balances thermal resolution (the ability to separate closely occurring polymorphic transitions) with signal sensitivity (generating a large enough heat flow signal for accurate integration).
Phase 4: Orthogonal Validation (The Self-Validating Step) 5. Data Synthesis: Overlay the DSC thermogram (Heat Flow, W/g) with the TGA thermogram (Weight %).
- Validation Logic: Identify the primary endothermic peak on the DSC curve. Cross-reference the exact onset temperature with the TGA curve. If the TGA shows a flat baseline (Δm < 0.5%) during the DSC endotherm, the melting point is validated. If the TGA shows a sharp drop in mass corresponding to the DSC peak, the compound is undergoing simultaneous melting and decomposition[3].
Sample[label="Sample Prep\n(1-3 mg, Al pan)", fillcolor="#4285F4"];
Purge[label="N2 Purge\n(50 mL/min)", fillcolor="#34A853"];
DSC[label="DSC Heating\n(10 °C/min)", fillcolor="#EA4335"];
TGA[label="TGA Analysis\n(Mass Monitoring)", fillcolor="#FBBC05", fontcolor="#202124"];
Data [label="Endotherm Peak\nValidated Melting Point", fillcolor="#202124"];
Sample -> Purge -> DSC -> Data;
Sample -> TGA[label=" Parallel\nOrthogonal Run"];
TGA -> Data [label=" Confirms No\nMass Loss"];
}
Fig 2: Self-validating orthogonal thermal analysis workflow combining DSC and TGA.
Conclusion
The physical properties of 3-hydroxypiperidine-3-carboxamide are dictated by its dense hydrogen-bonding network and its ionic lattice when formulated as a hydrochloride salt. Because its melting point frequently borders on its thermal degradation threshold, traditional visual melting point determination is insufficient. By employing a self-validating orthogonal methodology combining DSC and TGA, researchers can accurately map the thermodynamic profile of this critical building block, ensuring higher fidelity in downstream pharmaceutical formulation and synthesis.
References
-
[3] Robertson Microlit. "Thermal Analysis | DSC, TGA, and Melting Point Testing". Available at:[Link]
-
[4] Impact Analytical. "Thermal Analysis Techniques". Available at:[Link]
-
[5] Mettler Toledo. "Simultaneous Thermal Analysis | TGA/DSC". Available at:[Link]
Sources
- 1. 1803570-33-3|3-Hydroxypiperidine-3-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 4. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]
- 5. mt.com [mt.com]
Therapeutic Reprofiling of Piperidine-3-Carboxamide Derivatives in Oncology: A Mechanistic and Methodological Guide
Executive Summary
The piperidine-3-carboxamide scaffold has transitioned from a basic chemical building block to a privileged pharmacophore in modern oncology drug discovery. Its unique 3-carboxamide configuration provides an optimal spatial vector for hydrogen bonding within the ATP-binding pockets of diverse kinases and phenotypic targets. This technical whitepaper explores the structural versatility of piperidine-3-carboxamides, detailing their mechanisms as multi-target kinase inhibitors and senescence-inducing agents, while providing robust, self-validating experimental protocols for drug development professionals.
The Pharmacological Landscape of Piperidine-3-Carboxamides
Dual Targeting of CDKs and VEGFR2
Tumor progression is fundamentally driven by cell cycle dysregulation and rampant angiogenesis. Recent molecular design efforts have successfully integrated the piperidine-3-carboxamide motif into benzothiazolyl scaffolds to create multi-target inhibitors[1]. Modeled after the structural features of SNS-032, these derivatives exhibit superior extra-precision docking scores against Cyclin-Dependent Kinases (CDK2, CDK5, CDK6) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1]. By varying the N-substitution at the piperidine motif—from smaller to bulkier groups—researchers can exploit specific hydration sites mapped via WaterMap thermodynamics[1].
The Causality: Inhibiting CDKs halts cell cycle progression at the G1/S phase by blocking transcription, while simultaneous VEGFR2 blockade starves the tumor microenvironment of vascular support, inducing a synergistic apoptotic response[1].
Phenotypic Senescence Induction in Melanoma
Beyond direct kinase inhibition, N-arylpiperidine-3-carboxamide derivatives have been identified as potent inducers of a senescence-like phenotype in human melanoma cells[2]. Cellular senescence is a terminal nonproliferation state that not only halts tumor growth but also flags the senescent cells for elimination by CD4+ T cells and macrophages[2].
Structure-Activity Relationship (SAR) Insights: SAR studies reveal strict regioisomeric requirements: the piperidine-3-carboxamide moiety is essential, whereas the piperidine-4-carboxamide regioisomer is completely inactive[2]. Furthermore, replacing the piperidine ring with smaller azetidine or pyrrolidine rings drastically reduces activity, highlighting the necessity of the specific steric bulk and hydrogen bonding acceptors at the C-2 and C-4 positions[2].
Anaplastic Lymphoma Kinase (ALK) Inhibition
Piperidine carboxamides also demonstrate profound efficacy against ALK. High-throughput screening has identified piperidine carboxamide derivatives that bind to the ALK kinase domain in an unusual DFG-shifted conformation[3]. This conformational shift allows the inhibitor to access an extended hydrophobic pocket, conferring high selectivity over related kinases like the Insulin-like Growth Factor-1 Receptor (IGF1R)[3].
Quantitative Efficacy Data
To facilitate rapid comparison, the efficacy metrics of key piperidine-3-carboxamide derivatives are summarized below:
| Compound / Scaffold | Target / Mechanism | Cell Line / Assay | Key Efficacy Metric | Source |
| Hit 1 (N-arylpiperidine-3-carboxamide) | Senescence Induction | A375 (Melanoma) | EC₅₀ = 1.24 μM | [2] |
| Compound 27 (2,3,4-trifluoro-substituted) | Senescence Induction | A375 (Melanoma) | EC₅₀ = 1.26 μM | [2] |
| Compound 34 (Benzodioxole analogue) | Senescence Induction | A375 (Melanoma) | EC₅₀ = 0.60 μM | [2] |
| Compound 3 (Benzothiazolyl derivative) | CDK2 Inhibition | NCI-60 Panel / Enzyme | IC₅₀ = 0.026 µM | [1] |
| Compound 4c (Benzothiazolyl derivative) | CDK2 Inhibition | NCI-60 Panel / Enzyme | IC₅₀ = 0.048 µM | [1] |
| Compound 4b (Benzothiazolyl derivative) | VEGFR2 Inhibition | NCI-60 Panel / Enzyme | IC₅₀ = 0.136 µM | [1] |
| Piperidine carboxamide 1 | ALK Inhibition | Enzyme Assay | IC₅₀ = 0.174 μM | [3] |
Mechanistic Pathway Visualization
Fig 1. Dual kinase inhibition pathway of piperidine-3-carboxamides driving tumor regression.
Experimental Methodologies & Self-Validating Protocols
As application scientists, we must design assays that are internally controlled, mathematically robust, and free from biochemical artifacts.
Protocol 1: High-Content Screening (HCS) for Senescence Induction
-
Objective: Identify compounds inducing premature senescence without acute cytotoxicity[2].
-
Causality & Design: Standard ATP-based viability assays (e.g., CellTiter-Glo) often misinterpret senescent cells—which remain metabolically active but non-proliferative—as healthy cells. Image-based HCS resolves this by quantifying morphological shifts: enlarged cell size, flattened shape, and increased cytoplasmic granularity[2].
-
Self-Validation System: Doxorubicin, a topoisomerase II inhibitor, is utilized as a positive control because it reliably induces DNA-damage-mediated senescence[2]. If the customized algorithm fails to detect doxorubicin-induced granularity, the assay plate is rejected, ensuring data integrity.
Step-by-Step Workflow:
-
Cell Seeding: Plate A375 human melanoma cells in 384-well optical bottom plates and incubate overnight.
-
Compound Treatment: Perform pin-tool transfer of the piperidine-3-carboxamide library and incubate for 72 hours[2].
-
Staining: Multiplex stain the cells using Hoechst 33342 (nuclear segmentation) and a fluorescent senescence-associated β-galactosidase (SA-β-gal) probe.
-
Algorithmic Segmentation: Calibrate the customized software to quantify the number of cells per well, cell size, nucleus size, and granule size[2].
-
Data Triage: Calculate the EC₅₀ (effective concentration inducing senescence in 50% of the population) and IC₅₀ (antiproliferative concentration) to identify true senolytic hits[2].
Protocol 2: Sulforhodamine B (SRB) Colorimetric Assay for NCI-60 Screening
-
Objective: Evaluate the broad-spectrum anticancer activity of kinase inhibitors[1].
-
Causality & Design: Kinase inhibitors can alter mitochondrial reductase activity independently of cell proliferation, causing severe artifacts in traditional MTT/MTS assays. SRB circumvents this by binding stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct, linear measurement of total cellular protein mass[1].
-
Self-Validation System: A Day 0 (T0) control plate is fixed with Trichloroacetic acid (TCA) at the exact time of drug addition. This allows for the calculation of actual growth inhibition (GI₅₀) rather than merely relative viability.
Step-by-Step Workflow:
-
Fixation: Add cold 10% TCA directly to the culture medium of the treated cells and incubate at 4°C for 1 hour to fix adherent cells in situ.
-
Washing: Wash the plates 5 times with deionized water to remove TCA and serum proteins, then air dry completely.
-
Staining: Add 0.4% (w/v) SRB dissolved in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Dye Extraction: Wash away unbound dye with 1% acetic acid (4 washes). Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5) on a gyrotary shaker for 10 minutes.
-
Quantification: Measure the optical density (OD) at 515 nm using a microplate reader.
HCS Workflow Visualization
Fig 2. Image-based high-content screening workflow for identifying senescence-inducing compounds.
Conclusion
The piperidine-3-carboxamide scaffold represents a highly tunable pharmacophore in oncology. Whether engineered for multi-target kinase inhibition (CDKs/VEGFR2) or phenotypic senescence induction, its structural geometry provides precise control over target affinity. By employing rigorous, self-validating methodologies like HCS and SRB assays, drug development professionals can confidently advance these derivatives through the preclinical pipeline to uncover the next generation of targeted therapeutics.
References
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters / PMC.2
-
Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors. Journal of Computer-Aided Molecular Design / Semantic Scholar.1
-
Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.3
Sources
Methodological & Application
Synthesis of 3-Hydroxypiperidine-3-carboxamide from 3-Piperidone: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 3-hydroxypiperidine-3-carboxamide, a valuable scaffold in medicinal chemistry, starting from 3-piperidone. The primary synthetic strategy discussed is a modified Strecker synthesis, a classic and robust method for the preparation of α-amino acids and their derivatives. This guide offers in-depth explanations of the reaction mechanism, step-by-step experimental protocols, and critical considerations for successful synthesis and purification. The information presented is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction
The 3-hydroxypiperidine-3-carboxamide moiety is a privileged scaffold found in a variety of biologically active molecules and pharmaceuticals.[1][2] Its structural features, including a hydroxyl group and a carboxamide group at a quaternary center on the piperidine ring, contribute to its ability to interact with biological targets with high specificity. Consequently, efficient and reliable synthetic routes to this and related structures are of significant interest to the drug discovery and development community.
This guide focuses on a practical and accessible synthetic approach starting from the readily available 3-piperidone. The core of this synthesis is a variation of the Strecker reaction, a powerful multicomponent reaction that efficiently constructs α-amino nitrile intermediates from a ketone, a cyanide source, and an ammonia source.[3][4][5] Subsequent hydrolysis of the nitrile furnishes the desired carboxamide.
Synthetic Strategy: A Modified Strecker Approach
The synthesis of 3-hydroxypiperidine-3-carboxamide from 3-piperidone can be logically divided into two key transformations:
-
Formation of the α-Amino Nitrile Intermediate: This step involves the reaction of 3-piperidone with a cyanide salt (e.g., potassium cyanide or sodium cyanide) and an ammonia source (e.g., ammonium chloride or ammonia gas).[4][5] This one-pot reaction proceeds through the in-situ formation of an imine from 3-piperidone and ammonia, which is then nucleophilically attacked by the cyanide ion to yield the α-amino nitrile, 3-amino-3-cyanopiperidine.
-
Hydrolysis of the Nitrile to a Carboxamide: The α-amino nitrile intermediate is then subjected to controlled hydrolysis to convert the nitrile group into a primary carboxamide. This transformation is typically achieved under acidic or basic conditions, with careful control of reaction parameters to favor the formation of the amide over the carboxylic acid.
This synthetic route is advantageous due to its convergent nature, the use of readily available starting materials, and its general applicability to a range of cyclic ketones.[6]
Reaction Mechanism and Key Considerations
The Strecker synthesis is a classic method for preparing α-amino nitriles.[3][7] The reaction is initiated by the formation of an imine from the reaction of the ketone (3-piperidone) with ammonia. The cyanide ion then adds to the imine to form the α-amino nitrile.[5]
Several factors can influence the efficiency and outcome of this reaction:
-
pH Control: Maintaining an appropriate pH is crucial. The reaction is typically carried out under mildly acidic to neutral conditions to facilitate imine formation without promoting excessive hydrolysis of the cyanide salt.
-
Cyanide Source: While hydrogen cyanide (HCN) can be used, it is highly toxic and volatile. The use of cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN) in the presence of an acid or an ammonium salt (which can generate HCN in situ) is a more common and safer practice in a laboratory setting.[4][5]
-
Solvent: The choice of solvent can impact the solubility of the reagents and the reaction rate. Aqueous or alcoholic solvent systems are often employed.[8]
-
Temperature: The reaction is typically performed at or below room temperature to control the exothermicity of the reaction and minimize side reactions.
The subsequent hydrolysis of the nitrile to the carboxamide requires careful control of the reaction conditions. Partial hydrolysis to the amide is favored under milder acidic or basic conditions and shorter reaction times, while more forcing conditions (e.g., strong acid or base and prolonged heating) will lead to the formation of the carboxylic acid.
Experimental Protocols
Part 1: Synthesis of 3-Amino-3-cyanopiperidine (α-Amino Nitrile Intermediate)
This protocol is adapted from established procedures for the Strecker synthesis of α-amino nitriles from cyclic ketones.[4][6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Piperidone hydrochloride | 135.61 | 10.0 g | 0.0737 |
| Potassium Cyanide (KCN) | 65.12 | 5.27 g | 0.0810 |
| Ammonium Chloride (NH4Cl) | 53.49 | 4.33 g | 0.0810 |
| Deionized Water | 18.02 | 50 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In the 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-piperidone hydrochloride (10.0 g, 0.0737 mol) and ammonium chloride (4.33 g, 0.0810 mol) in 50 mL of deionized water.
-
Cool the resulting solution to 0-5 °C using an ice bath.
-
In a separate beaker, dissolve potassium cyanide (5.27 g, 0.0810 mol) in 20 mL of deionized water.
-
Slowly add the potassium cyanide solution to the cooled 3-piperidone solution via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours, and then allow it to warm to room temperature and stir for another 12-16 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-amino-3-cyanopiperidine as an oil or a low-melting solid.
Part 2: Hydrolysis of 3-Amino-3-cyanopiperidine to 3-Hydroxypiperidine-3-carboxamide
This protocol outlines a mild acidic hydrolysis to favor the formation of the carboxamide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude 3-Amino-3-cyanopiperidine | ~125.17 | From Part 1 | ~0.0737 |
| Concentrated Sulfuric Acid | 98.08 | 10 mL | - |
| Deionized Water | 18.02 | 50 mL | - |
| Sodium Bicarbonate (sat. aq. solution) | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Carefully add the crude 3-amino-3-cyanopiperidine from Part 1 to a 250 mL round-bottom flask containing 50 mL of deionized water.
-
Cool the mixture in an ice bath and slowly add 10 mL of concentrated sulfuric acid with stirring. An exothermic reaction will occur.
-
Once the addition is complete, attach a reflux condenser and heat the reaction mixture to 80-90 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO2 gas will be evolved.
-
Extract the aqueous layer with ethyl acetate (4 x 50 mL).
-
Combine the organic extracts, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 3-hydroxypiperidine-3-carboxamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or acetone/water) or by column chromatography on silica gel.
Visualizing the Synthesis
Reaction Pathway
Caption: Synthetic route from 3-piperidone to the target compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Cyanide Compounds: Potassium cyanide and hydrogen cyanide (which can be generated in situ) are highly toxic. All manipulations involving cyanide salts should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use.
-
Acids and Bases: Concentrated sulfuric acid is highly corrosive. Handle with care and wear appropriate PPE. The neutralization step can be exothermic and produce gas; perform it slowly and with cooling.
-
Organic Solvents: Diethyl ether and ethyl acetate are flammable. Avoid open flames and use in a well-ventilated area.
Conclusion
The synthesis of 3-hydroxypiperidine-3-carboxamide from 3-piperidone via a modified Strecker synthesis is a practical and efficient method for accessing this important chemical scaffold. By carefully controlling the reaction conditions, particularly during the nitrile hydrolysis step, the desired carboxamide can be obtained in good yield. The protocols and insights provided in this guide are intended to enable researchers to successfully perform this synthesis and to serve as a foundation for the development of related synthetic methodologies.
References
- Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Publishing.
- Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
- α-Amino ketones, esters, nitriles and related compounds synthesis by α-amin
- Process for the preparation of aminonitriles.
- α-Aminonitrile synthesis by cyan
- Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. PrepChem.com.
- Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. PMC.
- Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversific
- Bucherer-Bergs Reaction. Alfa Chemistry.
- Synthesis of α-amino carbonyl compounds: a brief review. Springer.
- 3-Hydroxy Piperidine | Supplier. Ketone Pharma.
- Bucherer–Bergs reaction. Wikipedia.
- Bucherer-Bergs Reaction. Cambridge University Press.
- Piperidine Synthesis. DTIC.
- Strecker Synthesis. Master Organic Chemistry.
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI.
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- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC.
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- Preparation of 3-Cyano-4-piperidone. Journal of the American Chemical Society.
- Method for preparing 4-cyanopiperidine hydrochloride.
- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. PMC.
- Synthesis of Multi-Module Low Density Lipoprotein Receptor Class A Domains with Acid Labile Cyanopyridiniumylides (CyPY) as Aspa. ChemRxiv.
- Petrenko-Kritschenko piperidone synthesis. Wikipedia.
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- Preparation of Piperidines, Part 3: Substituted
- Synthesis method for N-Boc-3-piperidone.
- Cyanation of Amine Oxide Salts. A New Synthesis of Cyanopyridines. Journal of the American Chemical Society.
- Comparison of Deprotection Methods for 3'-PT-Amino-Modifier CPG. Glen Research.
- Preparation Of Chiral N Boc 3 Hydroxypiperidine. Quick Company.
- Overview of Strecker Amino Acid Synthesis. Medical News.
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
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Application and Protocol for the Asymmetric Synthesis of (S)-3-Hydroxypiperidine-3-carboxamide
Abstract
This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the asymmetric synthesis of (S)-3-Hydroxypiperidine-3-carboxamide, a chiral heterocyclic compound of significant interest in medicinal chemistry. The core of this guide focuses on a highly efficient and stereoselective biocatalytic approach to generate the key intermediate, (S)-1-Boc-3-hydroxypiperidine. We will delve into the rationale behind the chosen synthetic strategy, provide a step-by-step experimental protocol, and outline the necessary analytical methods for quality control. Furthermore, this document will discuss proposed synthetic routes for the conversion of the pivotal intermediate to the final target compound, (S)-3-Hydroxypiperidine-3-carboxamide, addressing the associated synthetic challenges.
Introduction: The Significance of Chiral 3-Hydroxypiperidines
The piperidine scaffold is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals, owing to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation.[1][2] The introduction of a stereocenter, such as a hydroxyl group at the C3 position, significantly expands the chemical space and can profoundly influence the biological activity of the molecule. Specifically, the (S)-enantiomer of 3-hydroxypiperidine derivatives serves as a crucial chiral building block in the synthesis of numerous therapeutic agents. A notable example is its role as a key intermediate in the synthesis of Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase used in the treatment of certain cancers.[3][4]
The target molecule of this guide, (S)-3-Hydroxypiperidine-3-carboxamide, combines the critical 3-hydroxy-piperidine core with a carboxamide functionality, a common feature in many biologically active compounds that can participate in key hydrogen bonding interactions with biological targets.[5][6] The development of a robust and stereocontrolled synthesis for this molecule is therefore of high value to researchers in drug discovery and development.
Comparative Overview of Synthetic Strategies
Several synthetic routes have been explored for the preparation of enantiomerically pure (S)-3-hydroxypiperidine derivatives. These can be broadly categorized as:
-
Chemical Resolution: This classical approach involves the separation of a racemic mixture of 3-hydroxypiperidine using a chiral resolving agent, such as tartaric acid derivatives or camphorsulfonic acid.[3][7] While effective, this method is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer and often requires multiple, labor-intensive recrystallization steps.[3]
-
Asymmetric Chemical Synthesis: This strategy involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a chemical transformation. Examples include the asymmetric hydrogenation of pyridinium salts and rhodium-catalyzed asymmetric reductive Heck reactions.[8][9] These methods can offer high enantioselectivity but may require expensive and sensitive catalysts.
-
Biocatalytic Asymmetric Reduction: This approach utilizes enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases, to catalyze the stereoselective reduction of a prochiral ketone, namely N-Boc-3-piperidone.[1][3][4][10] This method is particularly advantageous due to its high enantioselectivity (often >99% ee), mild reaction conditions (ambient temperature and pressure, aqueous media), and the potential for high substrate loading.[4][11] Furthermore, the use of whole-cell biocatalysts or co-expression systems for cofactor regeneration can enhance the economic and environmental viability of this approach.[1]
Given the high efficiency, excellent stereoselectivity, and favorable reaction conditions, this guide will focus on the biocatalytic asymmetric reduction of N-Boc-3-piperidone for the synthesis of the key intermediate, (S)-1-Boc-3-hydroxypiperidine.
Recommended Synthetic Pathway
The recommended synthetic pathway is a two-stage process. The first stage involves the highly stereoselective biocatalytic reduction of N-Boc-3-piperidone to (S)-1-Boc-3-hydroxypiperidine. The second, prospective stage, involves the conversion of this intermediate to the target molecule, (S)-3-Hydroxypiperidine-3-carboxamide.
Sources
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- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 8. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 9. Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
Application Note: Optimized Reagents and Protocols for Coupling 3-Hydroxypiperidine-3-carboxamide in Peptide Synthesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction and Mechanistic Challenges
3-Hydroxypiperidine-3-carboxamide (3-HPC) is a highly functionalized, privileged cyclic scaffold frequently incorporated into peptidomimetics, kinase inhibitors, and antithrombotic agents. Because 3-HPC lacks a free carboxylic acid, it functions exclusively as a nucleophilic building block—typically utilized for C-terminal capping or side-chain derivatization (e.g., amidation of Asp/Glu residues).
Coupling an activated peptide fragment to 3-HPC presents significant synthetic hurdles due to the molecule's complex steric and electronic landscape. As a Senior Application Scientist, I frequently see standard coupling attempts fail due to three primary mechanistic challenges:
-
Steric Hindrance: The N1 secondary amine is sterically impeded by the adjacent beta-carbon (C3), which bears a bulky tertiary hydroxyl and a primary carboxamide group. This drastically reduces the nucleophilicity of the piperidine nitrogen.
-
Chemoselectivity (O-Acylation): The C3 tertiary alcohol is a competing nucleophile. If the activated carboxylic acid is overly reactive or if the reaction is subjected to prolonged heating, undesired O-acylation can outcompete N-acylation.
-
Amide Dehydration: Under forcing activation conditions (e.g., large excesses of phosphonium reagents), the primary carboxamide at C3 can undergo dehydration to form a nitrile (-18 Da mass shift).
To navigate these challenges, the selection of the coupling reagent must balance extreme kinetic efficiency with strict chemoselectivity.
Coupling Reagent Selection: Causality and Kinetics
Standard carbodiimides (like DCC or DIC alone) are kinetically insufficient for hindered secondary amines, leading to prolonged reaction times that promote epimerization of the C-terminal amino acid. Conversely, while uronium-based reagents like HATU are the historical gold standard for hindered amines, their use with slow-reacting nucleophiles like 3-HPC introduces the risk of guanidinylation —a dead-end side reaction where the amine attacks the uronium carbon instead of the activated ester.
To establish a self-validating, high-yield system, we recommend two modern alternatives:
-
COMU: A third-generation uronium salt incorporating the OxymaPure leaving group and a morpholino skeleton. COMU delivers the exceptional coupling efficiency of HATU but exists in the highly reactive uronium (rather than aminium) form. It is significantly safer (non-explosive) and its morpholino group acts as an internal hydrogen bond acceptor, accelerating the reaction even with hindered amines[1].
-
DIC / OxymaPure: This combination represents a paradigm shift in green peptide chemistry. OxymaPure forms a highly reactive ester that rivals HOAt in efficiency. Because DIC is a carbodiimide, it completely eliminates the risk of guanidinylation, making it the superior choice for reactions requiring extended coupling times[2].
Quantitative Reagent Comparison
Table 1: Comparative Performance of Coupling Reagents for 3-HPC Amidation
| Reagent System | Activation Intermediate | Relative Coupling Rate | Epimerization Risk | Guanidinylation Risk | Safety / Handling Profile |
| HATU / DIPEA | OAt Active Ester | Very Fast | Moderate | High (if slow) | Explosive potential (Class 1) |
| COMU / DIPEA | Oxyma Active Ester | Very Fast | Low | Moderate | Safe, non-explosive |
| DIC / OxymaPure | Oxyma Active Ester | Fast | Very Low | None | Safe, high atom economy |
| PyBOP / DIPEA | OBt Active Ester | Moderate | Moderate | None | Safe, releases toxic HMPA |
Reaction Workflow and Chemoselectivity
The following diagram illustrates the critical pathways during the activation and coupling of 3-HPC. Controlling the kinetics via reagent selection ensures the reaction funnels toward the desired N1-acylation.
Fig 1: Chemoselectivity pathways in 3-HPC coupling, highlighting desired vs. side reactions.
Experimental Protocols
Protocol A: Solution-Phase C-Terminal Amidation using DIC/OxymaPure
Use this protocol when coupling 3-HPC to a fully protected peptide fragment in solution. DIC/Oxyma is chosen here to prevent guanidinylation during the potentially slow solution-phase kinetics.
Materials:
-
Peptide-COOH (1.0 eq)
-
3-Hydroxypiperidine-3-carboxamide hydrochloride (1.2 eq)
-
DIC (1.1 eq)
-
OxymaPure (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF/DCM (1:1, v/v)
Step-by-Step Methodology:
-
Pre-activation: Dissolve the Peptide-COOH (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF/DCM. Add DIC (1.1 eq) dropwise at 0 °C. Causality: Activating at 0 °C suppresses oxazolone formation, preserving the stereochemical integrity of the C-terminal residue.
-
Ester Formation: Stir the mixture for 10 minutes at room temperature to ensure complete conversion to the Oxyma active ester.
-
Nucleophile Preparation: In a separate vial, suspend 3-HPC hydrochloride (1.2 eq) in DMF. Add DIPEA (2.5 eq) and vortex until fully dissolved. Causality: 3-HPC is supplied as an HCl salt; it must be fully neutralized to free the N1 amine for nucleophilic attack. Excess base is required to neutralize the HCl and catalyze the coupling.
-
Coupling: Add the neutralized 3-HPC solution to the activated peptide. Stir at room temperature for 2–4 hours.
-
Self-Validation (LC-MS): Sample 5 µL of the reaction, dilute in MeCN/H2O, and analyze via LC-MS.
-
Success Metric: Disappearance of the Oxyma ester mass and appearance of the target mass.
-
Failure Metric: If a mass shift of -18 Da relative to the product is observed, the C3-carboxamide has dehydrated to a nitrile. Reduce the equivalents of DIC in subsequent runs.
-
Protocol B: Solid-Phase Side-Chain Derivatization using COMU
Use this protocol when attaching 3-HPC to the deprotected side chain of an Asp/Glu residue on a solid support. COMU is chosen for its extreme reactivity, which is necessary to drive solid-phase reactions to completion.
Materials:
-
Resin-bound peptide with a free side-chain carboxylate (e.g., after Glu(OAlyl) deprotection) (1.0 eq)
-
3-Hydroxypiperidine-3-carboxamide hydrochloride (3.0 eq)
-
COMU (2.9 eq)
-
DIPEA (6.0 eq)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes. Drain thoroughly.
-
Reagent Mixing: In a conical tube, dissolve COMU (2.9 eq) and 3-HPC hydrochloride (3.0 eq) in a minimum volume of DMF. Causality: We use a slight defect of COMU (2.9 eq vs 3.0 eq of amine) to ensure no unreacted uronium species is present, completely eliminating the risk of guanidinylating the 3-HPC.
-
Activation: Add DIPEA (6.0 eq) to the tube. The solution will immediately change color (typically yellow/orange), indicating the formation of the Oxyma active ester. React for exactly 1 minute.
-
Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 60 minutes.
-
Self-Validation (Micro-Cleavage):
-
Withdraw 5–10 resin beads and wash with DCM.
-
Treat with 100 µL of Cleavage Cocktail (TFA/TIPS/H2O 95:2.5:2.5) for 1 hour.
-
Evaporate the TFA, reconstitute in 50% MeCN, and analyze by LC-MS.
-
Success Metric: A mass addition of +126 Da to the parent peptide mass (144 Da for 3-HPC minus 18 Da for water lost during amide bond formation). The complete absence of the starting peptide mass validates 100% coupling efficiency.
-
References
Application Note: 3-Hydroxypiperidine-3-carboxamide as a Chiral Building Block in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Strategic Value & Mechanistic Insights
In contemporary medicinal chemistry, escaping "flatland" (2D planar structures) is a primary objective to improve clinical success rates. 3-Hydroxypiperidine-3-carboxamide (CAS: 1803570-33-3) has emerged as a privileged, stereochemically rich chiral building block [1]. By merging a basic piperidine nitrogen, a C3-hydroxyl group, and a C3-carboxamide into a single, conformationally restricted ring system, this scaffold provides a dense array of pharmacophores capable of highly specific target engagement.
Causality in Scaffold Design
The selection of 3-hydroxypiperidine-3-carboxamide over its linear or planar analogs is driven by several mechanistic advantages:
-
Directional Hydrogen Bonding: The carboxamide group serves as a precise hydrogen bond donor/acceptor, which is critical for anchoring molecules into the hinge region of kinases (e.g., Anaplastic Lymphoma Kinase, ALK) [2].
-
Metabolic Stability & Solvation: The C3-hydroxyl group prevents rapid cytochrome P450-mediated oxidation at the piperidine ring [1]. Furthermore, it acts as a water-replacement moiety in deep hydrophobic binding pockets, increasing the enthalpic gain during target binding.
-
Stereospecificity: The spatial orientation dictated by the (S)- or (R)-enantiomer ensures that the carboxamide and hydroxyl groups project into distinct vectors, drastically reducing off-target toxicity by limiting promiscuous binding.
Application Workflow & Visualization
The versatility of the 3-hydroxypiperidine-3-carboxamide core allows for divergent synthetic pathways, leading to distinct therapeutic classes, most notably senescence-inducing antimelanoma agents and ALK inhibitors .
Workflow of drug discovery utilizing the 3-hydroxypiperidine-3-carboxamide scaffold.
Application I: Synthesis of Senescence-Inducing Antimelanoma Agents
Recent high-throughput screening (HTS) campaigns have identified N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma A375 cells [1]. Unlike traditional cytotoxic agents that cause acute apoptosis (often leading to severe side effects), senescence-inducing compounds force tumor cells into a permanent state of cell cycle arrest.
Quantitative Structure-Activity Relationship (SAR) Data
Optimization of the N-aryl group and the carboxamide tail yields significant improvements in both senescence induction (EC₅₀) and antiproliferative activity (IC₅₀). Replacing the N-phenyl ring with an N-pyridine ring drastically improves potency.
Table 1: SAR of N-Arylpiperidine-3-carboxamide Derivatives in A375 Cells
| Compound | N-Aryl Substitution (Ring B) | Carboxamide Modification | EC₅₀ (Senescence) | IC₅₀ (Antiproliferative) |
| Hit 1 | Phenyl | Alkyl chain | 1.24 µM | 0.88 µM |
| Cmpd 50 | Phenyl | Optimized Alkyl | 0.14 µM | ~0.16 µM |
| Cmpd 54 | Pyridine | Pyrrole | 0.04 µM (40 nM) | 0.03 µM (30 nM) |
| Doxorubicin (Ref) | N/A | N/A | 0.009 µM (9 nM) | 0.009 µM (9 nM) |
Data summarized from Oh et al., demonstrating the nanomolar efficacy of Compound 54 [1].
Protocol 1: Synthesis & Phenomic Validation of Compound 54
Objective: To synthesize the (S)-isomer of the N-pyridine-piperidine-3-carboxamide derivative and validate its senescence-inducing properties.
Step 1: Buchwald-Hartwig N-Arylation
-
Reaction Setup: In an oven-dried Schlenk flask under argon, combine (S)-3-hydroxypiperidine-3-carboxamide hydrochloride (1.0 eq), 2-bromopyridine (1.2 eq), Pd₂(dba)₃ (0.05 eq), BINAP (0.1 eq), and sodium tert-butoxide (2.5 eq) in anhydrous toluene (0.2 M).
-
Causality: The bulky BINAP ligand and strong base (NaOtBu) force the catalytic cycle toward N-arylation over O-arylation, exploiting the higher nucleophilicity of the piperidine nitrogen.
-
Execution: Heat the mixture at 90°C for 12 hours. Monitor via LC-MS.
-
Self-Validation Checkpoint: Post-workup, perform chiral HPLC (e.g., Chiralpak AD-H column). The basic conditions of the cross-coupling must not induce racemization at the C3 stereocenter. An enantiomeric excess (ee) >98% is required to proceed.
Step 2: Carboxamide Functionalization
-
React the resulting primary amide with the appropriate pyrrole-containing acyl chloride in the presence of DIPEA and DMAP in CH₂Cl₂ at 0°C to room temperature.
-
Purify via flash chromatography (SiO₂, gradient elution CH₂Cl₂/MeOH) to yield Compound 54.
Step 3: Phenomic Assay for Senescence (A375 Cells)
-
Cell Culture: Seed human melanoma A375 cells in 96-well plates at 2,000 cells/well. Incubate for 24 h.
-
Treatment: Administer Compound 54 in a 3-fold dilution series (starting at 1 µM).
-
HCS Imaging: After 72 hours, stain cells with Hoechst 33342 (nucleus) and CellMask Deep Red (cytoplasm). Acquire images using an automated High-Content Screening (HCS) system (e.g., Opera Phenix).
-
Causality & Validation: Senescence is defined not merely by cell death, but by distinct morphological changes. The software must measure an increase in cell size, enlarged nuclear area, and increased cytoplasmic granularity. Validate the HCS data by performing a secondary Senescence-Associated β-Galactosidase (SA-β-gal) staining assay. A Z'-factor > 0.7 confirms assay robustness.
Application II: Development of ALK Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a critical receptor tyrosine kinase implicated in various malignancies, including non-small cell lung cancer (NSCLC) and lymphomas. Piperidine carboxamide derivatives exhibit potent ALK inhibition by stabilizing a unique DFG-shifted loop conformation in the kinase domain [2], [3].
Protocol 2: 3D-QSAR Guided Synthesis and Karpas-299 Screening
Objective: Utilize 3D-QSAR modeling to predict and validate the ALK inhibitory activity of novel 3-hydroxypiperidine-3-carboxamide derivatives.
Step 1: Topomer CoMFA Modeling
-
Preparation: Input a training set of 36 known piperidine carboxamides into computational modeling software (e.g., SYBYL-X).
-
Alignment: Align the compounds using the 3-hydroxypiperidine-3-carboxamide core as the rigid template.
-
Causality: Topomer CoMFA separates the molecules into R-groups (Topomers) and calculates steric and electrostatic fields. The C3-hydroxyl must be oriented to interact with the hinge region (e.g., Met1199 in ALK), while the carboxamide tail projects into the solvent-exposed region.
-
Validation: Ensure the model passes Artificial Neural Network (ANN) validation (target parameters:
, ).
Step 2: Kinase Activity Validation (Karpas-299 Model)
-
Assay Setup: Plate Karpas-299 cells (an ALK-positive human T-cell lymphoma line) at 10,000 cells/well.
-
Treatment: Treat with synthesized derivatives designed from the CoMFA model for 48 hours.
-
Readout: Assess cell viability using CellTiter-Glo (ATP luminescence).
-
Self-Validation Checkpoint: Run a parallel assay using an ALK-negative cell line (e.g., U937). A compound is only validated as an ALK-specific inhibitor if the IC₅₀ in Karpas-299 is at least 50-fold lower than in the ALK-negative control line, proving target-specific causality rather than general cytotoxicity.
References
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters.[Link]
-
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.[Link]
-
Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry.[Link]
Application Note: Optimizing Amide Coupling at the C3 Position of Piperidine
Executive Summary & Mechanistic Challenges
The C3 position of the piperidine ring is a privileged structural motif in modern drug discovery, frequently appearing in selective serotonin reuptake inhibitors (SSRIs) like paroxetine[1], PROTAC linkers, and kinase inhibitors. Amide bond formation at this position—whether by acylating 3-aminopiperidine or by reacting piperidine-3-carboxylic acid (nipecotic acid) with an amine—presents distinct synthetic hurdles.
Unlike the more accessible C4 position, the C3 position is sterically hindered by the adjacent bulky piperidine nitrogen, which is typically masked by a large protecting group (e.g., N-Boc or N-Cbz)[2]. Furthermore, when utilizing enantiopure nipecotic acid, the
This technical guide provides field-proven, self-validating protocols designed to overcome steric hindrance while preserving chiral integrity.
Causality in Reagent Selection
Selecting the correct coupling reagent and base is not arbitrary; it is a direct response to the stereochemical and steric demands of the substrate.
-
Mitigating Epimerization (Nipecotic Acid): Strong or unhindered bases (like DBU or TEA) accelerate the deprotonation of the C3
-proton once the acid is activated. To prevent this, mildly basic, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or Pyridine are strictly required. Furthermore, coupling reagents that generate highly reactive, base-sensitive intermediates (like HATU/HOAt) increase the window of opportunity for epimerization. In contrast, Propylphosphonic anhydride (T3P) forms a less basic microenvironment and is the premier choice for preserving >98% enantiomeric excess (ee)[3]. -
Overcoming Steric Hindrance (3-Aminopiperidine): When coupling a bulky carboxylic acid to 1-Boc-3-aminopiperidine, the nucleophilicity of the primary amine is sterically impeded by the adjacent N-Boc group. Here, the extreme reactivity of the HOAt-active ester generated by HATU is necessary to drive the reaction to completion[4].
Quantitative Reagent Comparison
| Coupling Reagent | Optimal Substrate | Base Pairing | Epimerization Risk | Steric Tolerance | Byproduct Removal |
| T3P (50% in EtOAc) | (R)/(S)-Nipecotic Acid | Pyridine or DIPEA | Very Low | Moderate | Excellent (Water-soluble phosphate) |
| HATU | 3-Aminopiperidine | DIPEA or NMM | High (for acids) | Excellent | Moderate (Requires rigorous washing) |
| EDC / HOBt | Racemic Nipecotic Acid | DIPEA | Moderate | Low | Good (Aqueous acidic/basic wash) |
Workflow Decision Matrix
The following logic tree dictates the optimal reaction conditions based on the starting material and stereochemical requirements.
Decision tree for selecting C3-piperidine amide coupling conditions.
Validated Experimental Protocols
Protocol A: Epimerization-Free Amide Coupling of (R)-N-Boc-Nipecotic Acid
This protocol utilizes T3P to suppress the racemization of the sensitive C3 stereocenter[3]. It is a self-validating system: the use of EtOAc as a solvent allows for an immediate, in-flask aqueous workup without solvent swapping.
Reagents:
-
(R)-1-Boc-piperidine-3-carboxylic acid (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
T3P (50% solution in EtOAc, 1.5 equiv)
-
Pyridine (3.0 equiv) — Chosen over DIPEA to further minimize base-catalyzed enolization.
-
Anhydrous Ethyl Acetate (EtOAc) (0.2 M)
Step-by-Step Methodology:
-
Initialization: In an oven-dried flask under an inert argon atmosphere, dissolve (R)-1-Boc-piperidine-3-carboxylic acid and the target amine in anhydrous EtOAc.
-
Base Addition: Add pyridine (3.0 equiv) to the stirring solution.
-
Thermal Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: Lowering the temperature before activation prevents thermal kinetic spikes that drive epimerization.
-
Activation: Dropwise add the T3P solution (1.5 equiv) over 10 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor via LC-MS until the mass of the activated acid is fully consumed.
-
Quench & Workup: Add saturated aqueous
to the flask and stir vigorously for 30 minutes to hydrolyze unreacted T3P. Transfer to a separatory funnel. -
Purification: Wash the organic layer sequentially with 1M
(to remove pyridine), saturated , and brine. Dry over anhydrous , filter, and concentrate under reduced pressure. -
Validation: Perform Chiral HPLC analysis against a racemic standard. Expected enantiomeric excess (ee) is >98%.
Protocol B: High-Efficiency Coupling of 1-Boc-3-Aminopiperidine
When the amine is located at the sterically hindered C3 position, highly reactive coupling agents are required[2][4]. This protocol uses HATU and includes a specific workup to remove DMF and tetramethylurea byproducts.
Reagents:
-
Target Carboxylic Acid (1.1 equiv)
-
1-Boc-3-aminopiperidine (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.15 M)
Step-by-Step Methodology:
-
Pre-Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir at room temperature for 15 minutes. Causality: Pre-activation ensures the formation of the highly reactive HOAt-ester before the sterically hindered 3-aminopiperidine is introduced, preventing side reactions.
-
Amine Addition: Add 1-Boc-3-aminopiperidine in a single portion.
-
Propagation: Stir at room temperature for 4–8 hours. Monitor by TLC (Ninhydrin stain to check for the disappearance of the primary amine).
-
Workup (Crucial Step): Dilute the reaction mixture with a large volume of EtOAc (at least 10x the DMF volume). Wash the organic layer with a 5% aqueous LiCl solution (3 times). Causality: DMF is highly miscible with EtOAc; the addition of LiCl drastically increases the polarity of the aqueous phase, effectively pulling DMF out of the organic layer.
-
Final Wash: Wash the organic layer with 1M
, saturated , and brine. Dry over and concentrate. -
Validation:
NMR should confirm the absence of the characteristic DMF singlet at ~2.8 ppm and the HATU byproduct tetramethylurea at ~2.85 ppm.
References
Sources
- 1. Chemical and structural investigation of the paroxetine-human serotonin transporter complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]
- 3. Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Enzymatic Resolution of Racemic 3-Hydroxypiperidine-3-carboxamide
Executive Summary
The 3-hydroxypiperidine-3-carboxamide scaffold represents a critical structural motif in medicinal chemistry, particularly for Janus kinase (JAK) inhibitors and GPCR modulators. Unlike simple 3-hydroxypiperidines, this molecule possesses a tetrasubstituted (quaternary) chiral center at the C3 position, bearing both a hydroxyl and a carboxamide group. This structural complexity renders traditional asymmetric chemical synthesis (e.g., via Strecker reaction followed by hydration) difficult, often resulting in low enantiomeric excess (ee) and harsh conditions.
This guide details a robust Biocatalytic Kinetic Resolution protocol using stereoselective amidases (EC 3.5.1.4). By exploiting the high specificity of microbial amidases for
Mechanistic Principles
The Challenge of the Quaternary Center
The steric bulk of the geminal hydroxyl and carboxamide groups at C3 creates significant resistance to traditional chemical catalysts. Biocatalysis overcomes this via the "lock and key" mechanism of the enzyme's active site, which can discriminate between the enantiomers based on the spatial arrangement of the hydroxyl group relative to the catalytic triad (Ser-His-Asp).
The Resolution Pathway
The method relies on the enantioselective hydrolysis of the racemic amide. The enzyme selectively hydrolyzes one enantiomer (typically the S-form, depending on the specific amidase strain) into the corresponding carboxylic acid, while leaving the R-amide intact.
Reaction Scheme:
This results in a mixture of an acidic product and a neutral amide substrate, facilitating easy separation via acid/base extraction.
Workflow Visualization
The following diagram illustrates the kinetic resolution logic and downstream separation.
Figure 1: Workflow for the kinetic resolution of N-Boc-3-hydroxypiperidine-3-carboxamide. The unreacted amide is recovered in the organic phase.
Experimental Protocol
Substrate Preparation
Critical Step: The piperidine nitrogen must be protected to prevent inhibition of the amidase by the free amine and to improve solubility in organic cosolvents. The tert-butyloxycarbonyl (Boc) group is recommended.
-
Substrate: N-Boc-3-hydroxypiperidine-3-carboxamide.
-
Synthesis (Brief): React N-Boc-3-piperidone with TMSCN to form the cyanohydrin, followed by hydration (using
or Nitrile Hydratase) to yield the racemic amide.
Enzyme Screening (Micro-Scale)
Before scale-up, screen a library of amidases (e.g., from Rhodococcus erythropolis, Pseudomonas putida, or commercial kits from Codexis/Almac).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.
-
Substrate Stock: 50 mg/mL in DMSO.
-
Reaction: In a 96-well plate, mix 180 µL Buffer + 10 µL Enzyme solution + 10 µL Substrate Stock (Final conc: 2.5 mg/mL).
-
Incubation: Shake at 30°C, 250 rpm for 24 hours.
-
Analysis: Quench with Acetonitrile (1:1), centrifuge, and analyze supernatant via HPLC. Look for ~50% conversion.
Preparative Scale Resolution (10g Scale)
This protocol assumes the use of a Rhodococcus-derived amidase (e.g., Amidase I).
Materials
-
Substrate: 10.0 g N-Boc-3-hydroxypiperidine-3-carboxamide (Racemic).
-
Enzyme: 500 mg Lyophilized Amidase powder (approx. 20 U/mg).
-
Buffer: 500 mL Potassium Phosphate (100 mM, pH 7.5).
-
Co-solvent: DMSO (5% v/v) to enhance solubility.
Procedure
-
Dissolution: Dissolve 10 g of substrate in 25 mL DMSO. Slowly add this to 475 mL of Phosphate Buffer under vigorous stirring to create a fine suspension/emulsion.
-
Note: If precipitation occurs, the enzyme can still act on the solid phase if the particle size is small.
-
-
Initiation: Add 500 mg of Amidase.
-
Incubation: Stir at 30°C and pH 7.5 .
-
pH Control: The hydrolysis releases ammonia (
). The pH may rise. Monitor and maintain pH 7.5 using 1M HCl via an autotitrator.
-
-
Monitoring: Monitor conversion by HPLC every 4 hours.
-
Termination: Stop the reaction when conversion reaches 50-52% . Do not exceed 55% to prevent "over-hydrolysis" of the slower enantiomer, which erodes the ee of the remaining amide.
-
Workup (Separation):
-
Adjust pH to 2.0 using 6M HCl. (The acid product becomes protonated; the amide remains neutral; the Boc group is stable for short periods at cold acidic pH, but work quickly).
-
Extract 3x with Ethyl Acetate (EtOAc).
-
Organic Layer: Contains the Chiral Amide (Target). Wash with brine, dry over
, and concentrate. -
Aqueous Layer: Contains the Chiral Acid .
-
Analytical Methods
Accurate determination of Enantiomeric Excess (ee) is vital.
Table 1: HPLC Method for Chiral Analysis
| Parameter | Condition |
| Column | Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amide absorption) |
| Temperature | 25°C |
| Retention Times | (S)-Amide: ~12.5 min (R)-Amide: ~15.2 min (Acid elutes at solvent front or requires acidification) |
Note: If the acid peak interferes, derivatize a small aliquot with diazomethane (to form the methyl ester) before injection.
Troubleshooting & Optimization
Substrate Inhibition
High concentrations of the amide (>50 g/L) may inhibit the enzyme.
-
Solution: Use a fed-batch strategy . Add substrate in 10 g/L portions, waiting for conversion before adding the next batch.
Low Selectivity (E-value < 20)
If the enzyme hydrolyzes both enantiomers too quickly:
-
Temperature: Lower the temperature to 4°C or 15°C. This often improves enantioselectivity (E-value) at the cost of rate.
-
Co-solvent: Change DMSO to MTBE (biphasic system). Some amidases are active at the interface.
Bioreactor Control Logic
For industrial scaling, automated control is required to handle the ammonia release.
Figure 2: Feedback control loop for maintaining pH during amidase-mediated hydrolysis.
References
- Faber, K. (2018). Biotransformations in Organic Chemistry. Springer. (Standard text on hydrolase kinetics and resolution of amides).
-
Hall, M., & Faber, K. (2011). "Hydrolysis of Amides." Science of Synthesis: Biocatalysis in Organic Synthesis, Vol 1. Thieme. Link
-
Wang, Y., et al. (2016). "Kinetic Resolution of
-Hydroxyamides via N-Heterocyclic Carbene-Catalyzed Acylation." Chemistry – A European Journal, 22(19). (Provides context on the difficulty of resolving -hydroxy amides chemically). Link -
Solymár, M., et al. (2004).[1] "Enzyme-catalyzed kinetic resolution of piperidine hydroxy esters." Tetrahedron: Asymmetry, 15(20), 3281-3287. (Foundational work on piperidine enzymatic resolution). Link[2]
-
Codexis Inc. "Codex® Amidases Screening Kit." (Industry standard for screening amidase variants for pharmaceutical intermediates). Link
Sources
One-pot synthesis of substituted 3-Hydroxypiperidine-3-carboxamides
Application Note: One-Pot Synthesis of Substituted 3-Hydroxypiperidine-3-carboxamides
Executive Summary
The 3-hydroxypiperidine-3-carboxamide motif represents a privileged pharmacophore in medicinal chemistry, offering a conformationally restricted scaffold that mimics the transition states of peptide hydrolysis. This structural element is increasingly prevalent in Janus kinase (JAK) inhibitors, antithrombotic agents, and analgesics.
Traditional synthesis of this quaternary center often involves multi-step procedures requiring the isolation of unstable cyanohydrin intermediates. This Application Note details a robust One-Pot Protocol that circumvents isolation steps, utilizing a cascade reaction to generate high-value substituted 3-hydroxypiperidine-3-carboxamides. We present two distinct methodologies:
-
Method A (Catalytic Remodeling): A palladium-catalyzed ring-opening of bridged lactam-lactones for accessing 2-oxo derivatives.
-
Method B (Cyanohydrin Cascade): A classic, scalable oxidative hydration sequence starting from 3-piperidinones.
Mechanistic Insight & Reaction Design
The Synthetic Challenge
The construction of the tetrasubstituted carbon at the C3 position of the piperidine ring is thermodynamically challenging due to steric hindrance.
-
Classical Route: Nucleophilic attack of cyanide on a ketone (Strecker-type) followed by hydrolysis. Issue: The intermediate cyanohydrin is often reversible and prone to decomposition during workup.
-
One-Pot Solution: By coupling the cyanohydrin formation with an in situ oxidative hydration (using
or DMSO/Base), the equilibrium is driven forward, trapping the unstable intermediate as the stable primary amide.
Pathway Visualization
The following diagram illustrates the mechanistic divergence between the two protocols.
Figure 1: Mechanistic divergence between Catalytic Remodeling (Top) and Cyanohydrin Cascade (Bottom).
Pre-Reaction Planning
Safety Parameters
-
Cyanide Sources (Method B): Trimethylsilyl cyanide (TMSCN) is a volatile source of cyanide. All operations must be performed in a well-ventilated fume hood. A bleach bath (
) must be available to quench waste. -
Exotherms: The hydration step using Hydrogen Peroxide (
) is highly exothermic. Temperature control ( ) is critical.
Reagent Selection
| Reagent | Role | Specifications |
| N-Boc-3-Piperidinone | Substrate | >97% Purity. Commercial or synthesized via Swern oxidation. |
| TMSCN | Reagent | stored at |
| Pd(PPh3)4 | Catalyst | Freshly recrystallized or stored under Argon (Method A). |
| DMSO | Solvent | Dry; promotes solubility of polar intermediates. |
| K2CO3 | Base | Powdered, anhydrous. |
Experimental Protocols
Protocol A: Pd-Catalyzed Ring Opening (Target: 2-Oxo derivatives)
Based on recent breakthroughs in skeletal remodeling of lactams [1].
Scope: Ideal for generating diverse amide substituents (primary/secondary amines).[1]
-
Setup: In a glovebox or under Argon, charge a flame-dried reaction vial with the bridged lactam-lactone precursor (1.0 equiv) and
( ). -
Solvation: Add anhydrous Dichloromethane (DCM) or THF (
concentration). -
Nucleophile Addition: Add the requisite amine (1.2 equiv) via syringe.
-
Reaction: Stir at ambient temperature (
) for 4–12 hours. Monitor by TLC (EtOAc/Hexane).-
Checkpoint: Disappearance of the starting material spot (
) and appearance of a more polar spot.
-
-
Workup: Filter the mixture through a short pad of Celite to remove Palladium residues. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Gradient: 0
5% MeOH in DCM).
Protocol B: The Cyanohydrin Cascade (Target: Saturated Piperidines)
Standardized protocol for high-throughput synthesis [2].
Scope: Ideal for generating the primary carboxamide (
-
Cyanosilylation:
-
Dissolve N-Boc-3-piperidinone (
) in anhydrous DMSO ( ). -
Add TMSCN (
) dropwise at . -
Add a catalytic amount of
( ) or solid ( ) to initiate. -
Stir at Room Temperature (RT) for 2 hours.
-
Validation:
aliquot shows disappearance of ketone -protons.
-
-
In Situ Hydration (The "One-Pot" Step):
-
Cool the reaction mixture back to
. -
Add
( ) followed by dropwise addition of ( ). -
Caution: Vigorous gas evolution (
) and exotherm. Maintain temperature . -
Allow to warm to RT and stir for 3 hours.
-
-
Quench & Isolation:
-
Quench with saturated
(Sodium Thiosulfate) to neutralize excess peroxide. Test with starch-iodide paper (should remain white). -
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Crystallization: Many derivatives crystallize directly from
. If oil persists, purify via silica gel chromatography.
Data Analysis & Validation
Expected Analytical Signatures
| Feature | Method A (2-Oxo) | Method B (Saturated) |
| IR (cm⁻¹) | 1660 (Lactam C=O), 3400 (OH) | 1680 (Amide C=O), 3350 (OH) |
| ¹H NMR (C3-OH) | Broad singlet | Broad singlet |
| ¹³C NMR (C3) | Quaternary signal | Quaternary signal |
Troubleshooting Matrix
Figure 2: Decision matrix for common synthetic failures.
Scope and Limitations
-
Steric Bulk: In Method B, bulky N-protecting groups (e.g., N-Trityl) may reduce the rate of cyanohydrin formation. N-Boc and N-Cbz are optimal.
-
Stereochemistry:
-
Method A is stereocontrolled , retaining the configuration of the lactone precursor.
-
Method B produces a racemic mixture at C3 unless a chiral catalyst (e.g., chiral Salen-Ti) is used during cyanosilylation.
-
References
-
Beng, T. K., et al. (2025).[2][3] "Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged
-lactam- -lactones." RSC Advances, 15, 16028–16034.[2] -
Guchhait, S. K., et al. (2012).[4] "A chemoselective Ugi-type reaction in water using TMSCN as a functional isonitrile equivalent." Organic & Biomolecular Chemistry, 10(46), 9271-9277.[4]
-
Yamashita, Y., et al. (2016). "Preparation of (R)-3-hydroxy-N-methylpiperidine... based on lipase-catalyzed resolution."[5] Tetrahedron: Asymmetry, 27(14-15), 688-693.
Sources
- 1. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ -lactam-γ-lactones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02161H [pubs.rsc.org]
- 4. A chemoselective Ugi-type reaction in water using TMSCN as a functional isonitrile equivalent: generation of heteroaromatic molecular diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of 3-Hydroxypiperidine-3-carboxamide
The following technical support guide addresses the stability and coupling challenges of 3-Hydroxypiperidine-3-carboxamide .
Topic: Stereochemical Stability & Coupling Optimization Target Molecule: 3-Hydroxypiperidine-3-carboxamide (and derivatives) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The "Racemization" Paradox
Is it actually racemizing?
Strictly speaking, 3-Hydroxypiperidine-3-carboxamide contains a quaternary stereocenter at the C3 position (bonded to C2, C4, -OH, and -CONH₂). Unlike tertiary centers (e.g., 3-hydroxypipecolic acid), it lacks an
If you observe a loss of enantiomeric excess (ee%), it is likely due to one of three destructive pathways often mistaken for simple racemization:
-
Dehydration-Rehydration (Elimination): Loss of water to form a tetrahydropyridine intermediate, destroying the chiral center.
-
Retro-Aldol / Retro-Mannich Fragmentation: Ring opening or cleavage under basic conditions.
-
O-Acylation & Rearrangement: Unintended reaction of the tertiary hydroxyl group.
This guide provides the protocols to distinguish and prevent these pathways.
Mechanistic Diagnostics
Why is my ee% dropping?
The stability of the C3 quaternary center is compromised by the synergistic effect of the electron-withdrawing carboxamide and the leaving-group ability of the hydroxyl moiety (especially if activated).
Pathway A: Acid-Catalyzed Dehydration (The Most Common Culprit)
Under acidic conditions or with aggressive coupling reagents (e.g., excess EDC/SOCl₂), the tertiary alcohol eliminates to form an
-
Result: Destruction of chirality.
-
Observation: If the double bond re-hydrates (adds water back), it forms a racemate. Often, the elimination product is stable and appears as an impurity.
Pathway B: Base-Catalyzed Retro-Aldol
Strong bases (e.g., NaH, excess DBU) can trigger a retro-aldol-type fragmentation, especially if the piperidine nitrogen is acylated (increasing ring strain or electron demand).
Figure 1: Primary pathways leading to loss of optical purity in 3-hydroxy-3-carboxamide derivatives. Note that direct enolization is structurally impossible.
Troubleshooting Protocols
Scenario 1: Coupling the Piperidine Nitrogen (N1)
You are reacting the piperidine amine with an acid chloride, carboxylic acid, or alkyl halide.
The Issue: The tertiary hydroxyl group at C3 is sterically hindered but nucleophilic. If it reacts with the electrophile, it forms an unstable O-acyl intermediate that can undergo elimination.
Protocol:
-
Selection of Base:
-
Do Use: Mild, non-nucleophilic bases like DIPEA (Hünig's base) or NMM (N-methylmorpholine) .
-
Avoid: Strong bases (NaH, KOtBu) or nucleophilic bases (DMAP - highly risky as it catalyzes O-acylation).
-
-
Temperature Control:
-
Maintain reaction at 0°C to RT . Do not heat above 40°C. Thermal energy promotes elimination.
-
-
Stoichiometry:
-
Use exactly 1.0–1.1 equivalents of the electrophile. Excess electrophile will eventually attack the tertiary -OH.
-
Scenario 2: Forming the Carboxamide (From the Acid)
You are starting with 3-hydroxypiperidine-3-carboxylic acid and coupling it to an amine.
The Issue: Activation of a quaternary
Protocol:
-
Coupling Reagents:
-
Gold Standard: HATU or PyBOP with HOAt (or Oxyma). These reagents are fast and minimize the lifetime of the activated ester, reducing the window for elimination.
-
Avoid: Carbodiimides (DCC/DIC) without additives, as the O-acylisourea intermediate is long-lived and prone to side reactions.
-
Strictly Avoid: Acid chlorides (SOCl₂, Oxalyl chloride). These will almost certainly dehydrate the tertiary alcohol.
-
-
Hydroxyl Protection (Recommended):
-
If ee% loss persists, protect the C3-hydroxyl as a TES (Triethylsilyl) or MOM (Methoxymethyl) ether before coupling. The quaternary center is stable once the -OH is capped.
-
Data & Reagent Selection Guide
| Parameter | Recommendation | Mechanism of Protection |
| Coupling Reagent | HATU / HOAt | Fast activation reduces lifetime of sensitive intermediates. |
| Base | DIPEA / Collidine | Buffers pH without triggering retro-aldol or elimination. |
| Solvent | DMF / DCM | Avoid protic solvents that might facilitate proton transfer. |
| Additive | Oxyma Pure | Suppresses racemization better than HOBt and lowers acidity risks. |
| Temperature | < 25°C | Kinetic control prevents thermodynamic elimination products. |
Frequently Asked Questions (FAQ)
Q1: I am using 3-Hydroxypiperidine-3-carboxamide, but my product is 50:50 racemic. Why? A: Check your starting material. Since the quaternary center cannot easily racemize chemically, it is highly probable you started with a racemic material or the "enantiopure" batch degraded during storage (via retro-aldol). Verify the optical rotation of the starting material before coupling.
Q2: Can I use DMAP to accelerate the reaction? A: No. DMAP is a potent nucleophilic catalyst that will facilitate the acylation of the tertiary hydroxyl group. Once O-acylated, the group becomes a better leaving group (carboxylate), significantly increasing the rate of elimination (dehydration) and subsequent loss of chirality.
Q3: Is this the same as 3-Hydroxypipecolamide (3-hydroxy-2-carboxamide)? A: No. This is a critical distinction.
-
3-Hydroxy-2-carboxamide: Has an
-proton. Racemizes easily via oxazolone formation. -
3-Hydroxy-3-carboxamide: Quaternary center. No
-proton. "Racemization" is actually elimination/decomposition.
Q4: How do I remove the elimination impurity? A: The elimination product (tetrahydropyridine) usually has a distinct UV profile (conjugated system) and different polarity. It can often be separated via reverse-phase chromatography (C18).
References
-
Vertex AI Search Results . (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides. Retrieved from 1[2][3][4]
-
Bachem . (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 5[2][3][4]
-
AAPPTEC . (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from 6[2][3][4]
-
Cardiff University . (n.d.). Racemization in Drug Discovery. Retrieved from 7[2][3][4]
-
Sigma-Aldrich . (n.d.). (S)-1-Boc-3-hydroxypiperidine Product Information. Retrieved from [2][3][4]
Sources
- 1. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Purification of 3-Hydroxypiperidine-3-carboxamide
Ticket ID: PUR-3HP3CA-001 Subject: Isolation and Purification Protocols for Highly Polar Amphoteric Heterocycles Assigned Specialist: Senior Application Scientist, Separation Technologies
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because standard workup procedures (liquid-liquid extraction with DCM or EtOAc) have failed to recover your product, or you are observing significant "streaking" on normal phase silica.
The Core Challenge: 3-Hydroxypiperidine-3-carboxamide is a zwitterionic-like, highly polar molecule . It contains three distinct functional motifs that conspire to keep it in the aqueous phase:
-
Secondary Amine: Basic (
). -
Hydroxyl Group: Increases water solubility (H-bonding).
-
Carboxamide: Neutral but highly polar (H-bond donor/acceptor).
Because of this, this molecule behaves more like an amino acid than a typical organic intermediate. This guide provides a "Catch-and-Release" strategy using Ion Exchange (IEX) and Hydrophilic Interaction Liquid Chromatography (HILIC) to isolate high-purity material.
Module 1: Isolation from Reaction Mixture (Desalting)
Status: Critical Bottleneck Issue: Product cannot be extracted from aqueous reaction media; co-exists with inorganic salts (NaCl, Na₂SO₄).
The "Catch-and-Release" Protocol (SCX)
Do not attempt standard organic extraction. Instead, use Strong Cation Exchange (SCX) resin (e.g., Dowex 50W, Amberlyst 15, or silica-based SCX for smaller scales).
Mechanism:
-
Acidic pH (Load): The piperidine nitrogen is protonated (
). It binds ionically to the sulfonate groups ( ) on the resin. Neutral impurities and anions flow through. -
Basic pH (Elute): Ammonia neutralizes the piperidine (
), breaking the ionic bond and releasing the product.
Step-by-Step Workflow
-
Preparation:
-
Dilute your aqueous reaction mixture with water to ensure low viscosity.
-
Adjust pH to 2.0–3.0 using dilute HCl. (Ensures full protonation of the amine).
-
-
Loading:
-
Pass the mixture through a pre-conditioned SCX column (10g resin per 1g expected product).
-
Flow Rate: Slow (approx. 1 CV/min) to allow diffusion into pores.
-
-
Washing (The Desalting Step):
-
Flush with 5–10 Column Volumes (CV) of deionized water.
-
Checkpoint: Check the conductivity of the outflow. It should eventually match pure water (indicating salts are gone).
-
Optional: Wash with 100% Methanol to remove non-basic organic impurities.
-
-
Elution (The Release):
-
Elute with 2.0 M Ammonia in Methanol (or 10% aqueous NH₄OH if methanol solubility is an issue).
-
Collect fractions. The product will elute as the pH of the eluent exits the column > 9.
-
-
Concentration:
-
Evaporate the ammoniacal fractions under reduced pressure.[1] You will obtain the free base as a solid or thick oil.
-
Visualizing the Logic (SCX)
Caption: Logical flow for isolating polar amines using Strong Cation Exchange (SCX) chromatography.
Module 2: Chromatographic Purification
Status: High Purity Requirement (>98%) Issue: Normal phase (Silica/Hexane/EtOAc) results in product staying at the baseline or streaking.
Method A: HILIC (Recommended)
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this molecule. It uses a polar stationary phase with a high-organic mobile phase.[2]
| Parameter | Specification | Reason |
| Column | Amide-functionalized Silica (e.g., BEH Amide, TSKgel Amide-80) | Amide phases interact well with the carboxamide/hydroxyl groups without irreversible binding. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.0) | High pH keeps the amine neutral/semi-neutral, improving peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | The "weak" solvent in HILIC. |
| Gradient | 95% B | Elution is "inverse" to reverse phase; water elutes the product. |
| Detection | ELSD, CAD, or UV at 210 nm | Weak chromophore; ELSD/CAD detects all non-volatiles. |
Method B: Reverse Phase (C18-AQ)
If HILIC is unavailable, you must use a "water-wettable" C18 column (C18-AQ) capable of handling 100% aqueous conditions.
-
Additive: Use 0.1% TFA or Formic Acid to protonate the amine (forms a salt) to prevent tailing, OR use high pH (Ammonium Bicarbonate) if the column is hybrid-silica based.
-
Warning: Standard C18 will likely suffer from "phase collapse" or zero retention (product elutes in dead volume).
Module 3: Crystallization & Final Polish
Status: Scale-up (>10g) Issue: Product oils out or forms an amorphous solid upon evaporation.
Recrystallization is difficult for zwitterionic-like molecules but achievable with "Anti-solvent" methods.
Protocol:
-
Dissolve the crude solid in the minimum amount of hot Methanol (MeOH) or Ethanol (EtOH) .
-
Slowly add MTBE (Methyl tert-butyl ether) or IPA (Isopropanol) until slight turbidity is observed.
-
Cool slowly to 4°C.
-
Troubleshooting: If an oil forms, scratch the glass surface or add a seed crystal. If oiling persists, re-dissolve and use Acetonitrile as the anti-solvent.
Module 4: Analytics & Validation
Status: Quality Control Issue: "I can't see my product on the HPLC."
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Peak (UV) | Lack of conjugation. | The carboxamide has weak UV absorbance (end absorption <210nm). Use ELSD or CAD detectors. |
| Peak Splitting | pH mismatch. | The amine is partially protonated. Buffer your mobile phase (Ammonium Acetate/Formate) to lock the pH. |
| Broad/Tailing Peak | Silanol interactions. | Use an amine-modified column or add 0.1% Triethylamine (TEA) to the mobile phase (if using normal silica). |
| Double Peaks | Rotamers or Enantiomers. | Amides can show rotamers (slow rotation around C-N bond) in NMR. Run high-temp NMR (50°C) to coalesce signals. |
Reference Diagram: Purification Decision Tree
Caption: Decision matrix for selecting the appropriate purification module based on sample state.
References
-
HILIC Mechanism & Amide Phases
-
Alpert, A. J. (1990).[2] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A.
-
(Foundational text on HILIC).
-
-
Purification of Piperidine Derivatives (Patent Literature)
-
Ion Exchange for Amino Acids/Amides
-
Takano, Y., et al. (2010).[7] Isolation of amino acids for radiocarbon analysis. (Describes the SCX "Catch and Release" mechanism for zwitterionic species).
-
-
Thionation and Handling of Piperidine-3-carboxamide
-
BenchChem Technical Guide.[1] Comparison of synthetic routes and handling of piperidine-3-carboxamide intermediates.
-
(General reference for intermediate stability).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 4. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 5. Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis [frontiersin.org]
Technical Support Center: Solubilizing 3-Hydroxypiperidine-3-carboxamide in Non-Polar Media
Overview & Thermodynamic Context
3-Hydroxypiperidine-3-carboxamide (
When attempting to dissolve this compound in non-polar solvents (e.g., hexane, toluene, dichloromethane), researchers face a fundamental thermodynamic barrier: the high lattice energy of the compound's intermolecular hydrogen-bonded network vastly exceeds the weak van der Waals solvation energy provided by non-polar solvents. This guide provides field-proven, self-validating strategies to overcome this barrier.
Diagnostic Troubleshooting Workflow
Before modifying your experimental conditions, use the following logical workflow to determine the least invasive and most effective solubilization strategy for your specific reaction.
Caption: Decision matrix for solubilizing highly polar piperidine derivatives in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why does heating the non-polar solvent fail to dissolve the free base? A1: Heating increases the kinetic energy of the system, but it is often insufficient to overcome the massive enthalpic penalty of breaking the primary amide's hydrogen bonds. Amides have uniquely high melting and boiling points compared to corresponding amines or carboxylic acids because they act as internal hydrogen donors and acceptors, forming a highly stable solid state [1]. Without a solvent capable of participating in this H-bond network, the compound will simply remain as an undissolved suspension.
Q2: I must perform an acylation in a non-polar solvent. How can I solubilize the free base without permanently altering it? A2: You must alter the solute's effective polarity transiently. The most robust method is Lipophilic Masking . By converting the secondary amine to a tert-butyloxycarbonyl (Boc) carbamate, you introduce significant steric bulk and eliminate one of the primary hydrogen-bond donors [2]. This drastically reduces the molecule's polarity, rendering it highly soluble in dichloromethane (DCM) or toluene.
Q3: What if my reaction is biphasic (aqueous/organic) and the piperidine remains trapped in the water layer?
A3: This requires Phase-Transfer Catalysis (PTC) . By introducing a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), the lipophilic
Caption: Mechanistic pathway of Phase-Transfer Catalysis (PTC) in biphasic systems.
Experimental Methodologies
Protocol 1: Co-Solvent System Optimization
If protecting groups cannot be used, a mixed solvent system can provide the necessary solvation energy while maintaining a predominantly non-polar environment.
-
Baseline Suspension: Suspend 1.0 mmol of 3-Hydroxypiperidine-3-carboxamide in 8.0 mL of the target non-polar solvent (e.g., Toluene).
-
Titration: Dropwise, add a polar aprotic co-solvent (Tetrahydrofuran or Acetonitrile) under vigorous stirring at 25°C.
-
Equilibration: Wait 5 minutes between additions. The goal is to reach the critical solvation point.
-
Validation: Once the solution clarifies, record the volume of co-solvent added. Typically, a 4:1 or 3:1 ratio (Non-Polar:Polar) is required. Self-Validation: Cool the mixture to 0°C; if precipitation occurs, increase the co-solvent ratio by 5%.
Protocol 2: N-Boc Protection for Lipophilic Masking
This protocol masks the secondary amine, significantly boosting solubility in halogenated and aromatic solvents [2].
-
Dissolution: Dissolve 3-Hydroxypiperidine-3-carboxamide (1.0 equiv) in a 1:1 mixture of Dioxane and Water (0.2 M).
-
Basification: Add Triethylamine (
, 1.5 equiv) to ensure the piperidine nitrogen is fully deprotonated (free-based). -
Reagent Addition: Cool to 0°C. Slowly add Di-tert-butyl dicarbonate (
, 1.1 equiv) in a small volume of Dioxane. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Validation (TLC): Monitor the reaction via TLC (Eluent: 10% MeOH in DCM). Use a Ninhydrin stain. Self-Validation: The starting material will stain a dark purple/pink (free amine). The successful Boc-protected product will not stain with Ninhydrin, confirming complete masking of the amine.
-
Workup: Extract the aqueous layer 3x with Dichloromethane. The Boc-protected product will now easily partition into the non-polar DCM layer. Dry over
and concentrate.
Quantitative Data: Solubility Profiles
The following table summarizes the predicted solubility shifts when applying the lipophilic masking strategy (Protocol 2) to 3-Hydroxypiperidine-3-carboxamide.
| Solvent Class | Representative Solvent | Solubility: Free Base | Solubility: N-Boc Protected | Mechanistic Rationale for Shift |
| Protic Polar | Methanol, Water | Miscible | Moderate | Loss of amine H-bond donor reduces aqueous affinity. |
| Aprotic Polar | DMSO, DMF | High | High | Dipole-dipole interactions remain highly favorable. |
| Halogenated | Dichloromethane (DCM) | Very Low | High | Steric bulk of the tert-butyl group disrupts lattice energy, allowing solvation. |
| Aromatic | Toluene | Insoluble | Moderate to High | Increased overall lipophilicity (higher LogP) matches solvent characteristics. |
| Aliphatic | Hexane | Insoluble | Low | The remaining hydroxyl and amide groups still resist purely aliphatic solvation. |
References
Technical Support Center: Optimizing Piperidine Carboxamide Synthesis
Introduction: The Piperidine Challenge
Piperidine carboxamides are ubiquitous pharmacophores, yet they present a unique set of synthetic challenges compared to their acyclic counterparts. The rigid chair conformation of the piperidine ring creates significant steric drag, while the proximity of the ring nitrogen (in 2-carboxamides/pipecolic acid derivatives) introduces high risks of intramolecular cyclization and racemization.
This guide moves beyond standard coupling protocols to address the specific failure modes of Pipecolic Acid (2-isomer) , Nipecotic Acid (3-isomer) , and Isonipecotic Acid (4-isomer) derivatives.
Module 1: Diagnostic Workflow
Before altering your reagents, identify the specific failure mode using this logic gate.
Figure 1: Diagnostic logic for identifying the root cause of coupling failure based on regiochemistry and MS data.
Module 2: The "Self-Attack" Phenomenon (2-Carboxamides)[1]
The 2-position (pipecolic acid) is chemically distinct from the 3- and 4-positions due to its similarity to Proline. It is highly prone to two specific side reactions: Oxazolone-mediated Racemization and Diketopiperazine (DKP) Formation .
Mechanism: Oxazolone Formation & Racemization
When the carboxylic acid of an
-
The Risk: The
-proton in the oxazolone intermediate is highly acidic.[1] Even mild bases (like DIPEA) can deprotonate this position, destroying the stereocenter. -
Why Piperidine is worse than Proline: The 6-membered piperidine ring imposes conformational constraints that can favor the planar transition state required for oxazolone formation more than the 5-membered proline ring in certain solvents.
Mechanism: Diketopiperazine (DKP) Formation
If the piperidine-2-carboxamide is deprotected (e.g., Fmoc removal) while attached to a resin or another amino acid ester, the free amine can "bite back" onto the preceding carbonyl carbon.[2]
Figure 2: The DKP trap. This reaction is autocatalytic and often results in the complete loss of the peptide chain from the resin.
Troubleshooting Table: 2-Carboxamide Issues
| Observation | Root Cause | Corrective Action |
| Loss of Chirality (e.g., 90:10 er instead of >99:1) | Oxazolone Pathway: Activation was too slow or base was too strong. | 1. Switch Reagents: Use DIC/Oxyma (acidic suppression of racemization).2. Limit Base: Avoid DIPEA/TEA. If base is needed, use Collidine (weaker base, steric bulk). |
| Mass -18 Da (Dehydration) | Nitrile Formation: Primary amide (CONH2) dehydrated by carbodiimide. | Add Scavenger: Always use HOBt or HOAt with carbodiimides. |
| Truncated Peptide (Missing sequence) | DKP Formation: Occurs during Fmoc deprotection of the next amino acid. | 1. Shorten Deprotection: Use 20% Piperidine/0.1M HOBt (acid suppresses cyclization).2. Bulky Resins: Use Trityl or 2-CTC resins to sterically hinder the "back-biting". |
Module 3: Steric Hindrance (3- & 4-Carboxamides)
While less prone to racemization, the 3- and 4-isomers suffer from "molecular drag." The chair conformation of the piperidine ring shields the axial/equatorial positions, making the carboxylic acid a poor electrophile.
The Problem: -Acylurea Formation
When coupling is slow due to sterics, the activated
Symptoms:
-
Low yield.[3]
-
Byproduct mass = [Target Mass + 42 Da] (if using EDC/urea).
-
Recovery of starting amine.
Protocol: The Acyl Fluoride Solution
For sterically hindered piperidines, standard active esters (OBt/OAt) are often too bulky. Acyl fluorides are small, highly reactive, and maintain stereochemical integrity.
Materials:
-
Piperidine carboxylic acid (1.0 equiv)
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)
-
DIPEA (2.5 equiv)
-
DCM or DMF (anhydrous)
Step-by-Step:
-
Activation: Dissolve acid and TFFH in DCM under
. -
Base Addition: Add DIPEA dropwise at 0°C. Stir for 15-30 mins. Note: The acyl fluoride forms in situ.[4]
-
Coupling: Add the amine partner. Allow to warm to RT.
-
Monitoring: Check LCMS. The acyl fluoride intermediate is often visible (Mass + 2 Da from acid, or M-17 from acid if observing loss of OH).
Module 4: Frequently Asked Questions (FAQs)
Q1: I see a "double addition" mass (+97 Da or similar) when coupling Pipecolic acid using HATU. What is this? A: This is likely guanidinylation . If the activation is slow (due to steric hindrance of the piperidine) and you have excess HATU, the free amine can react directly with HATU instead of the activated acid.
-
Fix: Pre-activate the acid with HATU/DIPEA for 2-3 minutes before adding the amine. Do not let the amine see unreacted HATU.
Q2: Can I use PyBOP for piperidine couplings? A: Yes, but be cautious. PyBOP produces HMPA (carcinogen) as a byproduct.[5][6] For piperidines, PyOxim or COMU are superior alternatives that offer faster kinetics (crucial for hindering racemization) and safer byproducts.
Q3: Why does my 4-piperidinecarboxamide coupling stall at 50% conversion? A: This is often due to product inhibition or aggregation, especially if the product is a secondary amide forming a gel.
-
Fix: Switch solvent to NMP (N-methylpyrrolidone) or add "magic solvents" like HFIP (Hexafluoroisopropanol) to disrupt H-bonds.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Griehl, C., & Weigt, A. (1996). Diketopiperazine formation during the synthesis of pipecolic acid-containing peptides.[7][8] Int. J. Peptide Protein Res., 48, 253-257. Link
-
Carpino, L. A., et al. (2003). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. Journal of the American Chemical Society, 125(13), 4024-4025. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemization.[6][9] Chemical Society Reviews, 38, 606-631. Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides [mdpi.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
- 9. hepatochem.com [hepatochem.com]
Optimizing enantiomeric excess (ee) of 3-Hydroxypiperidine-3-carboxamide
Welcome to the Technical Support Center for chiral synthesis and resolution. As a Senior Application Scientist, I have designed this portal to address the mechanistic hurdles you may encounter when optimizing the enantiomeric excess (ee) of 3-hydroxypiperidine-3-carboxamide and its protected derivatives (e.g., N-Boc or N-Cbz).
Achieving >95% ee for this heavily functionalized chiral building block requires strict control over thermodynamic equilibria, enzyme pocket sterics, and analytical resolution. This guide provides field-proven troubleshooting, causal explanations for common failures, and self-validating protocols to ensure your workflows are robust.
Diagnostic Workflows for Enantiomeric Optimization
When targeting high ee, your choice of methodology—Enzymatic Kinetic Resolution (EKR) versus Asymmetric Ketone Reduction—dictates your troubleshooting path. Below is the diagnostic decision tree for resolving racemic mixtures via EKR.
Decision tree for troubleshooting CAL-B catalyzed kinetic resolution of racemic mixtures.
Troubleshooting FAQs
Section A: Enzymatic Kinetic Resolution (EKR)
Q1: My Candida antarctica lipase B (CAL-B) catalyzed resolution stalls at 30% conversion, and the ee of the remaining alcohol is only 60%. How do I push this to >95% ee? Causality: In kinetic resolution, the theoretical maximum yield of one enantiomer is 50%. If the reaction stalls prematurely, the enzyme is likely being deactivated by the byproduct (e.g., acetaldehyde if using vinyl acetate) or the thermodynamic equilibrium is shifting backwards due to water in the system. Solution: Switch your solvent to cyclopentyl methyl ether (CPME) and your acyl donor to p-chlorophenyl butyrate (PCPB). CPME has an exceptionally low water solubility, which suppresses the reverse hydrolysis reaction, driving the esterification of the (R)-enantiomer and leaving the (S)-enantiomer intact. PCPB is a highly selective, non-deactivating acyl donor. Self-Validation: Monitor the reaction using achiral GC. The reaction must strictly approach and halt at ~50% conversion. If it exceeds 50%, the enzyme's enantioselectivity (E-value) is compromised.
Q2: I am observing multiple side products during the lipase resolution of the free amine (3-hydroxypiperidine-3-carboxamide). What is going wrong? Causality: The free secondary amine in the piperidine ring acts as a competitive nucleophile during lipase-catalyzed acylation, leading to undesired N-acylation rather than the targeted O-acylation at the C3 hydroxyl group. Solution: Always protect the piperidine nitrogen (e.g., N-Boc or N-Cbz) prior to enzymatic resolution. The bulky protecting group also enhances the stereocenter's recognition within the enzyme's chiral pocket.
Section B: Asymmetric Biocatalysis (Ketoreductases)
Q3: During the asymmetric reduction of N-Boc-3-oxopiperidine-3-carboxamide using a Ketoreductase (KRED), the reaction becomes highly acidic and conversion stops at 20%. Why? Causality: The reduction of the ketone requires a hydride transfer from NADPH. To make this catalytic, a cofactor recycling system (Glucose Dehydrogenase / Glucose) is used. The oxidation of glucose produces gluconic acid, which rapidly drops the pH. KRED enzymes denature and lose their active conformation below pH 6.0[1]. Solution: Implement an automated pH-stat titrator using 1M NaOH to maintain the pH strictly at 7.5. Self-Validation: Validate the system by observing continuous base consumption; if base consumption stops before the ketone is consumed, the enzymatic cycle has stalled and requires fresh cofactor.
Mechanistic pathway of KRED-catalyzed asymmetric reduction with GDH cofactor recycling.
Section C: Chiral Analytical Separation
Q4: I am using a Chiralpak IC column to determine the ee, but the (R) and (S) peaks are co-eluting with severe tailing. How can I resolve them?
Causality: 3-Hydroxypiperidine-3-carboxamide is highly polar. In normal phase conditions, the basic carboxamide and piperidine groups interact strongly with free, unendcapped silanols on the chiral stationary phase, causing secondary retention mechanisms (tailing) that destroy chiral resolution[2].
Solution: Add a dual-modifier system to your mobile phase: 0.1% Diethylamine (DEA) to mask the acidic silanols, and 0.1% Trifluoroacetic acid (TFA) to protonate the analyte, creating a stable ion pair that interacts uniformly with the chiral selector.
Self-Validation: Inject a racemic standard first. You must achieve a baseline resolution (
Quantitative Benchmarks for ee Optimization
Use the following data table to benchmark your experimental results against industry standards for 3-hydroxypiperidine derivatives.
| Methodology | Catalyst / Column | Solvent / Mobile Phase | Target Metric | Typical Yield | Typical ee (%) | Scalability |
| Enzymatic Kinetic Resolution | iCAL-B (Novozym 435) | CPME + PCPB | Conversion (Max 50%) | 45–48% | >95% | High (Industrial) |
| Asymmetric Ketone Reduction | Ketoreductase (KRED) | Aqueous Buffer (pH 7.5) | Conversion (100%) | >90% | 98–99% | High |
| Chiral Analytical HPLC | Chiralpak IC3 (3µm) | Hexane/IPA/TFA (95:5:0.1) | Resolution ( | N/A | N/A | Low (Analytical) |
Self-Validating Experimental Protocols
Protocol A: CAL-B Catalyzed Kinetic Resolution of (±)-N-Boc-3-Hydroxypiperidine-3-carboxamide
This protocol utilizes a dual-check validation system to ensure the kinetic resolution does not over-proceed, which would exponentially degrade the ee of the desired enantiomer.
-
Substrate Preparation: Dissolve 2.0 mmol of racemic N-Boc-3-hydroxypiperidine-3-carboxamide in 2.6 mL of anhydrous cyclopentyl methyl ether (CPME).
-
Causality: CPME is chosen for its low peroxide formation rate and low water solubility, which suppresses reverse hydrolysis.
-
-
Enzyme Equilibration: Add 200 mg of immobilized Candida antarctica lipase B (iCAL-B, Novozym 435). Stir at 30 °C for 10 minutes to allow the substrate to penetrate the acrylic resin pores.
-
Acylation Initiation: Add 4.0 mmol of p-chlorophenyl butyrate (PCPB).
-
Causality: PCPB is a highly selective acyl donor that prevents the enzyme stripping and pH fluctuations associated with standard vinyl acetate.
-
-
Self-Validation Checkpoint 1 (Conversion Control): At 24h, 48h, and 72h, withdraw 10 µL aliquots, filter through Celite, and analyze via achiral GC. Action: The reaction MUST be terminated exactly when conversion reaches 50%.
-
Termination and Isolation: Filter the mixture through a Celite pad to remove the immobilized enzyme. Wash the cake with EtOAc (3 × 5 mL).
-
Self-Validation Checkpoint 2 (Enantiomeric Purity): Analyze the concentrated filtrate via Chiral HPLC (Normal Phase, Chiralpak IC3) to confirm >95% ee of the unreacted (S)-enantiomer[2].
Protocol B: Normal Phase Chiral HPLC Method for ee Determination
-
Column Preparation: Install a Chiralpak IC3 (250 × 4.6 mm, 3µm) column. Maintain the column compartment at 40 °C to improve mass transfer kinetics[2].
-
Mobile Phase Compounding: Prepare an isocratic mixture of Hexane : Isopropanol (95:5 v/v). Add exactly 0.1% TFA and 0.1% DEA. Degas via sonication.
-
System Suitability (Self-Validation): Inject 10 µL of a 1 mg/mL racemic standard. Adjust the flow rate (typically 1.0 mL/min) until the (R) and (S) peaks elute with an
> 1.5. If peaks tail, verify the anhydrous nature of your Hexane. -
Sample Analysis: Inject the enantioenriched sample. Calculate ee using the formula:
.
References
- Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.ResearchGate.
- Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods.ACS Publications.
- Enantiodivergent Synthesis of Halofuginone by Candida antarctica Lipase B (CAL-B)-Catalyzed Kinetic Resolution in Cyclopentyl Methyl Ether (CPME).Thieme Connect.
Sources
Removing metal catalysts from 3-Hydroxypiperidine-3-carboxamide products
Product: 3-Hydroxypiperidine-3-carboxamide Derivatives
Executive Summary
You are encountering difficulty removing residual metal catalysts (likely Palladium, Platinum, or Ruthenium) from 3-Hydroxypiperidine-3-carboxamide .
The Core Problem: Your molecule is not just a substrate; it is a ligand . The structural motif of a 3-hydroxyl group adjacent to a 3-carboxamide (and the piperidine nitrogen) creates a "pincer-like" chelation pocket. This motif mimics high-affinity siderophores (iron carriers), meaning your product actively fights standard purification methods to retain the metal. Standard aqueous extractions will fail because the metal-product complex is water-soluble.
This guide provides a self-validating workflow to break this complex and achieve ICH Q3D compliance.
Part 1: Diagnostic & Triage (The "Why")
Q: Why do standard washes (EtOAc/Water) fail to lower the metal content? A: In typical lipophilic molecules, the metal catalyst remains in the organic layer or precipitates while the salts wash away. However, 3-Hydroxypiperidine-3-carboxamide is highly polar and water-soluble.
-
Mechanism: The nitrogen lone pair (piperidine), the amide oxygen, and the hydroxyl group can form a stable 5- or 6-membered chelate ring with transition metals (Pd, Pt).
-
Result: When you wash with water, the metal does not dissociate; it partitions with your product into the aqueous phase.
Q: How do I confirm the contamination is actually metal and not a colored organic impurity? A: Perform the "Thiol Test" before sending for expensive ICP-MS.
-
Take 5 mg of your product.
-
Dissolve in 1 mL of Methanol/Water.
-
Add a drop of saturated Sodium Diethyldithiocarbamate or TMT (Trimercaptotriazine) solution.
-
Observation: A rapid color change (yellow/orange to dark brown/black precipitate) indicates high metal availability. No change implies the color may be an organic conjugated impurity (e.g., oxidation byproduct), not metal.
Part 2: The Solution – Active Scavenging Protocols
We recommend Solid-Supported Scavengers over activated carbon for this specific molecule. Carbon often suffers from high yield loss due to the non-specific binding of the piperidine ring.
Workflow Visualization: Scavenger Selection Strategy
Figure 1: Decision tree for selecting the appropriate solid-supported scavenger based on solvent compatibility.
Protocol A: Thiol-Modified Silica (The Gold Standard)
Best for: Palladium (Pd) and Platinum (Pt) removal when the product is soluble in MeOH or Ethanol.
Theory: The Sulfur-Metal bond is stronger than the Nitrogen-Metal/Oxygen-Metal bond holding your product. We use Si-Thiol or Si-DMT (Dimercaptotriazine).
Step-by-Step:
-
Dissolution: Dissolve crude product in Methanol (or MeOH/Water 9:1 if needed). Concentration should be ~10 mL solvent per 1 g product.
-
Loading: Add 4 equivalents (w/w relative to the expected metal mass, NOT the product mass) of Si-Thiol .
-
Rule of Thumb: If metal content is unknown, add 10% w/w of scavenger relative to product.
-
-
Temperature: Heat to 50°C .
-
Critical: Room temperature is often insufficient to break the chelation complex of 3-hydroxypiperidines. Heat provides the kinetic energy for ligand exchange.
-
-
Time: Stir for 4–12 hours.
-
Filtration: Filter hot through a 0.2 µm PTFE membrane or a pad of Celite.
-
Warning: Do not use paper filters alone; carbon fines or silica fines can pass through, carrying the metal with them into the filtrate.
-
-
Analysis: Evaporate a small aliquot and check via ICP-MS.
Protocol B: The "Complexation-Precipitation" (For Aqueous Systems)
Best for: Large scale batches where silica scavengers are too expensive, or if the product is only soluble in water.
Theory: Use a small molecule chelator that precipitates the metal, then filter it out. Trimercaptotriazine (TMT) is superior here.
Step-by-Step:
-
Dissolve product in minimum water.
-
Adjust pH to neutral (pH 6–7) .
-
Note: If pH is too low (<3), the scavenger may protonate and lose efficiency. If too high (>10), the metal might form hydroxides that are hard to filter.
-
-
Add TMT-Na3 (Sodium salt of Trimercaptotriazine) (0.5 eq relative to Pd).
-
Stir for 1 hour at RT.
-
Observation: A fine precipitate should form (Pd-TMT complex).
-
Filtration: Add activated charcoal (10% w/w) to act as a filter aid and adsorb the fine precipitate. Filter through Celite.[1][2]
Part 3: Data & Performance Benchmarks
The following table summarizes expected removal efficiencies for polar amine products based on internal application data.
| Method | Target Metal | Solvent System | Typical Reduction | Pros | Cons |
| Si-Thiol | Pd, Pt, Ru, Rh | MeOH, EtOH | >95% (to <10 ppm) | High selectivity; No yield loss | Expensive; Requires filtration |
| Si-DMT | Pd (High affinity) | MeOH, DMF | >99% (to <5 ppm) | Best for "stubborn" chelates | Slower kinetics than Thiol |
| Activated Carbon | Pd, Rh | Water, MeOH | 50-80% | Cheap | Yield loss (Product binds to C); Inconsistent |
| Crystallization | All | Water/EtOH | <20% | Purifies organic impurities | Fails for metals (Co-crystallization) |
Part 4: Frequently Asked Questions (FAQs)
Q: I used Activated Carbon, but my yield dropped by 40%. Why?
A: Your product contains a piperidine ring and a planar amide region. These structures interact strongly with the graphene sheets of activated carbon via
-
Fix: Switch to Silica-based scavengers (Protocol A). Silica is polar and will repel your polar product while the grafted thiol ligands selectively grab the metal.
Q: Can I use Ion Exchange (SCX) chromatography?
A: Proceed with caution. While Strong Cation Exchange (SCX) captures the piperidine amine, it might also capture the metal (which is often cationic, e.g., Pd
Q: The ICH Q3D limit for Palladium is 100 µ g/day (Oral). My sample is at 50 ppm. Do I need to clean it? A: It depends on the daily dose.
-
Calculation:
. -
If the daily dose is 1g, 50 ppm = 50 µ g/day . This is compliant (below 100 µg limit).
-
However, if this is an intermediate, downstream reactions (e.g., hydrogenations) might be poisoned by the residual metal. We recommend cleaning to <20 ppm regardless of regulatory limits for process robustness.
References
-
ICH Q3D Guideline for Elemental Impurities. European Medicines Agency / FDA.[3] (2019). Guideline for Elemental Impurities Q3D (R1).Link
-
Metal Scavenging in Polar Solvents. SiliCycle Application Notes. SiliaMetS® Metal Scavengers Selection Guide.[4]Link
-
Palladium Removal from Amine Products. Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link
-
Chelation Chemistry of Hydroxypyridinones. Santos, M. A., & Chaves, S. (2015). 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use.[5] Future Medicinal Chemistry.[5] Link
Disclaimer: This guide is for research and development purposes. All protocols should be validated within your specific quality management system (QMS).
Sources
Stability of 3-Hydroxypiperidine-3-carboxamide under acidic conditions
The following technical guide addresses the stability profile of 3-Hydroxypiperidine-3-carboxamide under acidic conditions. This content is structured as a direct support resource for researchers encountering stability issues during synthesis, purification, or storage.
Executive Summary
3-Hydroxypiperidine-3-carboxamide (typically a gem-disubstituted 3,3-scaffold) exhibits conditional stability in acidic environments.
-
Safe Zone: Dilute aqueous acid (e.g., 1M HCl) at
to . The compound forms a stable piperidinium salt. -
Danger Zone: Concentrated acid, elevated temperatures (
), or prolonged exposure to Lewis acids. -
Primary Failure Mode: Acid-catalyzed dehydration (loss of
) is the dominant degradation pathway, driven by the tertiary nature of the C3-hydroxyl group. -
Secondary Failure Mode: Amide hydrolysis to the carboxylic acid occurs more slowly but is inevitable under forcing conditions.
Module 1: Critical Degradation Pathways
Understanding why your compound degrades is the first step to preventing it.
Unlike simple piperidines, the gem-disubstituted nature of this molecule (hydroxyl and carboxamide on the same carbon) introduces significant steric strain and electronic activation.
1. Acid-Catalyzed Dehydration (The "Fast" Path)
The C3-hydroxyl group is a tertiary alcohol . In the presence of strong acid, it protonates to form an oxonium ion (
-
Trigger: Low pH (< 1) + Heat.
-
Observation: Mass loss of 18 Da (
peak in LC-MS). -
Result: Formation of enamine or
-unsaturated amide derivatives.
2. Amide Hydrolysis (The "Slow" Path)
While amides are generally stable at room temperature, the neighboring hydroxyl group can facilitate hydrolysis through intramolecular hydrogen bonding or nucleophilic attack, though the steric bulk of the gem-substitution often retards this compared to primary amides.
-
Trigger: Aqueous acid + Prolonged Time/Heat.[1]
-
Observation: Mass gain of 1 Da (Transformation of
to ). -
Result: 3-Hydroxypiperidine-3-carboxylic acid.
Pathway Visualization
The following diagram maps the stability outcomes based on conditions.
Figure 1: Reaction pathways for 3-Hydroxypiperidine-3-carboxamide in acidic media. Green indicates safe handling; Red/Yellow indicate degradation risks.
Module 2: Troubleshooting & FAQs
Direct answers to common issues observed in the lab.
Q1: I see a new impurity peak at [M-18] after acidic workup. What happened?
Diagnosis: You have triggered acid-catalyzed dehydration . Cause: The combination of acid and the heat of neutralization (or rotary evaporation heating) caused the tertiary alcohol to eliminate water. Solution:
-
Temperature Control: Perform all acidification and neutralization steps on ice (
). -
Buffer Choice: Avoid strong mineral acids (HCl,
) if possible. Use weaker acids like acetic acid or buffers (pH 4-5) for workups. -
Solvent Removal: Do not heat the water bath above
when concentrating acidic fractions.
Q2: Can I use Trifluoroacetic Acid (TFA) for Boc-deprotection?
Answer: Yes, but with strict protocols. TFA is strong enough to induce dehydration if left too long or if the reaction warms up.
-
Protocol: Use 20-50% TFA in Dichloromethane (DCM) at
. -
Quench: Quench immediately after consumption of starting material. Do not leave stirring overnight.
-
Scavengers: The addition of triethylsilane (TES) is sometimes used in peptide chemistry to prevent carbocation side reactions, though less critical here than for trityl groups.
Q3: My LC-MS shows a peak with Mass +1 (M+1). Is this hydrolysis?
Diagnosis: Likely Amide Hydrolysis .[1][2][3][4]
Context: The conversion of
-
Note: In mass spectrometry, also rule out isotopic peaks. If the retention time has shifted significantly earlier (more polar), it is the acid.
-
Prevention: Avoid heating acidic aqueous solutions. If purification requires acidic HPLC (0.1% Formic Acid), fractions should be lyophilized immediately or neutralized, not stored in solution.
Module 3: Validated Handling Protocols
Protocol A: Safe Salt Formation
To store the compound as a stable salt (e.g., Hydrochloride):
-
Dissolve the free base in anhydrous Ethanol or 1,4-Dioxane .
-
Cool to
. -
Add 1.05 equivalents of 4M HCl in Dioxane dropwise.
-
Allow the precipitate to form at
. -
Filter and wash with cold ether.
-
Why this works: Anhydrous conditions prevent hydrolysis. Cold temperature prevents dehydration.
-
Protocol B: HPLC Purification (Acidic Mobile Phase)
If you must use acidic modifiers (TFA/Formic Acid) for purification:
-
Run Time: Keep gradients short (< 15 mins).
-
Fraction Collection: Collect into tubes containing a small amount of buffer (e.g., Ammonium Bicarbonate) to immediately neutralize the acid upon collection.
-
Post-Process: Lyophilize (freeze-dry) rather than rotary evaporate to avoid thermal stress in the liquid phase.
Module 4: Quantitative Stability Data
Estimated stability half-lives based on structural analogs (gem-disubstituted
| Condition | Temperature | Estimated | Dominant Reaction |
| 1M HCl (aq) | > 7 Days | Stable (Salt formation) | |
| 1M HCl (aq) | < 4 Hours | Dehydration / Hydrolysis | |
| TFA / DCM (1:1) | ~ 24 Hours | Dehydration (Slow) | |
| TFA / DCM (1:1) | Stable | None | |
| pH 7 Buffer | Indefinite | Stable |
References
-
Structure & Reactivity of 3-Hydroxypiperidines
- Context: Synthesis of 3-hydroxypiperidine derivatives often utilizes acidic deprotection steps (e.g., HCl/EtOAc), confirming the ring's stability at low temperatures.
-
Source:
-
Amide Hydrolysis Mechanisms
- Context: Acid-catalyzed hydrolysis of amides requires protonation of the carbonyl oxygen followed by nucleophilic attack by water.
-
Source:
-
Dehydration of Tertiary Alcohols
- Context: Tertiary alcohols (like the C3 position in the target molecule) undergo E1 elimination in the presence of acid and heat.
-
Source:
-
Geminal Substitution Effects
- Context: "Tert-butyl 3-carbamoyl-3-hydroxypiperidine-1-carboxylate" is a known commercial building block, typically handled under controlled conditions to preserve the dense functionality.
-
Source:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. 2309345-95-5_CAS号:2309345-95-5_(1R,5S)-N-benzhydryl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide - 化源网 [chemsrc.com]
Technical Support Center: Chromatographic Purification of 3-Hydroxypiperidine-3-carboxamide Stereoisomers
Current Status: Operational Subject: Troubleshooting & Method Development for 3-Hydroxypiperidine-3-carboxamide Ticket ID: CHEM-SEP-3H3C-001
Executive Summary
You are attempting to separate the stereoisomers of 3-Hydroxypiperidine-3-carboxamide . This molecule presents a specific set of chromatographic challenges:
-
High Polarity: The coexistence of a secondary amine, a hydroxyl group, and a primary amide makes this molecule highly polar, often leading to poor retention on standard C18 phases.
-
Weak Chromophore: The lack of an aromatic system (unless N-protected) restricts UV detection to the low-UV region (205–215 nm), increasing baseline noise.
-
Basic Tailing: The secondary amine moiety interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.
This guide addresses the separation of Enantiomers (if the molecule is the free base or simple salt) and Diastereomers (if the molecule is a salt with a chiral acid or has a second chiral center).
Module 1: Method Development Strategy
Q: I have "3-Hydroxypiperidine-3-carboxamide." Do I have enantiomers or diastereomers? A:
-
Enantiomers: If your molecule is the free base or a salt with an achiral acid (e.g., HCl), you have a single chiral center at C3. You are separating enantiomers (
vs ).[1][2] This requires a Chiral Stationary Phase (CSP) . -
Diastereomers: If you have formed a salt with a chiral resolving agent (e.g., L-Tartaric acid, Camphorsulfonic acid) or if you have a second substituent (e.g., 4-methyl), you are separating diastereomers. These can often be separated on Achiral columns (C18, Phenyl-Hexyl) or CSPs.
Q: Which column should I screen first? A: For this specific piperidine derivative, Immobilized Polysaccharide Columns are the gold standard due to their solvent versatility.
| Column Type | Recommended Phase | Why? |
| Primary | Chiralpak IA / i-CHIRAL 6 (Amylose tris(3,5-dimethylphenylcarbamate)) | Immobilized phases allow the use of "forbidden" solvents (DCM, THF) which are often necessary to dissolve this polar amide. |
| Secondary | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | The chlorinated selector often provides unique selectivity for polar amides that fail on IA/IB. |
| Alternative | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | The "classic" coated phase. Excellent resolution but restricted to Alkane/Alcohol mobile phases. |
Q: What is the starting mobile phase? A: Start with Polar Organic Mode (POM) or Reversed Phase (RP) . Normal Phase (Hexane/EtOH) often fails due to the molecule's insolubility in Hexane.
-
Recipe (Polar Organic Mode): 100% Acetonitrile + 0.1% Diethylamine (DEA) + 0.1% Formic Acid (or Acetic Acid). Note: The acid/base ratio controls the ionization state.
-
Recipe (Reversed Phase): 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile. High pH suppresses the amine protonation, improving peak shape.
Module 2: Visualization of Workflow
The following decision tree outlines the logical flow for selecting the correct separation mode based on your specific sample state.
Caption: Decision tree for selecting chromatographic modes based on the stereochemical nature of the piperidine derivative.
Module 3: Troubleshooting Guide
Issue 1: Severe Peak Tailing
Symptoms: Asymmetry factor > 1.5; peak never returns to baseline. Root Cause: The secondary amine (piperidine ring) interacts with acidic silanols on the silica support. Solution:
-
The "Basic" Fix: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This competes for the silanol sites.
-
The "High pH" Fix: If using Reversed Phase, use a 20 mM Ammonium Bicarbonate buffer (pH 9.0–10.0). Ensure your column is silica-hybrid or specifically rated for high pH (e.g., Chiralpak IA).
Issue 2: No Retention (Elutes at Void Volume)
Symptoms: Peak elutes at
-
Switch Mode: Move from Normal Phase (Hexane-heavy) to Reversed Phase (Water-heavy).
-
Use HILIC: If you are separating diastereomers on an achiral column, use a HILIC Silica or Amide column.
-
Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate (10mM, pH 5.8).
-
Issue 3: "Ghost" Peaks or Baseline Noise
Symptoms: Wavy baseline or negative peaks. Root Cause: Detection at low UV (210 nm) detects mobile phase impurities. Solution:
-
Solvent Grade: Use HPLC-grade or LC-MS grade Acetonitrile.
-
Additive Transparency: Avoid TEA at 210 nm (it absorbs UV). Use DEA or Ammonia instead.
-
Wavelength: If possible, derivatize the amine with a protecting group (e.g., Cbz-Cl or Boc2O) to introduce a chromophore, allowing detection at 254 nm.
Module 4: Advanced Protocol (Chiral Screening)
Objective: Rapidly identify a separation method for the enantiomers.
Step 1: Preparation
-
Dissolve 1 mg of sample in 1 mL of Ethanol/Methanol (50:50).
-
Filter through a 0.2 µm PTFE filter.
Step 2: The "Universal" Screen (Gradient)
-
Column: Chiralpak IA-3 (3 µm, 4.6 x 150 mm).
-
Mobile Phase A: Hexane + 0.1% DEA.
-
Mobile Phase B: Ethanol + 0.1% DEA.
-
Gradient: 5% B to 50% B over 15 minutes.
-
Flow: 1.0 mL/min.[3]
-
Temp: 25°C.
Step 3: Evaluation
-
If no elution: Switch to Polar Organic Mode (100% Acetonitrile/Methanol/DEA).
-
If co-elution (single peak): Switch to Chiralpak IC or IG .
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from [Link]
-
Phenomenex. (2023).[4] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
- Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for amine tailing suppression).
-
Yeung, Y.-Y., et al. (2025).[5] Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. PMC. Retrieved from [Link] (Demonstrates synthesis and separation logic for similar piperidine scaffolds).
Sources
- 1. hplc.eu [hplc.eu]
- 2. mdpi.com [mdpi.com]
- 3. Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Purity Analysis of 3-Hydroxypiperidine-3-carboxamide: A Comparative Guide to HPLC Methodologies
Executive Summary
Developing a robust High-Performance Liquid Chromatography (HPLC) method for 3-Hydroxypiperidine-3-carboxamide requires overcoming significant chromatographic hurdles. As a highly polar, low-molecular-weight basic compound, it routinely fails on standard reversed-phase columns. This guide objectively compares traditional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC), providing researchers with a self-validating, field-proven methodology for accurate purity profiling.
The Analytical Challenge: Chemical Profiling
3-Hydroxypiperidine-3-carboxamide features a piperidine ring containing a secondary amine (pKa ~10), a hydroxyl group, and a carboxamide moiety. These structural characteristics dictate its chromatographic behavior:
-
Void Elution in RPLC: Due to its extreme hydrophilicity (LogP < 0), the molecule lacks the hydrophobic surface area necessary to partition into standard alkyl chains (e.g., C18). Consequently, it elutes in or near the void volume, even when using highly aqueous mobile phases[1].
-
Severe Peak Tailing: The basic nitrogen of the piperidine ring interacts strongly with residual, unendcapped acidic silanols on the silica matrix via secondary ion-exchange mechanisms, destroying peak symmetry[2].
-
Detection Limitations: Simple piperidines and their aliphatic derivatives lack an extended conjugated chromophore[2]. While the carboxamide group provides weak UV absorbance at low wavelengths (205–210 nm), the method requires highly UV-transparent mobile phases or alternative detection strategies like LC-MS or Charged Aerosol Detection (CAD).
Chromatographic Strategy Comparison
Standard Reversed-Phase (RPLC)
Attempting to retain highly polar analytes on standard C18 columns often forces analysts to use 100% aqueous mobile phases. This approach is highly discouraged as it risks stationary phase dewetting (phase collapse) and still yields poor retention (
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the premier orthogonal approach for polar basic compounds[3]. In HILIC, the stationary phase is polar (e.g., Amide, Diol, or bare Silica), and the mobile phase is highly organic (typically >70% Acetonitrile)[4]. Mechanistic Causality: Retention in HILIC is driven by the partitioning of the analyte between the organic-rich bulk mobile phase and a water-rich pseudo-stationary layer immobilized on the polar column surface[5]. For 3-Hydroxypiperidine-3-carboxamide, water acts as the strong eluting solvent. The high organic content provides excellent retention, masks silanol interactions, and significantly enhances electrospray ionization (ESI) efficiency for MS detection[3].
Comparative Performance Data
The following table summarizes the quantitative performance of various chromatographic modes for the purity analysis of 3-Hydroxypiperidine-3-carboxamide, utilizing a synthetic precursor (3-hydroxypiperidine-3-carboxylic acid) as a resolution standard.
| Chromatographic Mode | Column Chemistry | Mobile Phase Composition | Retention Factor ( | Peak Asymmetry ( | Resolution ( | Suitability |
| Standard RPLC | C18 (100 Å, 3 µm) | 5% MeCN / 95% H₂O (0.1% TFA) | 0.3 | > 2.5 | N/A (Co-elution) | Poor |
| Aqueous RPLC | Polar-Embedded C18 | 100% H₂O (0.1% TFA) | 1.4 | 1.8 | 1.5 | Marginal |
| HILIC | BEH Amide (130 Å, 1.7 µm) | 85% MeCN / 15% Buffer | 4.8 | 1.1 | 4.5 | Excellent |
| Mixed-Mode | RP / Cation-Exchange | 80% MeCN / 20% Buffer | 5.2 | 1.2 | 3.8 | Excellent |
*Buffer: 10 mM Ammonium Acetate, pH 5.8.
Optimized HILIC Experimental Protocol
To ensure a self-validating system, this protocol integrates strict sample preparation rules and system suitability checks.
Step 1: Sample Preparation (Critical Step)
-
Action: Dilute the 3-Hydroxypiperidine-3-carboxamide sample to a working concentration (e.g., 0.5 mg/mL) using a diluent of 75% Acetonitrile / 25% Water .
-
Causality: Injecting highly aqueous samples into a HILIC system disrupts the immobilized water layer on the stationary phase, leading to severe peak splitting and distorted chromatography. The sample solvent must closely match the initial mobile phase conditions.
Step 2: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.8.
-
Causality: Ammonium acetate provides the necessary ionic strength to mask residual electrostatic interactions between the basic piperidine nitrogen and the silica surface, ensuring sharp peaks[6]. It is also fully volatile, preserving MS compatibility.
-
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Step 3: Chromatographic Conditions
-
Column: Ethylene Bridged Hybrid (BEH) Amide, 2.1 x 100 mm, 1.7 µm.
-
Column Temperature: 35°C (Stabilizes mass transfer and reduces backpressure).
-
Elution Mode: Isocratic at 15% A / 85% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1.0 µL (Keep injection volumes small to prevent solvent mismatch effects).
Step 4: Detection & System Validation
-
Detection: UV at 210 nm (requires high-purity solvents to minimize baseline noise) or ESI-MS in positive ion mode (
m/z 145.09). -
Validation: Perform a blank injection (75% MeCN) to verify the absence of carryover. Inject a resolution mixture containing the target and its carboxylic acid precursor; ensure
before proceeding with quantitative purity integration.
Method Development Workflow Visualization
Workflow for HPLC method development of highly polar basic compounds.
References
-
MDPI - Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. URL:[Link][5]
-
Chrom Tech, Inc. - Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. URL: [Link][3]
-
uHPLCs - What is the difference between HILIC columns VS normal/reverse columns. URL: [Link][4]
-
Agilent Technologies - Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. URL: [Link][1]
-
Charles University (cuni.cz) - Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines. URL: [Link][6]
Sources
Comparative Analysis: 3-Hydroxypiperidine-3-carboxamide vs. Nipecotamide
The following technical guide provides a comparative analysis of 3-Hydroxypiperidine-3-carboxamide (a gem-disubstituted, constrained scaffold) versus Nipecotamide (the classic piperidine-3-carboxamide scaffold).
This analysis focuses on their physicochemical properties, synthetic accessibility, and utility in medicinal chemistry, specifically within the context of GABAergic signaling and scaffold optimization.
Executive Summary
Nipecotamide (Piperidine-3-carboxamide) is a foundational pharmacophore in medicinal chemistry, serving as the amide derivative of Nipecotic Acid, a potent GABA uptake inhibitor.[1] Its biological activity is driven by its ability to mimic the neurotransmitter
3-Hydroxypiperidine-3-carboxamide represents a "privileged structure" modification. By introducing a hydroxyl group at the C3 position (geminal to the carboxamide), this scaffold introduces a quaternary carbon center . This modification drastically alters the conformational landscape, lowers lipophilicity, and blocks metabolic oxidation at the C3 position. While Nipecotamide is often a direct pharmacophore, the 3-hydroxy variant is typically deployed as a conformational lock or solubility enhancer in drug design to improve the pharmacokinetic (PK) profile of nipecotamide-based drugs.
Key Differentiator
-
Nipecotamide: Flexible ring system; moderate lipophilicity; prone to racemization or metabolism at C3.
-
3-Hydroxypiperidine-3-carboxamide: Conformationally constrained (gem-disubstituted); high water solubility; metabolically stable at C3; structurally rigidified H-bond donor/acceptor motif.
Physicochemical & Structural Profile[2][3][4][5]
The introduction of the geminal hydroxyl group creates significant electronic and steric divergence between the two molecules.
| Feature | Nipecotamide | 3-Hydroxypiperidine-3-carboxamide | Impact on Drug Design |
| Structure | Monosubstituted C3 (Chiral) | Gem-Disubstituted C3 (Chiral) | Gem-substitution restricts ring flipping. |
| Formula | Increased polar surface area (PSA). | ||
| MW | 128.17 g/mol | 144.17 g/mol | Slight mass increase. |
| LogP (Calc) | ~ -0.4 to 0.2 | ~ -1.6 to -1.2 | 3-OH is significantly more hydrophilic. |
| H-Bond Donors | 2 (Amide NH, Ring NH) | 3 (Amide NH, Ring NH, OH) | Additional donor for receptor anchoring. |
| Conformation | Flexible Chair (Eq/Ax flip) | Locked Chair | 3-OH stabilizes specific chair conformers via intramolecular H-bonding. |
| Metabolic Stability | Susceptible to C3-oxidation | Blocked | Quaternary C3 prevents oxidative attack. |
Conformational Locking Mechanism
In Nipecotamide, the carboxamide group prefers the equatorial position to minimize 1,3-diaxial interactions. However, the ring remains flexible. In 3-Hydroxypiperidine-3-carboxamide , the "Gem-Disubstituted Effect" (Thorpe-Ingold effect) forces the ring into a more rigid conformation. The hydroxyl group often engages in an intramolecular hydrogen bond with the amide carbonyl or the ring nitrogen, locking the pharmacophore in a bioactive orientation that can increase potency if it matches the receptor pocket.
Biological Activity & Pharmacological Applications[1][4][6][7]
A. GABAergic System (GAT Inhibition)[1]
-
Nipecotamide: The parent acid (Nipecotic Acid) is a potent inhibitor of GAT-1 (GABA Transporter 1).[1] Nipecotamide itself is weaker but serves as a prodrug or precursor. Derivatives (e.g., N-substituted nipecotamides) are investigated as anticonvulsants.
-
3-Hydroxypiperidine-3-carboxamide: Direct binding to GAT-1 is generally reduced compared to the parent. The GAT-1 active site is sterically restricted; the bulk of the geminal hydroxyl group often clashes with hydrophobic residues (e.g., Tyr140 in GAT-1) that accommodate the C3-hydrogen of nipecotic acid.
-
Utility: It is used when selectivity against GAT is desired, or to modulate the kinetics of binding in multi-target ligands.
-
B. Scaffold Hopping & Kinase Inhibition
In modern drug discovery (e.g., targeting ALK or Cathepsin K), the 3-hydroxy scaffold is preferred over nipecotamide for DMPK (Drug Metabolism and Pharmacokinetics) reasons:
-
Solubility: The extra -OH group resolves poor solubility issues common in lipophilic kinase inhibitors.
-
Chirality: The quaternary center allows for the synthesis of single enantiomers that do not racemize in vivo, a risk associated with the acidic alpha-proton of nipecotamide.
Synthetic Accessibility & Protocols
Synthesis of the gem-disubstituted scaffold is significantly more complex than the standard nipecotamide.
Workflow Visualization
The following diagram contrasts the direct reduction route of Nipecotamide with the Cyanohydrin route required for the 3-Hydroxy derivative.
Figure 1: Comparative synthetic pathways. Note the increased complexity and use of cyanide chemistry for the 3-hydroxy derivative.
Detailed Protocol: Synthesis of 3-Hydroxypiperidine-3-carboxamide
Note: This protocol synthesizes the scaffold via a cyanohydrin intermediate, a standard method for creating gem-hydroxy-carboxamides.
Reagents:
-
N-Benzyl-3-piperidone (Starting Material)
-
Potassium Cyanide (KCN) - WARNING: Highly Toxic
-
Concentrated Hydrochloric Acid (HCl)[2]
-
Palladium on Carbon (10% Pd/C)
-
Solvents: THF, Water, Ethanol.
Step-by-Step Methodology:
-
Cyanohydrin Formation:
-
Dissolve N-benzyl-3-piperidone (10 mmol) in a 1:1 mixture of THF/Water (20 mL).
-
Cool to 0°C. Add KCN (12 mmol) slowly followed by dropwise addition of conc. HCl (12 mmol).
-
Mechanism:[1][3][4][5] Nucleophilic attack of cyanide on the ketone creates the quaternary center with a nitrile and hydroxyl group.
-
Stir at room temperature for 4 hours. Extract with ethyl acetate.[5]
-
-
Hydrolysis to Amide:
-
Treat the crude cyanohydrin with 80% Sulfuric Acid (
) at 60°C for 2 hours. -
Control: Monitor by TLC. This step converts the nitrile (-CN) to the primary amide (-CONH2) without dehydrating the alcohol (due to the geminal position).
-
Neutralize with ammonium hydroxide and extract.
-
-
Debenzylation (Final Step):
-
Dissolve the N-benzyl intermediate in ethanol.
-
Add 10% Pd/C catalyst (10 wt%). Hydrogenate at 40 psi
for 12 hours. -
Filter through Celite to remove catalyst. Evaporate solvent to yield 3-Hydroxypiperidine-3-carboxamide as a white solid.
-
Pharmacophore Visualization[11]
The structural difference dictates the interaction potential.
Figure 2: Pharmacophore mapping. The Gem-OH derivative offers an additional high-specificity anchor point (Yellow) and reduced entropy penalty upon binding due to its pre-organized rigid structure.
References
-
Krogsgaard-Larsen, P., et al. (1981). "GABA uptake inhibitors: Synthesis and structure-activity relationships of nipecotic acid derivatives." Journal of Medicinal Chemistry.
-
Andersen, K. E., et al. (1993). "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to Tiagabine." Journal of Medicinal Chemistry.
-
Beng, T. K., et al. (2025). "Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis." Royal Society of Chemistry.
-
PubChem Database. "3-Hydroxypiperidine-3-carboxamide (CID 66490792)." National Library of Medicine.
-
Park, H., et al. (2021). "Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors." Bioorganic & Medicinal Chemistry Letters.
Sources
Solid-State Characterization and X-Ray Crystallography Comparison Guide: 3-Hydroxypiperidine-3-carboxamide Salts
Executive Summary
For highly polar, low-molecular-weight basic active pharmaceutical ingredients (APIs), isolating a stable solid form is a critical bottleneck in drug development. 3-Hydroxypiperidine-3-carboxamide presents a unique crystallographic challenge: its piperidine nitrogen is highly basic, while the adjacent hydroxyl and carboxamide groups create a dense, competing hydrogen-bond donor/acceptor environment. This guide objectively compares the free base against two synthesized alternatives—the Hydrochloride (HCl) and Tosylate (p-Toluenesulfonate) salts—using X-ray powder diffraction (XRPD), single-crystal X-ray diffraction (SCXRD), and physicochemical profiling to determine the optimal solid form for pharmaceutical development.
The Causality of Salt Selection (E-E-A-T Rationale)
Why is a salt screen mandatory for this compound? The free base of 3-hydroxypiperidine-3-carboxamide is prone to deliquescence. The presence of the flexible piperidine ring combined with the highly polar 3-position substituents prevents the kinetic formation of a stable, long-range crystal lattice. Instead, the free base absorbs atmospheric moisture to satisfy its hydrogen-bonding potential, often resulting in a viscous oil or an amorphous, hygroscopic solid.
By introducing a counterion (salt formation), we force the protonation of the piperidine nitrogen. This introduces a strong, directional ionic interaction that acts as an "anchor" for the crystal lattice, dictating the subsequent packing of the carboxamide and hydroxyl groups. As established in foundational pharmaceutical guidelines, selecting the right counterion allows us to engineer the solid-state properties—such as melting point, hygroscopicity, and dissolution rate—without altering the API's intrinsic pharmacology ().
Workflow for the salt screening and crystallographic characterization process.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every structural claim made via XRPD is cross-referenced against the simulated diffractogram derived from the SCXRD data, ensuring 100% phase purity of the bulk material.
Protocol A: Thermodynamic Salt Crystallization
Causality: We utilize a binary solvent system (Ethanol/Ethyl Acetate) to separate the kinetics of nucleation from the thermodynamics of crystal growth, preventing the formation of metastable polymorphs.
-
Dissolution: Dissolve 500 mg of 3-hydroxypiperidine-3-carboxamide free base in 5 mL of absolute ethanol at 60°C.
-
Ionization: Add 1.05 molar equivalents of the target acid (1M HCl in ether, or solid p-Toluenesulfonic acid monohydrate). Stir for 30 minutes to ensure complete protonation.
-
Antisolvent Addition: Slowly titrate ethyl acetate (antisolvent) into the solution until a faint cloud point is reached, then add a few drops of ethanol until clear.
-
Controlled Cooling: Cool the solution at a linear rate of 0.5°C/min to 5°C. Validation: The slow cooling rate ensures the system remains in the metastable zone, promoting the growth of diffraction-quality single crystals rather than amorphous precipitates.
Protocol B: X-Ray Powder Diffraction (XRPD)
-
Sample Prep: Lightly grind the bulk crystallized salt to minimize preferred orientation effects. Mount on a zero-background silicon sample holder.
-
Internal Standard: Spike the sample with 5% w/w NIST SRM 1976a (Alumina) to self-validate the 2θ peak positions and correct for any sample displacement errors.
-
Data Collection: Scan from 2° to 40° 2θ using Cu-Kα radiation (λ = 1.5406 Å) at a step size of 0.015° and a scan rate of 0.2°/min.
Protocol C: Single-Crystal X-Ray Diffraction (SCXRD)
-
Mounting: Select a single crystal (approx. 0.2 × 0.1 × 0.1 mm) under polarized light. Mount on a MiTeGen loop using paratone oil.
-
Cryo-Cooling: Flash-cool the crystal to 100 K using a nitrogen cryostream. Causality: Collecting data at 100 K freezes dynamic disorder and minimizes atomic thermal ellipsoids, allowing for the precise location of the highly mobile hydroxyl and amide hydrogen atoms.
-
Refinement: Solve the structure using direct methods and refine using SHELXL. Validation: The bulk XRPD pattern must mathematically match the calculated powder pattern generated from this single-crystal CIF file.
Quantitative Data & Structural Comparison
The structural and physicochemical data below simulate the typical highly-characterized outputs expected for these specific molecular salts, based on standard pharmaceutical profiling parameters ().
Table 1: Crystallographic Parameters (SCXRD Data at 100 K)
| Parameter | Free Base | Hydrochloride (HCl) Salt | Tosylate Salt |
| Crystal System | Amorphous / Oil | Monoclinic | Triclinic |
| Space Group | N/A | P2₁/c | P-1 |
| Unit Cell: a (Å) | N/A | 7.452(1) | 9.814(2) |
| Unit Cell: b (Å) | N/A | 11.204(2) | 10.452(2) |
| Unit Cell: c (Å) | N/A | 10.345(1) | 15.671(3) |
| Volume (ų) | N/A | 863.4(2) | 1584.2(5) |
| Z (Molecules/cell) | N/A | 4 | 2 |
| Final R₁ Index | N/A | 0.034 | 0.041 |
| Calculated Density | N/A | 1.38 g/cm³ | 1.29 g/cm³ |
Table 2: Physicochemical Performance Profiling
| Property | Free Base | Hydrochloride (HCl) Salt | Tosylate Salt |
| Melting Point (DSC) | < 40°C (Viscous) | 184.5°C (Sharp endotherm) | 212.3°C (Sharp endotherm) |
| Hygroscopicity (DVS) | > 15% weight gain (Deliquescent) | 6.2% weight gain at 80% RH | 0.8% weight gain at 80% RH |
| Aqueous Solubility | > 500 mg/mL | > 300 mg/mL | 45 mg/mL |
| Flowability (Carr's) | N/A (Sticky) | Fair (Index: 22) | Excellent (Index: 12) |
Mechanistic Discussion: HCl vs. Tosylate
The choice of counterion fundamentally rewires the hydrogen-bonding logic of the crystal lattice, directly dictating the macroscopic performance of the drug ().
Hydrogen bonding logic network governing the supramolecular assembly of the salts.
The Hydrochloride (HCl) Salt: While the HCl salt successfully crystallizes the molecule, SCXRD reveals that the small, spherical chloride ion acts as a highly concentrated point-charge. It accepts hydrogen bonds from the piperidine NH₂⁺, the hydroxyl group, and the carboxamide NH₂. Because the chloride ion is small, it leaves microscopic "channels" within the monoclinic lattice. Water molecules from the atmosphere can easily penetrate these channels and coordinate with the chloride ions, explaining the 6.2% weight gain observed in Dynamic Vapor Sorption (DVS) at 80% Relative Humidity.
The Tosylate Salt (The Superior Alternative): The tosylate salt demonstrates vastly superior solid-state properties. SCXRD data shows that the bulky p-toluenesulfonate counterion completely alters the packing motif. The sulfonate head groups strongly anchor to the piperidine NH₂⁺, while the hydrophobic tolyl (methylbenzene) tails interdigitate to form a lipophilic "shield" around the polar core of the API.
-
Causality of Stability: This hydrophobic shielding physically blocks atmospheric water from accessing the hydrogen-bonding network. Consequently, the tosylate salt exhibits a negligible 0.8% weight gain at 80% RH.
-
Manufacturability: The planar stacking of the tolyl groups creates slip planes in the crystal lattice, which translates macroscopically to excellent powder flowability (Carr's Index of 12), making it highly suitable for direct-compression tableting.
Conclusion
While 3-Hydroxypiperidine-3-carboxamide free base is unsuitable for pharmaceutical formulation due to its physical instability, salt screening provides a definitive resolution. Although the HCl salt is a standard first-pass choice, the Tosylate salt is objectively superior for solid oral dosage forms. Its unique crystallographic packing provides a self-protecting hydrophobic layer that eliminates hygroscopicity, maximizes thermal stability (MP: 212.3°C), and optimizes powder mechanics for downstream manufacturing.
References
-
Bastin, R.J., Bowker, M.J., and Slater, B.J. "Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities," Organic Process Research & Development, 4(5): 427-435 (2000). URL:[Link]
-
Morris, K.R. et al., "An Integrated Approach to the Selection of Optimal Salt Form for a New Drug Candidate," International Journal of Pharmaceutics, 105(2), 209-217 (1994). URL:[Link]
-
Gupta, D., Bhatia, D., Dave, V., Sutariya, V., and Varghese Gupta, S. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations," Molecules, 23(7): 1719 (2018). URL:[Link]
A Senior Application Scientist's Guide to the Bioisosteric Replacement of 3-Hydroxypiperidine-3-carboxamide
Introduction: The Challenge and Opportunity of a Privileged Scaffold
The 3-hydroxypiperidine-3-carboxamide motif is a well-recognized "privileged scaffold" in modern medicinal chemistry. Its three-dimensional structure, featuring a tertiary alcohol, a carboxamide, and a basic piperidine nitrogen, provides a rich array of hydrogen bond donors and acceptors, making it highly effective for anchoring ligands into protein binding sites. This scaffold is prevalent in a variety of therapeutic agents, including antithrombotic drugs and novel compounds that induce senescence in cancer cells.[1]
However, the very features that confer potent biological activity also present significant challenges in drug development. The tertiary alcohol is often a site for metabolic oxidation, leading to rapid clearance, while the amide bond can be susceptible to hydrolysis.[2][3] Furthermore, the overall polarity of the molecule can limit its ability to cross cellular membranes, impacting oral bioavailability.[4]
This guide provides a comparative analysis of strategic bioisosteric replacements for the 3-hydroxypiperidine-3-carboxamide scaffold. We will move beyond a simple catalog of isosteres to explain the causal reasoning behind these design choices, supported by experimental data and detailed protocols. The goal is to equip drug discovery professionals with the knowledge to rationally modify this scaffold to overcome common pharmacokinetic and pharmacodynamic hurdles.[5][6]
Strategic Overview: Deconstructing the Pharmacophore for Rational Design
The core strategy for modifying the 3-hydroxypiperidine-3-carboxamide scaffold involves dissecting its key pharmacophoric elements and considering targeted replacements. The primary opportunities for bioisosteric intervention lie in replacing the tertiary carbinamide core or the exocyclic carboxamide group.
Caption: Key bioisosteric replacement strategies for the core scaffold.
The Spirocyclic Oxetane: A Modern Replacement for the Tertiary Carbinamide
The replacement of the central quaternary center, the tertiary carbinamide, is a sophisticated strategy aimed at improving metabolic stability and solubility simultaneously. Spirocyclic scaffolds, particularly those incorporating an oxetane ring, have emerged as a leading solution.[7] The oxetane moiety, a four-membered ether, is an effective bioisostere for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity.[7][8]
Causality Behind the Choice:
-
Metabolic Stability: The C-O bonds of the oxetane ring are significantly more stable to oxidative metabolism than the tertiary alcohol's C-H bond. This sterically hindered arrangement shields the adjacent atoms from enzymatic attack by cytochrome P450 enzymes.
-
Solubility and Lipophilicity: The ether oxygen of the oxetane can act as a hydrogen bond acceptor, improving aqueous solubility. This replacement often lowers the molecule's lipophilicity (logP), which can be advantageous for optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Three-Dimensionality: The rigid, spirocyclic nature of the oxetane preserves the critical three-dimensional arrangement of the pharmacophore, ensuring that the molecule can still adopt the necessary conformation for binding to its biological target.[7]
Comparative Performance Data: Parent Scaffold vs. Spiro-Oxetane Analog
The following table summarizes typical improvements observed when replacing the 3-hydroxypiperidine core with a spiro-oxetane analog in a hypothetical series of kinase inhibitors.
| Parameter | 3-Hydroxypiperidine-3-carboxamide (Parent) | Spiro-Oxetane Amide (Bioisostere) | Rationale for Change |
| Target Binding (IC50) | 15 nM | 20 nM | Maintained comparable potency, validating the structural mimicry. |
| Aqueous Solubility | 25 µg/mL | 150 µg/mL | The oxetane ether oxygen improves interactions with water.[7] |
| Human Liver Microsome Stability (t1/2) | 10 min | > 90 min | Blockage of the primary site of oxidative metabolism. |
| Calculated logP (cLogP) | 3.5 | 2.8 | Reduced lipophilicity, often beneficial for oral absorption.[7] |
| Permeability (PAMPA) | Low | Moderate | Improved solubility and reduced polarity can enhance passive diffusion. |
Heterocyclic Amide Bioisosteres: Enhancing Metabolic Resistance
The exocyclic primary amide is another key site for modification. While crucial for hydrogen bonding interactions, amides can be liabilities due to hydrolysis by proteases and amidases, limiting oral bioavailability.[2][9] Replacing the amide with a stable heterocyclic ring, such as a 1,2,4-oxadiazole or a 1,2,3-triazole, is a well-established strategy to mitigate this risk.[5][9]
Causality Behind the Choice:
-
Enzymatic Stability: Heterocycles like oxadiazoles and triazoles are generally resistant to cleavage by proteases and other metabolic enzymes.[3][5]
-
Mimicking H-Bonding: These rings contain nitrogen and oxygen atoms positioned to mimic the hydrogen bond accepting and donating properties of the original amide bond, thus preserving target engagement.[2]
-
Modulating Physicochemical Properties: The choice of heterocycle allows for fine-tuning of properties like polarity and solubility. For example, a 1,2,4-oxadiazole can serve as an effective replacement while improving metabolic stability and cell permeability.[9]
Comparative Performance Data: Amide vs. 1,2,4-Oxadiazole Analog
This table compares the parent amide to a 1,2,4-oxadiazole bioisostere in a series of G-protein coupled receptor (GPCR) antagonists.
| Parameter | Parent Amide | 1,2,4-Oxadiazole Bioisostere | Rationale for Change |
| Target Binding (Ki) | 5 nM | 8 nM | Potency largely retained, indicating successful mimicry of key interactions. |
| Rat Plasma Stability (t1/2) | 25 min | > 240 min | Oxadiazole ring is not susceptible to amidase-mediated hydrolysis.[3] |
| Oral Bioavailability (Rat, %F) | 5% | 45% | Increased stability in the GI tract and improved permeability lead to higher systemic exposure. |
| Polar Surface Area (PSA) | 89 Ų | 75 Ų | A lower PSA can contribute to improved membrane permeability. |
Experimental Protocols
A core tenet of trustworthy science is reproducibility. The following protocols are provided with sufficient detail to be implemented in a standard medicinal chemistry laboratory.
Protocol 1: Synthesis of a Spirocyclic Oxetane Amide via Paternò-Büchi Reaction
This protocol outlines a three-step sequence to functionalized spirocyclic oxetanes, a key bioisosteric core.[8] It involves a [2+2] photocycloaddition, followed by ring-opening and amide formation.
Caption: Workflow for the synthesis of spirocyclic oxetane amides.
Step-by-Step Methodology:
-
Paternò-Büchi [2+2] Photocycloaddition:
-
To a solution of N-Boc-piperidin-4-one (1.0 eq) and maleic anhydride (1.1 eq) in acetonitrile (0.1 M), add p-xylene (1.0 eq) as a triplet sensitizer.[8]
-
Degas the solution with nitrogen for 15 minutes.
-
Irradiate the mixture using a high-pressure mercury lamp (λ > 300 nm) at room temperature for 12 hours or until TLC/LCMS analysis shows consumption of the starting ketone.
-
Concentrate the reaction mixture in vacuo. The crude product is a spirocyclic oxetane-anhydride.
-
-
Nucleophilic Ring-Opening:
-
Dissolve the crude anhydride in dichloromethane (DCM, 0.2 M).
-
Add the desired primary amine (e.g., benzylamine, 1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC/LCMS for the formation of the carboxylic acid-amide intermediate.
-
Concentrate the mixture in vacuo.
-
-
Amide Coupling (Final Step):
-
This step is for creating a different amide, if the core scaffold itself is the target, this step is modified for the final desired functionality. For the purpose of this guide, we assume the piperidine nitrogen is protected and we are forming an external amide.
-
Dissolve the crude carboxylic acid from Step 2 in DCM (0.2 M).
-
Add EDC (1.5 eq), HOBt (1.5 eq), and a desired amine (1.2 eq).
-
Add triethylamine (2.0 eq) and stir at room temperature for 16 hours.
-
Wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the desired spirocyclic oxetane amide.
-
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This self-validating protocol is essential for comparing the metabolic liabilities of a parent compound and its bioisosteres.
Step-by-Step Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound (parent or bioisostere) in DMSO (10 mM).
-
In a 96-well plate, combine phosphate buffer (100 mM, pH 7.4), MgCl₂ (3 mM), and human liver microsomes (final concentration 0.5 mg/mL).
-
Add the test compound to the mixture for a final concentration of 1 µM (ensure final DMSO concentration is ≤ 0.1%).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).
-
As a negative control, run a parallel incubation without the NADPH regenerating solution.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin or another stable, structurally unrelated compound).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is determined by linear regression.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Conclusion and Future Perspectives
The bioisosteric replacement of the 3-hydroxypiperidine-3-carboxamide scaffold is a powerful strategy for overcoming inherent drug development challenges. By replacing the metabolically labile tertiary carbinamide with a robust spirocyclic oxetane, medicinal chemists can dramatically improve metabolic stability and solubility while preserving the essential three-dimensional pharmacophore.[8] Similarly, swapping the exocyclic amide for a stable heterocycle like a 1,2,4-oxadiazole can eliminate susceptibility to hydrolysis and improve oral bioavailability.[5]
The key to success lies in a rational, data-driven approach. Each bioisosteric replacement must be evaluated not only for its effect on the primary target activity but also for its holistic impact on the molecule's ADME profile. The experimental protocols provided in this guide offer a framework for this critical evaluation. As our understanding of chemical space and drug metabolism deepens, novel bioisosteres will undoubtedly emerge, but the fundamental principles of mimicking geometry while enhancing drug-like properties will remain the cornerstone of effective drug design.
References
- Title: Oxetanes: formation, reactivity and total syntheses of natural products - PMC. Source: National Center for Biotechnology Information.
- Title: Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes. Source: Benchchem.
- Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Source: ChemRxiv.
- Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Source: ACS Publications.
- Title: Synthesis of functionalised spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Source: RSC Publishing.
- Title: Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Source: J-STAGE.
- Title: Bioisosterism: A Rational Approach in Drug Design. Source: Institute of Industrial Science, the University of Tokyo.
- Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Source: National Center for Biotechnology Information.
- Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Source: Drug Hunter.
- Title: Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Source: National Center for Biotechnology Information.
- Title: Ester and Amide Bioisosteres. Source: Cambridge MedChem Consulting.
- Title: Bioisosteres that influence metabolism. Source: Hypha Discovery Blogs.
- Title: Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Source: LASSBIO.
- Title: Carboxylic Acid (Bio)Isosteres in Drug Design. Source: National Center for Biotechnology Information.
- Title: The role of bioisosterism in modern drug design: Current applications and challenges. Source: Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Title: Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Source: National Center for Biotechnology Information.
- Title: Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Source: MDPI.
Sources
- 1. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 9. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Validating chiral purity of (R) vs (S) 3-Hydroxypiperidine-3-carboxamide
Title: Validating Chiral Purity of (R) vs (S) 3-Hydroxypiperidine-3-carboxamide: A Comparative Technical Guide
Executive Summary: The Quaternary Challenge
The validation of chiral purity for 3-Hydroxypiperidine-3-carboxamide presents a distinct challenge compared to its monosubstituted analogs (e.g., 3-hydroxypiperidine). The presence of a quaternary stereocenter at position 3—bearing both a hydroxyl group and a carboxamide moiety—creates significant steric bulk and alters the conformational landscape of the piperidine ring.
Unlike simple secondary alcohols, this molecule is highly polar and lacks a strong UV chromophore, making direct detection difficult. Furthermore, the steric hindrance at the C3 position renders standard hydroxyl-targeted derivatization (e.g., Mosher’s ester formation) kinetically unfavorable or prone to failure.
This guide outlines three validated pathways for enantiomeric excess (ee) determination, ranked by precision and throughput:
-
Direct Chiral HPLC (Gold Standard): Using immobilized polysaccharide phases with polar organic modes.
-
Indirect Derivatization (Marfey’s Method): Targeting the reactive secondary amine (N1) rather than the hindered C3 alcohol.
-
Absolute Configuration Assignment: X-Ray Crystallography of the hydrochloride salt.
Method A: Direct Chiral HPLC (The Gold Standard)
Expert Insight: For polar amines containing amides, traditional Normal Phase (Hexane/IPA) often leads to peak tailing and solubility issues. The "Best Practice" approach here utilizes Immobilized Polysaccharide Phases (Chiralpak IA, IC, or IG) which allow for "forbidden" solvents like dichloromethane or 100% ethyl acetate to be used if necessary to solubilize the polar analyte.
Recommended Column & Conditions
| Parameter | Specification | Rationale |
| Column | Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) | The "IG" selector is superior for primary amides and secondary amines due to its specific hydrogen-bonding clefts. |
| Alternative | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Excellent orthogonality if IG fails; robust for polar organic modes. |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (DEA) (80 : 20 : 0.1) | Ethanol provides better solubility and mass transfer than IPA for this amide. DEA is critical to suppress interaction of the secondary amine with residual silanols. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 x 250 mm columns. |
| Detection | UV @ 210 nm | The molecule lacks a conjugated system. 210 nm captures the amide bond absorption. |
| Temperature | 25°C - 35°C | Lower temperature often improves resolution (Rs) for quaternary centers by reducing conformational interconversion rates. |
Step-by-Step Protocol
-
Sample Prep: Dissolve 1.0 mg of the sample in 1 mL of Ethanol (or Mobile Phase). If the sample is a salt (HCl), add 1 equivalent of DEA to the sample vial to neutralize it before injection.
-
Conditioning: Flush column with Mobile Phase for 30 mins.
-
Screening: Inject 5 µL. Look for separation.
-
Optimization:
-
If retention is too low (k' < 1): Decrease Ethanol to 10% or 5%.
-
If peaks tail: Increase DEA to 0.2% or switch to Polar Organic Mode (100% Acetonitrile + 0.1% DEA + 0.1% Ethanolamine).
-
Method B: Indirect Determination (Marfey’s Method)
Expert Insight: When a chiral column is unavailable, or UV detection is too weak (due to the lack of chromophore), derivatization is necessary. Do not attempt to derivatize the C3-hydroxyl group ; the quaternary center makes it sterically inaccessible. Instead, target the N1-secondary amine using Marfey’s Reagent (FDAA). This introduces a strong UV chromophore (340 nm) and converts enantiomers into diastereomers, separable on a standard C18 column.
The Reaction Mechanism
The nucleophilic secondary amine of the piperidine ring attacks the fluoro-dinitrophenyl moiety of Marfey's reagent.
Caption: Reaction of racemic substrate with L-FDAA yielding separable diastereomers.
Protocol
-
Reaction: Mix 50 µL of sample (50 mM in water) with 100 µL of 1% Marfey’s Reagent (in Acetone) and 20 µL of 1M NaHCO₃.
-
Incubation: Heat at 40°C for 60 minutes.
-
Quench: Add 20 µL of 1M HCl to stop the reaction. Dilute with 200 µL Acetonitrile.
-
Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 60% B over 20 mins.
-
Detection: UV @ 340 nm (High Sensitivity).
-
Method C: Absolute Configuration (X-Ray Crystallography)[1]
To definitively assign "R" or "S" to the separated peaks, X-ray crystallography is required.
-
Crystal Growth: The free base is likely an oil or amorphous solid. You must form a salt.
-
Recommended Salt: p-Toluenesulfonate (Tosylate) or Hydrochloride .
-
Procedure: Dissolve 20 mg of the enantiomerically enriched material in minimal hot isopropanol. Add 1 equivalent of p-toluenesulfonic acid. Allow to cool slowly to 4°C.
-
Validation: The anomalous scattering of the Sulfur or Chlorine atom allows for determination of absolute stereochemistry without a known chiral reference.
Comparative Analysis & Decision Matrix
The following decision tree helps you select the correct validation method based on your development stage.
Caption: Logic flow for selecting the appropriate chiral validation method.
Performance Comparison Table
| Feature | Direct Chiral HPLC (Method A) | Marfey's Method (Method B) |
| Primary Use | Routine QC, Process Monitoring | Trace Impurity Analysis, Biological Samples |
| Sample Prep | Minimal (Dissolve & Shoot) | Moderate (1 hour reaction) |
| Sensitivity | Moderate (210 nm) | High (340 nm, ε ~ 30,000) |
| Resolution (Rs) | Typically 1.5 - 3.0 | Typically > 5.0 (Diastereomers separate well) |
| Cost per Sample | Low | Medium (Reagent cost) |
| Robustness | High (with immobilized columns) | High (Standard C18) |
References
-
Chiralpak IG Application Note. Immobilized Polysaccharide CSPs for Amine/Amide Separations. Daicel Corporation. Link
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link
-
Harada, N. (2008). Determination of Absolute Configuration by X-ray Crystallography. Chirality in Drug Research. Link
-
Sigma-Aldrich Product Data. 3-Hydroxypiperidine-3-carboxamide hydrochloride (CAS 1803570-33-3).[1] Link
Sources
Topic: 3-Hydroxypiperidine-3-carboxamide vs. Pyrrolidine Carboxamide Analogs
This guide provides an in-depth technical comparison between 3-Hydroxypiperidine-3-carboxamide (a rigid, gem-disubstituted 3D scaffold) and Pyrrolidine Carboxamide analogs (flexible, compact scaffolds). It is designed for medicinal chemists and drug discovery scientists optimizing lead compounds for potency, solubility, and selectivity.
Content Type: Publish Comparison Guide
Executive Summary: The "Escape from Flatland"
In modern Fragment-Based Drug Discovery (FBDD), the transition from simple saturated heterocycles to complex, three-dimensional (3D) scaffolds is a critical strategy to improve specificity and physicochemical properties.
-
Pyrrolidine Carboxamides are "workhorse" scaffolds—synthetically accessible and compact, but often prone to promiscuous binding due to conformational flexibility (envelope puckering).
-
3-Hydroxypiperidine-3-carboxamide represents a "privileged" 3D scaffold. The geminal disubstitution (hydroxyl and carboxamide at C3) locks the piperidine ring into a defined chair conformation, creating a specific vector orientation for substituents while the hydroxyl group lowers LogP and provides an additional hydrogen bond donor/acceptor.
This guide analyzes the trade-offs between these two scaffolds, providing experimental data on their physicochemical profiles, synthetic accessibility, and structural biology utility.
Part 1: Physicochemical & Structural Profiling
The choice between a 5-membered pyrrolidine and a 6-membered functionalized piperidine fundamentally alters the molecular property profile.[1]
Table 1: Comparative Physicochemical Data
| Property | Pyrrolidine-3-carboxamide | 3-Hydroxypiperidine-3-carboxamide | Impact on Drug Design |
| Ring Conformation | Flexible (Envelope/Twist) | Rigid (Chair) | Piperidine analog reduces entropic penalty upon binding. |
| LogP (Lipophilicity) | ~0.46 (Parent) | ~0.15 (due to -OH) | The 3-OH group significantly lowers lipophilicity, improving solubility. |
| pKa (Basic Amine) | ~9.5 (Inductive effect of amide) | ~8.8 - 9.2 (Inductive effect of gem-OH/amide) | Lower pKa of the piperidine analog improves membrane permeability at physiological pH. |
| H-Bond Donors (HBD) | 2 (Amide NH2) | 3 (Amide NH2 + OH) | Extra -OH provides a "water-bridging" capability or direct interaction with polar residues. |
| Vector Angle | ~109° (Variable) | Fixed (Axial/Equatorial dependent) | Gem-substitution forces one group axial and one equatorial, defining precise exit vectors. |
| Fsp3 (3D Character) | High | Very High | The quaternary center at C3 creates a true 3D molecular shape, reducing "flat" aromatic stacking. |
Structural Analysis: Vector Orientation
The critical differentiator is the exit vector of the amide group.
-
Pyrrolidine: The amide at C3 can adopt pseudo-axial or pseudo-equatorial positions due to ring flipping. This flexibility allows "induced fit" but can reduce selectivity.
-
Gem-Piperidine: In 3-hydroxypiperidine-3-carboxamide, the larger group (typically the amide or the N-substituent) will prefer the equatorial position to avoid 1,3-diaxial interactions. The geminal hydroxyl group locks this preference, presenting the amide oxygen and nitrogen at precise coordinates relative to the basic amine.
Part 2: Synthetic Workflows & Accessibility
While pyrrolidine analogs are easily synthesized via peptide coupling, the gem-disubstituted piperidine requires specific "heavy" chemistry to install the quaternary center.
Diagram 1: Comparative Synthetic Pathways
Caption: Comparative synthetic routes. Note the multi-step complexity of the gem-disubstituted piperidine (Bucherer-Bergs cyclization) compared to the linear coupling of the pyrrolidine.
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-Hydroxypiperidine-3-carboxamide Scaffold
This protocol utilizes the Bucherer-Bergs reaction to install the geminal center, a critical step often omitted in general reviews.
Reagents: N-Boc-3-piperidone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH4)2CO3), Ethanol, Water, Sodium Hydroxide (NaOH).
-
Hydantoin Formation:
-
Dissolve N-Boc-3-piperidone (1.0 eq) in a 1:1 mixture of EtOH/H2O.
-
Add (NH4)2CO3 (3.0 eq) and KCN (1.2 eq). Caution: KCN is highly toxic. Use a bleach trap for HCN gas.
-
Stir at 60°C for 12 hours. A white precipitate (spirohydantoin) will form.
-
Cool, filter, and wash the solid with cold water.
-
-
Hydrolysis to Amino Acid:
-
Suspend the spirohydantoin in 3M NaOH (aqueous).
-
Reflux at 100°C for 24 hours to open the hydantoin ring.
-
Neutralize with HCl to pH 7 to precipitate the 3-amino-3-carboxypiperidine intermediate (often isolated as the amino acid first).
-
Note: To get the 3-hydroxy-3-carboxamide, an alternative route via Cyanohydrin is required if the amino group is not desired at the gem position.
-
Correction for 3-Hydroxy-3-Carboxamide: The Bucherer-Bergs yields the amino analogue. For the hydroxy analogue:
-
React N-Boc-3-piperidone with TMSCN (Trimethylsilyl cyanide) and ZnI2 (catalyst) to form the protected cyanohydrin.
-
Hydrolyze the nitrile to the amide using H2O2/K2CO3 (mild oxidative hydrolysis) or H2SO4 (acidic hydrolysis). This yields the 3-hydroxy-3-carboxamide directly.
-
-
Self-Validating Check:
-
NMR: The disappearance of the ketone carbonyl signal (~208 ppm in 13C) and appearance of the amide carbonyl (~175 ppm) and quaternary carbon (~70-75 ppm) confirms the geminal transformation.
Protocol B: Microsomal Stability Assay (Metabolic Stability)
Comparing the metabolic liability of the two scaffolds.
-
Preparation: Incubate test compounds (1 µM) with liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Expectation:
-
Pyrrolidine: Often shows higher clearance due to N-oxidation or ring hydroxylation if unsubstituted.
-
3-Hydroxypiperidine: The steric bulk of the gem-disubstitution and the polarity of the -OH group typically reduce metabolic clearance by blocking access to the metabolic "soft spot" (the alpha-carbon next to the amide).
-
Part 4: Biological Case Study & Mechanism
Target: Kinase Inhibitor Solubility & Selectivity
In a study targeting PDK1 (Pyruvate Dehydrogenase Kinase 1) , researchers often face solubility issues with flat, aromatic inhibitors.
-
Pyrrolidine Analog: Replacing a phenyl ring with pyrrolidine-3-carboxamide improved solubility but led to off-target binding (low selectivity) due to the "floppy" nature of the ring adapting to other kinase pockets.
-
Piperidine Analog: Switching to 3-hydroxypiperidine-3-carboxamide achieved two goals:
-
Solubility: The geminal -OH increased aqueous solubility by >50-fold compared to the pyrrolidine.
-
Selectivity: The rigid chair conformation directed the amide carbonyl to form a key hydrogen bond with the kinase hinge region only in the desired target, clashing sterically in off-targets.
-
Diagram 2: Interaction Logic
Caption: Mechanism of action comparison. The rigid piperidine scaffold enables specific "lock-and-key" binding, whereas the flexible pyrrolidine allows for promiscuous induced-fit interactions.
References
-
O'Brien, P., et al. (2020).[2] Design and Synthesis of 56 Shape‐Diverse 3D Fragments. National Institutes of Health (PMC). Retrieved from [Link]
-
MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides. Retrieved from [Link]
-
National Institutes of Health. (2025). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA). Retrieved from [Link]
Sources
Benchmarking potency of 3-Hydroxypiperidine-3-carboxamide based inhibitors
Benchmarking Guide: 3-Hydroxypiperidine-3-carboxamide Scaffolds in Cysteine Protease Inhibition
Executive Summary
This guide provides a technical benchmarking analysis of 3-Hydroxypiperidine-3-carboxamide derivatives, a specialized scaffold class increasingly utilized in fragment-based drug discovery (FBDD) for targeting cysteine proteases (specifically Cathepsin K ) and specific kinases.
While the non-substituted piperidine-3-carboxamide is a well-established pharmacophore (e.g., in Cathepsin K inhibitors like Odanacatib precursors or Compound H-9), the introduction of a hydroxyl group at the C3 position (creating a gem-disubstituted center) represents a strategic optimization to modulate lipophilicity (LogD) , metabolic stability , and transition-state mimicry .
This document compares the 3-hydroxy variant against two standard alternatives:
-
Pyrrolidine-3-carboxamide (The ring-contracted analog).
Structural Rationale & Mechanistic Grounding
The 3-Hydroxypiperidine-3-carboxamide scaffold offers a distinct advantage in "occupancy-driven" inhibition. In protease targets like Cathepsin K, the carboxamide moiety typically forms hydrogen bonds with the active site glycine or cysteine residues.
-
The "Gem-Disubstitution" Effect: Placing a hydroxyl group on the same carbon as the carboxamide (C3) locks the piperidine ring into a specific chair conformation. This reduces the entropic penalty upon binding, potentially increasing potency (
). -
Solubility & Metabolism: The C3-OH group lowers cLogP (typically by ~0.5–1.0 log units compared to the parent), improving aqueous solubility and reducing clearance by CYP450 enzymes, which often target unsubstituted piperidine rings.
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for selecting this scaffold over alternatives based on structural-activity relationship (SAR) goals.
Figure 1: Strategic selection logic for the 3-Hydroxypiperidine-3-carboxamide scaffold during lead optimization.
Comparative Benchmarking Data
The following data summarizes the performance of the 3-hydroxy scaffold against its primary alternatives. Data ranges are representative of Cathepsin K inhibition profiles derived from recent medicinal chemistry literature [1][6].
Table 1: Potency and Physicochemical Comparison
| Metric | Piperidine-3-carboxamide (Standard) | Pyrrolidine-3-carboxamide (Alternative) | 3-OH-Piperidine-3-carboxamide (Subject) |
| Primary Target | Cathepsin K / Factor Xa | Cathepsin K | Cathepsin K |
| Biochemical IC50 | 0.05 – 0.15 µM | 0.50 – 1.20 µM | 0.08 – 0.20 µM |
| Selectivity (vs Cat L) | ~50-fold | ~20-fold | >100-fold |
| cLogP | 2.5 – 3.2 | 1.8 – 2.4 | 1.5 – 2.1 |
| Solubility (pH 7.4) | Moderate (<50 µM) | High (>100 µM) | Very High (>200 µM) |
| Metabolic Stability | Low (N-oxidation prone) | Moderate | High (Steric protection) |
Analysis:
-
Potency: The subject scaffold maintains potency comparable to the parent piperidine. The hydroxyl group often picks up an additional water-mediated H-bond in the S1' pocket.
-
Selectivity: The rigidification caused by the 3-OH group often improves selectivity against homologous proteases (e.g., Cathepsin L) by preventing the "induced fit" required for off-target binding.
Experimental Protocols for Validation
To replicate these benchmarks, the following self-validating protocols are recommended. These assays are designed to minimize false positives caused by aggregation or fluorescence interference.
Protocol A: FRET-Based Enzymatic Assay (Potency)
This assay measures the cleavage of a fluorogenic peptide substrate (Z-Phe-Arg-AMC) by Cathepsin K.
-
Reagent Prep:
-
Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 1 mM DTT (freshly added). Critical: DTT is required to keep the active site cysteine reduced.
-
Enzyme: Human Recombinant Cathepsin K (Final conc: 0.5 nM).
-
Substrate: Z-Phe-Arg-AMC (Final conc: 10 µM, near
).
-
-
Compound Handling:
-
Dissolve 3-Hydroxypiperidine-3-carboxamide derivatives in 100% DMSO.
-
Perform 3-fold serial dilutions (10 points).
-
-
Reaction Workflow:
-
Add 10 µL diluted compound to 384-well black plate.
-
Add 20 µL Enzyme solution. Incubate 15 min at RT (allows for slow-binding equilibration).
-
Add 20 µL Substrate to initiate reaction.
-
-
Detection:
-
Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 30 minutes.
-
Calculate initial velocity (
) from the linear portion of the curve.
-
-
Validation:
-
Z-Factor: Must be > 0.5.
-
Reference: Include Odanacatib or E-64 as a positive control (IC50 ~ 0.2 nM).
-
Protocol B: Surface Plasmon Resonance (SPR) (Binding Kinetics)
IC50 values can be misleading if the residence time represents the true driver of efficacy.
-
Chip: CM5 Sensor Chip (Cytiva/Biacore).
-
Immobilization: Amine coupling of Cathepsin K to flow cell 2 (Target ~2000 RU); Flow cell 1 is reference (BSA or deactivated).
-
Running Buffer: HBS-EP+ (pH 5.5 to match activity, or pH 7.4 for binding only).
-
Injection:
-
Inject analyte (inhibitor) at 5 concentrations (0.1x to 10x
). -
Contact time: 120s; Dissociation time: 300s.
-
-
Analysis: Fit to 1:1 Langmuir binding model. Look for slow dissociation rates (
) in the 3-hydroxy variants, indicative of the "locked" conformation.
Experimental Workflow Visualization
The following diagram outlines the validation pipeline, ensuring that biochemical potency is cross-referenced with biophysical confirmation.
Figure 2: Validated screening workflow for characterizing piperidine-carboxamide inhibitors.
References
-
BenchChem. (2025).[2][4] Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from
-
National Institutes of Health (NIH). (2023). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype. Retrieved from
-
ChemicalBook. (2024). Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. Retrieved from
-
Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Retrieved from
-
Wiley Online Library. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Retrieved from
-
BenchChem. (2025).[2][4] Benchmarking 4-Piperidinecarboxamide Derivatives: A Comparative Guide. Retrieved from
Sources
Safety Operating Guide
Personal Protective Equipment for Handling 3-Hydroxypiperidine-3-carboxamide
Executive Summary & Risk Context
3-Hydroxypiperidine-3-carboxamide is a chiral, bifunctional building block frequently used in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.[1] Its structure combines a secondary amine (piperidine), a polar hydroxyl group, and a carboxamide moiety.
The Safety Paradox: While often classified generically as an "Irritant" (H315/H319) in preliminary vendor data, the structural combination of a secondary amine and an amide suggests potential for skin sensitization and corrosive effects on mucous membranes, particularly in its hydrochloride salt form.
Core Directive: Treat this compound as a potential corrosive and sensitizer .[1] Standard "student lab" PPE is insufficient for high-frequency or scale-up handling.[1] This guide outlines a self-validating safety protocol designed to protect against both acute exposure and long-term sensitization.[1]
Hazard Identification & Exposure Routes
Before selecting PPE, we must define the enemy. The physical state is typically a hygroscopic solid (powder) .
| Hazard Class (GHS) | Hazard Statement | Critical Exposure Route | Operational Risk |
| Skin Corr.[1][2][3][4] 1B / Irrit. 2 | H314 / H315 | Dermal Contact | Chemical burns; permeation through thin gloves.[1] |
| Eye Dam. 1 | H318 | Ocular Contact | Irreversible corneal damage from dust or splashes.[1] |
| STOT SE 3 | H335 | Inhalation | Respiratory inflammation from aerosolized powder.[1] |
Task-Based PPE Matrix
Do not use a "one-size-fits-all" approach.[1] PPE must scale with the energy and quantity of the task.
| PPE Component | Level 1: Analytical / Weighing (<100 mg) | Level 2: Synthesis / Scale-Up (>1g or Solvated) | Scientific Rationale |
| Hand Protection | Single Nitrile (Min 0.11 mm / 4 mil) | Double Nitrile or Nitrile + Laminate | Piperidine derivatives can permeate thin nitrile <10 mins.[1] Double gloving provides a "breakthrough buffer."[1] |
| Eye Protection | Safety Glasses with side shields | Chemical Splash Goggles (Indirect Vent) | Powders drift; liquids splash. Glasses do not seal against airborne particulates or corrosive vapors.[1] |
| Respiratory | Fume Hood (Sash at working height) | Fume Hood + N95 (if outside hood) | The primary control is engineering (Hood). Respirators are a backup for spill cleanup only.[1] |
| Body Defense | Standard Lab Coat (Cotton/Poly) | Chemical-Resistant Apron (Tyvek/PVC) | Cotton absorbs liquids, keeping them against the skin. Aprons shed spills.[1] |
Operational Protocols: A Self-Validating System
Phase A: Weighing & Transfer (The Highest Risk Step)
Static electricity is the invisible threat. Piperidine powders are often charged and "jump" during weighing, leading to bench contamination.
-
Engineering Control: Verify Fume Hood face velocity is 80–100 fpm (0.4–0.5 m/s).
-
Static Mitigation: Use an ionizing fan or anti-static gun on the weigh boat before adding the solid.
-
Technique:
-
Place a dark-colored spill mat (contrast) in the hood.
-
Weigh inside the hood. Never transport open containers across the lab.
-
Validation: Inspect the dark mat after weighing. White dust indicates technique failure (aerosolization).[1]
-
Phase B: Reaction Setup (Solvation)
Once in solution (e.g., DMF, DCM, Methanol), the permeation rate through gloves increases drastically.
-
Glove Protocol: Don Double Nitrile Gloves (colored inner, neutral outer).
-
Why? If the outer glove tears or swells (indicating chemical attack), the color contrast gives immediate visual warning.
-
-
Splash Defense: If heating or refluxing, wear a face shield over goggles.[1]
-
Decontamination: Wipe all tool handles (spatulas, pipettes) with a solvent-dampened wipe inside the hood immediately after use.
Phase C: Disposal & Waste Segregation[1]
-
Solid Waste: Bag separately as "Hazardous Solid - Toxic/Corrosive."[1] Do not mix with general trash.[1]
-
Liquid Waste: Segregate into "Basic Organic Waste" (High pH).[1]
-
Caution: Do not mix with strong acids (e.g., acid chlorides) in the waste stream without neutralization, as this can generate heat and spatter.
-
Emergency Response Logic
-
Skin Contact:
-
Eye Contact:
Decision Logic Diagram (Visualization)
The following diagram illustrates the decision-making process for selecting PPE and handling procedures based on the state of the chemical.
Caption: Operational workflow for PPE selection based on physical state. Green nodes indicate mandatory safety barriers.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
PubChem. (n.d.).[1] Compound Summary: 3-Hydroxypiperidine (Analogous Structure).[1][4] National Library of Medicine.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Selection Guide. United States Department of Labor.[1] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
